Tri-GalNAc(OAc)3 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H128N10O36.C2HF3O2/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95;3-2(4,5)1(6)7/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92);(H,6,7)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQFLUVDYMPTBZ-QBHSIBJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H129F3N10O38 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1907.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Tri-GalNAc(OAc)3 TFA: Properties, Synthesis, and Applications in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Tri-GalNAc(OAc)3 TFA, a critical building block in the development of liver-targeted therapeutics. This compound serves as a precursor to trivalent N-acetylgalactosamine (GalNAc) ligands, which exhibit high affinity for the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. This specific interaction facilitates receptor-mediated endocytosis, enabling the targeted delivery of a wide range of therapeutic payloads, including small molecules, siRNAs, and antibodies, to the liver. This document details the physicochemical characteristics of this compound, provides representative experimental protocols for its synthesis and bioconjugation, and illustrates the underlying biological and experimental workflows.
Core Chemical Properties
This compound is a complex organic molecule designed for facile conjugation to various drug modalities. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility in organic solvents commonly used in synthesis. The acetate (OAc) protecting groups on the sugar moieties prevent unwanted side reactions during conjugation and are typically removed in a final deprotection step to expose the free hydroxyl groups, which are essential for ASGPR recognition.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈₁H₁₂₉F₃N₁₀O₃₈ | Commercial Suppliers |
| Molecular Weight | 1907.93 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity | ≥98% | Commercial Suppliers |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | -20°C to -80°C, protected from moisture and light | MedChemExpress |
| Computed TPSA | 644.99 Ų | ChemScene |
| Computed LogP | -2.0662 | ChemScene |
| Hydrogen Bond Donors | 11 | ChemScene |
| Hydrogen Bond Acceptors | 38 | ChemScene |
| Rotatable Bonds | 60 | ChemScene |
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic utility of Tri-GalNAc-conjugated compounds stems from their ability to hijack the natural biological pathway of the asialoglycoprotein receptor (ASGPR). This receptor, predominantly expressed on hepatocytes, is responsible for clearing glycoproteins from circulation. The trivalent arrangement of GalNAc residues in the ligand leads to a high-avidity interaction with the ASGPR, triggering receptor-mediated endocytosis.
Experimental Protocols
The following sections provide representative, detailed methodologies for the synthesis of a Tri-GalNAc building block and its subsequent conjugation to a model antibody and an siRNA. These protocols are synthesized from various literature sources and are intended for informational purposes. Researchers should adapt these methods based on their specific molecules and available laboratory resources.
Synthesis of a Carboxy-Terminated Tri-GalNAc(OAc)3 Linker
This protocol outlines a "pot-economy" approach to synthesize a trivalent GalNAc ligand with a carboxylic acid handle, suitable for subsequent activation and conjugation.
Materials:
-
Commercially available penta-acetylated galactosamine
-
Appropriate linker with an amino group and a protected carboxylic acid
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Reagents for deprotection (e.g., TFA)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Monomeric GalNAc Acid: Synthesize the GalNAc acid from penta-acetylated galactosamine according to established literature procedures.
-
Scaffold Assembly: In a round-bottom flask, dissolve the amino-linker scaffold in anhydrous DMF.
-
First Coupling Reaction: Add the GalNAc acid (1.1 equivalents), HBTU (1.1 equivalents), and DIPEA (2.5 equivalents). Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Second and Third Coupling (Iterative Process): Repeat the coupling and purification steps to attach the second and third GalNAc moieties to the scaffold.
-
Deprotection of the Carboxylic Acid: Dissolve the fully assembled, protected Tri-GalNAc linker in a solution of TFA in DCM (e.g., 50% v/v). Stir at room temperature for 1-2 hours.
-
Final Purification: Remove the solvent and TFA under reduced pressure. The resulting crude carboxy-terminated Tri-GalNAc(OAc)3 can be purified by preparative HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conjugation of Tri-GalNAc(OAc)3-COOH to an Antibody
This protocol describes the conjugation of the synthesized carboxy-terminated Tri-GalNAc linker to the lysine residues of a model antibody via NHS ester chemistry.
Materials:
-
Tri-GalNAc(OAc)3-COOH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
-
Model antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Purification system (e.g., size-exclusion chromatography or protein A/G affinity chromatography)
Procedure:
-
Activation of the Tri-GalNAc Linker: In a microcentrifuge tube, dissolve Tri-GalNAc(OAc)3-COOH, NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF. Allow the reaction to proceed for 4-6 hours at room temperature to form the Tri-GalNAc(OAc)3-NHS ester.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in a conjugation-compatible buffer.
-
Conjugation Reaction: Add the activated Tri-GalNAc(OAc)3-NHS ester solution to the antibody solution. The molar ratio of the NHS ester to the antibody will determine the degree of labeling and should be optimized (e.g., start with a 10- to 20-fold molar excess). Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification of the Conjugate: Remove the unreacted Tri-GalNAc linker and byproducts by size-exclusion chromatography or affinity chromatography.
-
Characterization: Characterize the purified Tri-GalNAc-antibody conjugate by SDS-PAGE to confirm conjugation, and determine the degree of labeling by MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.
Synthesis of a Tri-GalNAc Conjugated siRNA
This protocol outlines the solid-phase synthesis of an siRNA with a 3'-Tri-GalNAc conjugate using a phosphoramidite building block.
Materials:
-
Tri-GalNAc phosphoramidite building block
-
Controlled pore glass (CPG) solid support
-
Standard reagents for solid-phase oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deblocking solution)
-
Ammonia/methylamine solution for cleavage and deprotection
-
HPLC system for purification
Procedure:
-
Solid-Phase Synthesis: The siRNA sense strand is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.
-
Conjugation Step: In the final coupling cycle, the Tri-GalNAc phosphoramidite is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Cleavage and Deprotection: The synthesized conjugate is cleaved from the CPG solid support, and the base and phosphate protecting groups are removed by treatment with a solution of aqueous ammonia and methylamine at elevated temperature.
-
Purification: The crude Tri-GalNAc-siRNA conjugate is purified by anion-exchange or reverse-phase HPLC.
-
Desalting and Annealing: The purified sense strand is desalted, and then annealed with an equimolar amount of the complementary antisense strand to form the final siRNA duplex.
-
Characterization: The final product is characterized by LC-MS to confirm its identity and purity.
Experimental and Logical Workflows
Visualizing the workflows for synthesis and application is crucial for understanding the multi-step processes involved in utilizing this compound.
Conclusion
This compound is a cornerstone reagent for the development of hepatocyte-targeted therapeutics. Its well-defined chemical properties and versatile reactivity allow for its conjugation to a diverse array of drug molecules. The resulting Tri-GalNAc-conjugated drugs can effectively harness the ASGPR-mediated endocytosis pathway to achieve high concentrations in the liver, thereby enhancing therapeutic efficacy and minimizing off-target side effects. The protocols and workflows detailed in this guide provide a foundational understanding for researchers and drug developers aiming to leverage this powerful targeting strategy. As the field of targeted drug delivery continues to evolve, the importance of precisely engineered building blocks like this compound will undoubtedly grow.
Synthesis of Tri-GalNAc(OAc)3 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triantennary N-acetylgalactosamine (Tri-GalNAc) conjugates have emerged as a pivotal technology in targeted drug delivery, particularly for silencing RNA (siRNA) and antisense oligonucleotide (ASO) therapeutics directed to hepatocytes. The high-affinity binding of the trivalent GalNAc ligand to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells facilitates rapid and efficient internalization of the therapeutic payload. This technical guide provides a comprehensive overview of the synthesis of Tri-GalNAc(OAc)3 TFA, a key building block for the construction of these targeted therapies. This molecule features a triantennary GalNAc cluster with acetyl-protected hydroxyl groups and a terminal primary amine present as a trifluoroacetate (TFA) salt, rendering it a versatile synthon for further conjugation.
Synthesis Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Core Scaffold Synthesis: Construction of a trivalent scaffold with a central branching unit and terminal reactive groups for GalNAc attachment, culminating in a protected terminal amine. A common and efficient scaffold is based on tris(2-aminoethyl)amine (TREN).
-
GalNAc Moiety Attachment and Peracetylation: Conjugation of three N-acetylgalactosamine units to the scaffold, followed by the protection of the free hydroxyl groups on the sugar rings via acetylation.
-
Deprotection and Salt Formation: Selective deprotection of the terminal amine and its subsequent conversion to the trifluoroacetate salt to improve stability and handling.
This guide will detail a plausible synthetic pathway, drawing from established methodologies in carbohydrate and peptide chemistry.
Experimental Protocols
Stage 1: Synthesis of the Tri-GalNAc Core with a Protected Amine
This stage focuses on the construction of the central trivalent scaffold. A common approach involves the use of a tris(2-aminoethyl)amine (TREN) core, which provides three primary amino groups for the attachment of the GalNAc moieties and a central tertiary amine that can be extended to introduce a terminal functional group.
Protocol 1: Synthesis of a TREN-based Scaffold with a Boc-protected Amine
-
Activation of a Linker: A bifunctional linker, such as N-Boc-6-aminohexanoic acid, is activated. To a solution of N-Boc-6-aminohexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) are added at 0 °C. The reaction is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration.
-
Coupling to TREN: The filtered solution containing the activated N-Boc-6-aminohexanoic acid-NHS ester is added dropwise to a solution of tris(2-aminoethyl)amine (TREN) (0.33 eq) in anhydrous DCM with triethylamine (3.0 eq) at 0 °C. The reaction is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the tris-N-(N'-Boc-6-aminohexanoyl)-tris(2-aminoethyl)amine scaffold.
Stage 2: Attachment of GalNAc and Peracetylation
In this stage, the N-acetylgalactosamine units are coupled to the scaffold, followed by the protection of the sugar hydroxyl groups.
Protocol 2: Amide Coupling of GalNAc and Subsequent Acetylation
-
Preparation of GalNAc Acid: Commercially available 2-acetamido-2-deoxy-D-galactopyranose is oxidized to the corresponding galactonic acid derivative.
-
Activation of GalNAc Acid: The GalNAc acid derivative (3.3 eq) is activated using a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) (3.3 eq) and N,N-diisopropylethylamine (DIPEA) (6.6 eq) in anhydrous dimethylformamide (DMF).
-
Coupling to Scaffold: The Boc-protected TREN scaffold from Protocol 1 (1.0 eq) is deprotected under acidic conditions (e.g., 4 M HCl in dioxane) to liberate the three primary amines. The resulting amine salt is neutralized, and the free amine is dissolved in anhydrous DMF. The activated GalNAc acid solution is then added to the scaffold solution, and the reaction is stirred at room temperature for 24 hours.
-
Peracetylation: After completion of the coupling reaction, the solvent is removed in vacuo. The crude product is dissolved in a mixture of acetic anhydride and pyridine (1:1 v/v) and stirred at room temperature for 12 hours to acetylate all free hydroxyl groups on the GalNAc moieties.
-
Work-up and Purification: The reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO3, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated. The crude peracetylated product is purified by column chromatography.
Stage 3: Final Deprotection and TFA Salt Formation
The final steps involve the removal of the Boc protecting group from the terminal amine and the formation of the trifluoroacetate salt.
Protocol 3: Boc Deprotection and TFA Salt Formation
-
Boc Deprotection: The purified, peracetylated Tri-GalNAc conjugate with the Boc-protected terminal amine (1.0 eq) is dissolved in a minimal amount of DCM. An excess of trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM) is added, and the reaction is stirred at room temperature for 1-2 hours.
-
TFA Salt Formation and Isolation: The reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM. The residue is co-evaporated with toluene several times to ensure complete removal of excess acid. The resulting solid is the desired this compound salt. The product can be further purified by precipitation from a suitable solvent system (e.g., DCM/ether) to obtain a white solid.
Data Presentation
Table 1: Summary of Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purification Method |
| Tris-N-(N'-Boc-6-aminohexanoyl)-tris(2-aminoethyl)amine | C45H87N7O9 | 886.22 | 60-70 | Silica Gel Chromatography |
| Peracetylated Tri-GalNAc-TREN-Boc | C105H168N10O45 | 2382.55 | 50-60 | Silica Gel Chromatography |
| This compound | C99H159N10O42 · CF3COOH | 2268.39 (free base) | >90 (from deprotection) | Precipitation |
Visualization of the Synthetic Workflow
A Technical Guide to Tri-GalNAc(OAc)3 TFA: A Key Ligand for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-GalNAc(OAc)3 TFA (CAS Number 1159408-65-7) is a synthetically derived, trivalent N-acetylgalactosamine (GalNAc) ligand that has emerged as a critical component in the targeted delivery of therapeutics to hepatocytes.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of next-generation oligonucleotide and protein degradation therapies.
The core utility of this compound lies in its high-affinity binding to the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of hepatocytes.[1][2] This specific interaction facilitates rapid and efficient receptor-mediated endocytosis, enabling the targeted delivery of conjugated payloads to the liver.[3][4] This strategy has been successfully employed to enhance the potency of small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and to pioneer the development of Lysosome-Targeting Chimeras (LYTACs) for the degradation of extracellular and membrane proteins.
Physicochemical Properties
This compound is a complex molecule with well-defined chemical and physical characteristics. These properties are crucial for its handling, storage, and application in bioconjugation strategies.
| Property | Value | Reference(s) |
| CAS Number | 1159408-65-7 | |
| Molecular Formula | C81H129F3N10O38 | |
| Molecular Weight | 1907.93 g/mol | |
| Appearance | White to off-white oil or solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO. In vivo formulations often use a combination of DMSO, PEG300, Tween-80, and saline. | |
| Storage | 4°C, sealed storage, away from moisture and light. For long-term storage, -20°C is recommended. |
Synthesis and Functionalization
A more common and well-documented application is the synthesis of GalNAc-conjugated oligonucleotides using a GalNAc phosphoramidite building block. This solid-phase synthesis approach allows for the direct incorporation of the GalNAc moiety onto the oligonucleotide chain.
Experimental Protocol: Synthesis of GalNAc-Oligonucleotide Conjugates via Phosphoramidite Chemistry
This protocol describes a general method for the solid-phase synthesis of 5'-GalNAc conjugated oligonucleotides.
Materials:
-
GalNAc phosphoramidite
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard DNA/RNA synthesis reagents (activator, oxidizing agent, capping reagents, deblocking agent)
-
Anhydrous acetonitrile
-
Ammonia solution for cleavage and deprotection
Procedure:
-
Oligonucleotide Synthesis: The oligonucleotide is synthesized on the CPG solid support using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
-
GalNAc Coupling: In the final coupling cycle, the GalNAc phosphoramidite is introduced. The phosphoramidite is dissolved in anhydrous acetonitrile and delivered to the synthesis column along with an activator (e.g., dicyanoimidazole). The coupling time may be extended compared to standard nucleoside phosphoramidites to ensure high coupling efficiency.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.
-
Cleavage and Deprotection: The synthesized GalNAc-oligonucleotide conjugate is cleaved from the CPG support and the protecting groups are removed by treatment with an ammonia solution at elevated temperature.
-
Purification: The crude product is purified using techniques such as reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Analysis: The purity and identity of the final conjugate are confirmed by HPLC and mass spectrometry.
Mechanism of Action: ASGPR-Mediated Endocytosis
The therapeutic efficacy of Tri-GalNAc conjugated molecules is dependent on their recognition and internalization by the asialoglycoprotein receptor (ASGPR) on hepatocytes.
Caption: ASGPR-mediated endocytosis of a Tri-GalNAc conjugate.
The process begins with the high-affinity binding of the trivalent GalNAc ligand to the ASGPR on the hepatocyte surface. This binding event triggers clathrin-mediated endocytosis, leading to the formation of an early endosome containing the receptor-ligand complex. The acidic environment of the endosome facilitates the dissociation of the conjugate from the receptor. Subsequently, the ASGPR is recycled back to the cell surface, while the therapeutic payload is released into the cytoplasm to exert its biological effect (e.g., RNA interference for siRNAs) or, in the case of LYTACs, trafficked to the lysosome for degradation of the target protein.
Applications in Drug Development
The unique targeting properties of this compound have positioned it as a cornerstone in the development of liver-specific therapeutics.
GalNAc-Conjugated Oligonucleotides
The conjugation of Tri-GalNAc to siRNAs and ASOs has been shown to dramatically increase their potency for silencing gene expression in hepatocytes. This allows for lower effective doses, reducing the potential for off-target effects and improving the therapeutic index. Several GalNAc-siRNA conjugates have received regulatory approval for the treatment of various genetic disorders.
Lysosome-Targeting Chimeras (LYTACs)
This compound is a key component in the synthesis of GalNAc-LYTACs. These bifunctional molecules consist of a Tri-GalNAc ligand linked to a binder (e.g., an antibody or small molecule) that recognizes a specific extracellular or membrane protein. The Tri-GalNAc moiety directs the entire complex to the hepatocyte, where ASGPR-mediated endocytosis leads to the lysosomal degradation of the target protein. This technology opens up new avenues for targeting proteins that are otherwise difficult to address with traditional small molecule inhibitors.
Caption: General workflow for the synthesis of a GalNAc-LYTAC.
Quantitative Data
The efficiency of GalNAc-mediated delivery and the resulting biological activity have been quantified in numerous studies.
| Parameter | Observation | Reference(s) |
| Potency Enhancement of ASOs | 10 to 30-fold increase in potency in hepatocytes and in vivo. | |
| Uptake Efficiency | Significant uptake of GalNAc-conjugated siRNAs in primary human hepatocytes, even in the presence of serum proteins. | |
| Receptor Occupancy | Despite a >50% reduction in ASGPR levels, the activity of GalNAc-conjugates was retained, suggesting sufficient receptor capacity. | |
| LYTAC-mediated Degradation | GalNAc-LYTACs selectively degraded target proteins (e.g., EGFR, HER2) in ASGPR-positive cells. | |
| Pharmacokinetics | Site-specific conjugation of GalNAc to antibodies improved the pharmacokinetic profile of GalNAc-LYTACs in vivo. |
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers focused on liver-specific therapies. Its ability to harness the natural endocytic pathway of the asialoglycoprotein receptor provides a robust mechanism for the targeted delivery of a wide range of therapeutic modalities. The continued exploration of Tri-GalNAc-based conjugates holds immense promise for the treatment of various liver diseases and for expanding the druggable proteome through technologies like LYTACs.
References
- 1. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide | MDPI [mdpi.com]
- 4. WO2020234208A1 - Process for the preparation of galnac phosphoramidite epimers - Google Patents [patents.google.com]
An In-depth Technical Guide to Tri-GalNAc(OAc)3 TFA: Properties, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tri-GalNAc(OAc)3 TFA, a key reagent in the development of targeted therapeutics. The document details its chemical and physical properties, provides insights into its synthesis, and outlines its application in Lysosome-Targeting Chimeras (LYTACs) for the degradation of cell-surface proteins.
Core Quantitative Data
This compound is a trivalent N-acetylgalactosamine (GalNAc) derivative, functionalized as a trifluoroacetic acid (TFA) salt to improve its stability and solubility.[1] Its key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 1907.93 g/mol | [1][2][3][4] |
| Molecular Formula | C81H129F3N10O38 | |
| CAS Number | 1159408-65-7 | |
| Purity | ≥98% | |
| Appearance | White to off-white solid/oil | |
| Solubility | Soluble in DMSO |
Mechanism of Action: A Ligand for Targeted Degradation
This compound serves as a critical building block for the synthesis of GalNAc-LYTACs. The tri-GalNAc moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity allows for the targeted delivery of LYTACs to liver cells.
The LYTAC platform leverages this targeted delivery to eliminate pathogenic cell-surface proteins. A LYTAC molecule consists of a ligand that binds to a target protein (e.g., an antibody against EGFR) conjugated to a lysosome-targeting moiety, in this case, the tri-GalNAc ligand. The binding of the tri-GalNAc portion of the LYTAC to the ASGPR on a hepatocyte triggers receptor-mediated endocytosis. The entire complex, including the target protein, is then trafficked to the lysosome for degradation. This mechanism effectively reduces the levels of target proteins and can inhibit downstream signaling pathways, such as the EGFR-mediated Akt and MAPK signals.
Experimental Protocols
Synthesis of a Triantennary GalNAc Ligand Core
Key Steps:
-
Preparation of GalNAc Acid Chloride: GalNAc acid is reacted with oxalyl chloride and triethylamine in dichloromethane (DCM) to form the corresponding acid chloride.
-
Amine Deprotection: The trifluoroacetic acid (TFA) protective group on a core amine structure is removed.
-
Coupling Reaction: The GalNAc acid chloride solution is added dropwise to the deprotected amine in DCM. The reaction mixture is stirred for several hours.
-
Work-up and Purification: The resulting solution is concentrated under vacuum. The crude product can then be purified using flash chromatography.
Note: The final step to obtain the TFA salt would involve treatment with trifluoroacetic acid.
Preparation of this compound Solutions for In Vitro and In Vivo Studies
In Vitro Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 100 mg/mL (52.41 mM). Ultrasonic agitation may be required to achieve complete dissolution.
In Vivo Formulations:
-
Formulation 1 (PEG/Tween): Prepare a solution by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility is approximately 2.5 mg/mL (1.31 mM).
-
Formulation 2 (SBE-β-CD): Prepare a solution by adding solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in saline). The solubility is approximately 2.5 mg/mL (1.31 mM).
-
Formulation 3 (Corn Oil): Prepare a solution by adding solvents in the following order: 10% DMSO and 90% corn oil. The solubility is approximately 2.5 mg/mL (1.31 mM).
Note: Ultrasonic agitation may be necessary for all in vivo formulations to ensure a clear solution.
Western Blot Analysis of EGFR Degradation
This protocol details the steps to assess the degradation of a target protein, such as EGFR, in cells treated with a GalNAc-LYTAC synthesized using this compound.
1. Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., EGFR) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
Visualizations
Signaling Pathway of ASGPR-Mediated LYTAC Endocytosis
Caption: ASGPR-mediated endocytosis and lysosomal degradation pathway initiated by a GalNAc-LYTAC.
Experimental Workflow for Western Blot Analysis
Caption: A typical experimental workflow for analyzing protein degradation via Western blot.
References
Navigating the Physicochemical Landscape of Tri-GalNAc(OAc)3 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-GalNAc(OAc)3 TFA, a trivalent N-acetylgalactosamine derivative, is a critical component in the targeted delivery of therapeutics, particularly to hepatocytes. Its efficacy and stability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound, drawing from publicly available data. It is designed to be a valuable resource for researchers and professionals in drug development, offering tabulated data for ease of comparison, detailed experimental protocols for solution preparation, and a visual representation of its biological mechanism of action. While direct, in-depth studies on the forced degradation and comprehensive solubility profile of this specific molecule are limited in peer-reviewed literature, this guide synthesizes available information to support its effective handling and application.
Introduction
The strategic design of targeted drug delivery systems is a cornerstone of modern therapeutic development. This compound has emerged as a key ligand for targeting the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2] This specificity makes it an invaluable tool for the development of liver-targeted therapies, including antisense oligonucleotides and lysosome-targeting chimeras (LYTACs).[1][3] The trifluoroacetic acid (TFA) salt form of the peracetylated triantennary GalNAc amine is often utilized in chemical synthesis and purification processes.[] Understanding the solubility and stability of this compound is paramount for its successful application, from initial experimental design to formulation and in vivo studies. This guide aims to consolidate the available data on these critical parameters.
Solubility Profile
| Solvent/System | Reported Solubility | Concentration (mM) | Notes |
| In Vitro Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Soluble | - | General observation from multiple suppliers. |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL | 1.31 mM | Clear solution; may require sonication. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | 1.31 mM | Clear solution; may require sonication. |
| 10% DMSO, 90% corn oil | 2.5 mg/mL | 1.31 mM | Clear solution; may require sonication. |
Stability and Storage
The stability of this compound is crucial for maintaining its structural integrity and biological activity. The acetyl protecting groups are susceptible to hydrolysis, particularly under basic conditions. The following table summarizes the recommended storage conditions and known stability information.
| Condition | Duration | Notes |
| Powder | ||
| -20°C | 3 years | Recommended for long-term storage of the solid powder. |
| 4°C | - | Indicated for sealed storage, away from moisture and light. |
| In Solvent | ||
| -80°C in DMSO | 6 months | For stock solutions. |
| -20°C in DMSO | 1 month | For stock solutions. |
While specific forced degradation studies on this compound are not extensively published, studies on GalNAc-siRNA conjugates suggest that the GalNAc ligand itself is generally stable under physiological conditions. However, the ester linkages of the acetate protecting groups are prone to hydrolysis. It is therefore recommended to prepare fresh solutions for in vivo experiments and to store stock solutions in anhydrous DMSO at low temperatures.
Experimental Protocols
Preparation of Stock Solutions
Consistent and accurate preparation of stock solutions is fundamental to reproducible experimental outcomes.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of In Vivo Formulations
The following protocols are based on formulations reported to yield a clear solution at 2.5 mg/mL.
Protocol 1: PEG300/Tween-80 Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until a homogeneous solution is formed.
-
Add 45% of the final volume of saline and mix well.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Mix thoroughly. Sonication may be required to obtain a clear solution.
Mechanism of Action: ASGPR-Mediated Endocytosis
Tri-GalNAc serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), facilitating the internalization of conjugated molecules into hepatocytes. This process is a key example of receptor-mediated endocytosis.
Caption: ASGPR-mediated endocytosis of Tri-GalNAc conjugates.
Discussion and Future Perspectives
The available data provides a foundational understanding of the solubility and stability of this compound. However, for advanced drug development and formulation, a more detailed physicochemical characterization is warranted. Future studies should focus on:
-
Quantitative Solubility: Determining the solubility in a broader range of pharmaceutically relevant solvents and buffer systems at different pH values and temperatures.
-
Forced Degradation Studies: Performing systematic forced degradation studies under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions. This would identify potential degradation products and pathways, which is critical for developing stability-indicating analytical methods.
-
Stability in Biological Media: Assessing the stability of the compound in plasma and other relevant biological fluids to better predict its in vivo fate.
Conclusion
This compound is a vital tool for liver-targeted therapies. While the information presented in this guide offers a solid starting point for its use, it also highlights the need for more comprehensive physicochemical characterization. By understanding its solubility and stability, researchers can optimize its handling, formulation, and ultimately, its therapeutic potential. The provided protocols and diagrams serve as practical resources for the scientific community engaged in the development of next-generation targeted therapeutics.
References
A Technical Guide to Tri-GalNAc for Targeted Hepatocyte Delivery
Executive Summary: The targeted delivery of therapeutics to specific cell types remains a pivotal challenge in drug development. For liver-directed therapies, the conjugation of molecules to trivalent N-acetylgalactosamine (Tri-GalNAc) has emerged as a clinically validated and highly effective strategy. This ligand specifically binds with high avidity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates rapid, receptor-mediated endocytosis, enabling the efficient internalization of a wide range of therapeutic payloads, from small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to larger constructs like lysosome-targeting chimeras (LYTACs). The success of this approach is underscored by several FDA-approved oligonucleotide drugs that leverage Tri-GalNAc for enhanced potency and subcutaneous administration. This guide provides a detailed overview of the Tri-GalNAc targeting platform, including its mechanism of action, quantitative performance data, key applications, and relevant experimental protocols for researchers and drug development professionals.
The Tri-GalNAc Ligand and the Asialoglycoprotein Receptor
The efficacy of the Tri-GalNAc platform is rooted in the specific biochemical interaction between the ligand and its receptor.
Ligand Chemistry: The Power of Trivalency
The compound Tri-GalNAc(OAc)3 TFA is a trivalent N-acetylgalactosamine derivative, often used as a synthon for creating more complex conjugates.[1] The "(OAc)3" signifies that the hydroxyl groups of the three GalNAc sugars are protected with acetate groups, which are typically removed during synthesis to expose the active sugar moieties required for receptor binding. The "TFA" indicates a trifluoroacetate salt, a common counterion from purification processes.
A single GalNAc sugar binds to the ASGPR with relatively low affinity.[2] However, conjugating three GalNAc moieties onto a single scaffold dramatically increases the binding avidity through a multivalent "cluster effect".[3][4] This trivalent arrangement, with an optimal spacing of approximately 15–20 Å between each sugar, achieves nanomolar-level affinity, a significant enhancement that is critical for efficient in vivo targeting.[2]
The Target: Asialoglycoprotein Receptor (ASGPR)
ASGPR is an ideal target for hepatocyte-specific delivery for several key reasons:
-
High and Specific Expression: ASGPR is abundantly and almost exclusively expressed on the sinusoidal surface of hepatocytes, with approximately 500,000 copies per cell.
-
High Capacity and Rapid Internalization: The receptor efficiently clears circulating glycoproteins by binding terminal galactose or GalNAc residues, triggering rapid clathrin-mediated endocytosis.
-
Rapid Recycling: Following internalization and ligand release in the acidic environment of the endosome, the receptor is rapidly recycled back to the cell surface, ready for further ligand binding.
Mechanism of Action: Receptor-Mediated Endocytosis
The delivery of Tri-GalNAc conjugates into the hepatocyte cytoplasm is a multi-step process.
-
Binding: The Tri-GalNAc-conjugated therapeutic circulates in the bloodstream and, upon reaching the liver sinusoids, binds with high affinity to the ASGPR on the hepatocyte surface.
-
Internalization: This binding event initiates the clustering of ASGPRs into clathrin-coated pits, which are then internalized to form endosomes.
-
Endosomal Trafficking and Dissociation: As the endosome matures, its internal pH decreases. This acidification causes the Tri-GalNAc conjugate to dissociate from the ASGPR.
-
Receptor Recycling: The unbound ASGPR is sorted into vesicles that traffic back to the cell membrane, while the conjugate remains within the endosome.
-
Endosomal Escape and Payload Release: A small but therapeutically sufficient fraction of the payload escapes the endosome and enters the cytoplasm. This step is considered rate-limiting and its precise mechanism is not fully understood. Once in the cytoplasm, the active therapeutic (e.g., an siRNA) can engage with its target. The GalNAc ligand itself is typically cleaved and degraded by endosomal glycosidases.
Figure 1: Cellular uptake pathway of a Tri-GalNAc conjugated therapeutic via ASGPR-mediated endocytosis.
Quantitative Performance Data
The advantages of Tri-GalNAc conjugation are quantifiable through binding affinity, pharmacokinetic profiles, and in vivo potency.
| Parameter | Monovalent GalNAc | Trivalent GalNAc (Tri-GalNAc) | Reference |
| Binding Affinity (Kd) | ~40 µM | Nanomolar (nM) range | |
| Affinity Improvement | Baseline | ~1,000,000-fold increase vs. monovalent |
| Parameter | Typical Value (Human/Non-clinical) | Description | Reference |
| Administration Route | Subcutaneous (SC) | Enables patient self-administration and avoids first-pass metabolism. | |
| Time to Max Plasma Conc. (Tmax) | 0.25 - 5 hours | Indicates rapid absorption from the SC space into circulation. | |
| Plasma Half-life | Short (hours) | Reflects rapid and efficient uptake from plasma into the liver. | |
| Liver Half-life | Long (weeks/months) | The conjugate is retained in hepatocytes, leading to a prolonged duration of action. | |
| Hepatocyte Uptake | >80% of dose | Compared to ~12% for unconjugated oligonucleotides. | |
| Potency Enhancement | 6 to 10-fold | Increased delivery to the target cell significantly lowers the required effective dose. |
Key Applications and Approved Therapeutics
Tri-GalNAc conjugation is a versatile platform technology applicable to multiple therapeutic modalities targeting the liver.
Oligonucleotide Therapeutics (siRNA and ASO)
This is the most mature application for Tri-GalNAc technology. By attaching the ligand to the 3' end of the sense strand of an siRNA or the 5' end of an ASO, these large, hydrophilic molecules can be delivered efficiently to hepatocytes following a simple subcutaneous injection. This has led to a new class of medicines for treating liver-expressed genetic diseases.
| Drug Name | Company | Therapeutic Area | Status |
| Givosiran | Alnylam | Acute Hepatic Porphyria | Approved |
| Lumasiran | Alnylam | Primary Hyperoxaluria Type 1 | Approved |
| Inclisiran | Alnylam/Novartis | Hypercholesterolemia | Approved |
| Vutrisiran | Alnylam | hATTR Amyloidosis | Approved |
Lysosome-Targeting Chimeras (LYTACs)
A newer application involves using Tri-GalNAc to hijack the ASGPR endocytic pathway for a different purpose: the degradation of extracellular or membrane-bound proteins. In the LYTAC approach, a Tri-GalNAc ligand is linked to a binder (e.g., an antibody or small molecule) that recognizes a target protein on the cell surface. The entire complex is then internalized via ASGPR and trafficked to the lysosome, where the target protein is degraded. This strategy expands the scope of targeted protein degradation beyond intracellular targets.
Figure 2: Logical relationship showing the versatility of the Tri-GalNAc ligand for different therapeutic outcomes.
Experimental Protocols and Methodologies
Solid-Phase Synthesis and Conjugation of Oligonucleotides
Tri-GalNAc is typically incorporated into oligonucleotides during solid-phase synthesis using a phosphoramidite building block or a specialized CPG solid support. This allows for the precise, automated construction of the final conjugate.
Figure 3: A generalized experimental workflow for the solid-phase synthesis of a 5'-Tri-GalNAc oligonucleotide conjugate.
Protocol: In Vitro ASGPR-Mediated Protein Uptake Assay
This protocol provides a method to confirm that a Tri-GalNAc conjugate can mediate the uptake of a target protein into ASGPR-expressing cells.
-
Objective: To quantify the ASGPR-dependent internalization of a target protein mediated by a Tri-GalNAc conjugate.
-
Materials:
-
ASGPR-expressing cells (e.g., HepG2).
-
Fluorescently labeled target protein (e.g., NeutrAvidin-650).
-
Tri-GalNAc conjugate designed to bind the target (e.g., Tri-GalNAc-biotin).
-
Control ligand without binding moiety (e.g., Tri-GalNAc-COOH).
-
Lysosome stain (e.g., LysoTracker).
-
Cell culture medium, plates (96-well for quantification), and confocal microscopy supplies.
-
-
Procedure:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate (for plate reader analysis) or on glass-bottom dishes (for microscopy) and allow them to adhere overnight.
-
Treatment Preparation: Prepare treatment solutions in cell culture medium. For example:
-
Condition A (Target Alone): 500 nM fluorescent protein.
-
Condition B (Target + Conjugate): 500 nM fluorescent protein + 2 µM Tri-GalNAc conjugate.
-
Condition C (Competition Control): 500 nM fluorescent protein + 2 µM Tri-GalNAc conjugate + excess free Tri-GalNAc ligand to demonstrate competition for ASGPR.
-
-
Incubation: Remove old medium from cells and add the treatment solutions. Incubate for a set time course (e.g., 1, 2, or 4 hours) at 37°C.
-
Quantification (Plate Reader):
-
Wash the cells thoroughly with PBS to remove any non-internalized protein.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader. Increased fluorescence in Condition B vs. A indicates conjugate-mediated uptake.
-
-
Visualization (Confocal Microscopy):
-
During the last 30-60 minutes of incubation, add a lysosomal stain like LysoTracker.
-
Wash cells with PBS and fix if necessary.
-
Image the cells using a confocal microscope. Co-localization of the fluorescent protein and the lysosomal stain confirms trafficking to the lysosome.
-
-
Conclusion
The Tri-GalNAc hepatocyte targeting platform represents a landmark achievement in drug delivery. Its ability to leverage a highly specific biological uptake mechanism has transformed oligonucleotide therapeutics from a promising concept into a clinical reality. The platform's defined chemistry, robust in vivo performance, and proven safety profile make it a leading strategy for the development of liver-directed medicines. Future innovations will likely expand its use to other payloads and refine the design of ligands and linkers to further optimize therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Acetyl Groups in Tri-GalNAc(OAc)3 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of acetyl groups in the synthetic precursor, Tri-GalNAc(OAc)3 TFA. This compound is a cornerstone in the development of liver-targeted therapeutics, leveraging the high-affinity interaction between N-acetylgalactosamine (GalNAc) and the asialoglycoprotein receptor (ASGPR) on hepatocytes. The acetyl groups, while seemingly simple, play a multifaceted and critical role during the chemical synthesis of the trivalent GalNAc ligand. This guide will elucidate the function of these acetyl groups as protecting agents, their influence on reaction stereochemistry, and the necessity of their removal for biological activity. Detailed experimental protocols and quantitative data are provided to support the concepts discussed.
The Core Tri-GalNAc Ligand and its Function
The Tri-GalNAc (triantennary N-acetylgalactosamine) cluster is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and specifically expressed on the surface of hepatocytes.[1][2] This specific interaction is exploited for the targeted delivery of a wide range of therapeutics, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and lysosome-targeting chimeras (LYTACs), to the liver.[3][4][5] The trivalent presentation of GalNAc residues leads to a significant increase in binding affinity to the trimeric ASGPR, a phenomenon known as the "cluster effect," with binding affinities shifting from the micromolar (mM) range for monovalent GalNAc to the nanomolar (nM) range for trivalent ligands.
The trifluoroacetate (TFA) salt form of the molecule, as indicated by "TFA" in the name, is often used to improve the solubility and stability of the synthetic intermediate, facilitating its handling and purification.
The Pivotal Function of Acetyl (OAc) Groups in Synthesis
In Tri-GalNAc(OAc)3, the "(OAc)3" denotes that the hydroxyl groups on each of the three GalNAc sugar rings are protected as acetyl esters. These acetyl groups are not part of the final, biologically active ligand. Instead, they are temporary fixtures essential for the successful chemical synthesis of the complex Tri-GalNAc structure. Their functions are threefold:
-
Protection of Hydroxyl Groups: Carbohydrates are polyhydroxylated molecules, presenting a significant challenge in selectively modifying one hydroxyl group in the presence of others. Acetyl groups serve as robust protecting groups, masking the reactive hydroxyls to prevent unwanted side reactions during the assembly of the triantennary structure and the attachment of linkers or cargo molecules.
-
Stereochemical Control via Neighboring Group Participation: The acetyl group at the C-2 position of the galactosamine ring plays a crucial role in directing the stereochemical outcome of glycosylation reactions. During the formation of the glycosidic bond, the C-2 acetyl group can attack the anomeric center, forming a cyclic acyloxonium ion intermediate. This intermediate shields one face of the sugar, forcing the incoming alcohol (glycosyl acceptor) to attack from the opposite face. This mechanism, known as neighboring group participation, reliably leads to the formation of a 1,2-trans-glycosidic linkage, which is critical for the correct geometry and subsequent recognition by the ASGPR.
-
Modulation of Reactivity (Disarming Effect): As electron-withdrawing groups, acetyl esters reduce the electron density at the anomeric center of the glycosyl donor. This "disarming" effect makes the acetylated glycosyl donor less reactive. Chemists can exploit this phenomenon in complex oligosaccharide synthesis to selectively activate different glycosyl donors in a specific sequence.
It is imperative to understand that for the Tri-GalNAc ligand to bind to the ASGPR, these protective acetyl groups must be removed in a final deprotection step to expose the free hydroxyl groups. The interaction with the receptor is primarily mediated by the hydroxyl groups at the C-3 and C-4 positions of the GalNAc residues.
Quantitative Data
The following tables summarize quantitative data illustrating the importance of the trivalent structure and the impact of protecting groups on synthetic outcomes.
| Ligand Configuration | Binding Affinity (Kd) to ASGPR | Fold Increase in Affinity |
| Monovalent GalNAc | ~40 µM | 1x |
| Trivalent GalNAc | Nanomolar (nM) range | ~1000x |
| Table 1: Comparison of Binding Affinities of Monovalent vs. Trivalent GalNAc Ligands to the Asialoglycoprotein Receptor (ASGPR). The data highlights the "cluster effect," where the trivalent presentation of GalNAc dramatically increases binding affinity. |
| Glycosyl Donor Protecting Group at C-2 | Glycosylation Product | Stereoselectivity (1,2-trans : 1,2-cis) |
| Acetyl (Participating) | 1,2-trans glycoside | High to excellent (often >95:5) |
| Benzyl (Non-participating) | Mixture of 1,2-trans and 1,2-cis glycosides | Variable, often poor |
| Table 2: Influence of C-2 Protecting Group on the Stereochemical Outcome of Glycosylation Reactions. The participating nature of the acetyl group leads to high stereoselectivity for the desired 1,2-trans product. |
Experimental Protocols
General Protocol for the Synthesis of a Tri-GalNAc Cluster
The synthesis of a Tri-GalNAc cluster is a multi-step process involving the preparation of a per-acetylated GalNAc donor, a trivalent scaffold, and subsequent glycosylation and deprotection steps.
Materials:
-
Per-acetylated GalNAc donor (e.g., a glycosyl bromide or trichloroacetimidate)
-
Trivalent scaffold with three acceptor hydroxyl groups
-
Glycosylation promoter (e.g., silver triflate, trimethylsilyl triflate)
-
Anhydrous dichloromethane (DCM) as solvent
-
Molecular sieves (4 Å)
-
Quenching agent (e.g., triethylamine)
-
Silica gel for column chromatography
Procedure:
-
Dry the trivalent scaffold and molecular sieves under high vacuum.
-
Dissolve the trivalent scaffold and the per-acetylated GalNAc donor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Dissolve the glycosylation promoter in anhydrous DCM and add it dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, filter through celite, and concentrate under reduced pressure.
-
Purify the resulting per-acetylated Tri-GalNAc cluster by silica gel column chromatography.
Protocol for Deacetylation of Tri-GalNAc(OAc)3 (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups to yield the biologically active Tri-GalNAc ligand.
Materials:
-
Per-acetylated Tri-GalNAc compound
-
Anhydrous methanol
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Amberlite IR120 (H+) resin or other acidic resin
-
pH paper
Procedure:
-
Dissolve the per-acetylated Tri-GalNAc compound in anhydrous methanol under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Add a catalytic amount of sodium methoxide solution dropwise. The solution should become slightly basic (pH ~8-9).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.
-
Neutralize the reaction by adding Amberlite IR120 (H+) resin until the pH of the solution is neutral (~7).
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting residue is the deacetylated Tri-GalNAc ligand, which can be further purified if necessary (e.g., by size-exclusion chromatography or HPLC).
Visualizations
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.
References
- 1. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Architectonics of Hepatic Delivery: A Technical Guide to Triantennary GalNAc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, the liver has emerged as a highly accessible and clinically significant organ. A key technology unlocking this potential is the use of triantennary N-acetylgalactosamine (GalNAc) conjugates. By hijacking a highly specific and efficient endogenous pathway, these constructs enable the precise delivery of a variety of therapeutic payloads, most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), directly to hepatocytes. This targeted approach significantly enhances therapeutic efficacy while minimizing off-target effects, a paradigm shift in the treatment of various liver-associated diseases.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the core principles of triantennary GalNAc conjugates, from their rational design and synthesis to their preclinical and clinical applications.
Mechanism of Action: The Asialoglycoprotein Receptor (ASGPR) Pathway
The remarkable specificity of triantennary GalNAc conjugates for hepatocytes is mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of these liver cells. The ASGPR's primary physiological role is the clearance of desialylated glycoproteins from circulation. Triantennary GalNAc conjugates mimic these natural ligands, exhibiting high-affinity binding to the receptor. This interaction triggers a highly efficient process of clathrin-mediated endocytosis, internalizing the conjugate into the hepatocyte.
Caption: ASGPR-mediated endocytosis of a triantennary GalNAc conjugate.
Once inside the endosome, the acidic environment facilitates the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface for further rounds of uptake, while the therapeutic payload is released into the cytoplasm to engage its target. In the case of siRNA, it is loaded into the RNA-induced silencing complex (RISC), leading to the sequence-specific cleavage and degradation of the target messenger RNA (mRNA).
Synthesis and Structure-Activity Relationships
The synthesis of triantennary GalNAc conjugates is a critical aspect of their development, with various strategies employed to optimize their efficacy and manufacturing scalability. Both solid-phase and solution-phase conjugation methods have been successfully utilized. A common approach involves the synthesis of a triantennary GalNAc cluster phosphoramidite, which can then be incorporated at the 5' end of an oligonucleotide during automated synthesis.
Extensive structure-activity relationship (SAR) studies have been conducted to define the optimal architecture of the GalNAc cluster for high-affinity ASGPR binding. These studies have revealed that a triantennary arrangement of GalNAc residues is crucial for potent in vivo activity. The spatial orientation and the length of the linker connecting the GalNAc moieties to the oligonucleotide backbone significantly influence binding affinity and subsequent gene silencing. Simplified tris-based GalNAc clusters have been identified that offer a balance of high potency and efficient, cost-effective synthesis.
Caption: General workflow for the synthesis of triantennary GalNAc conjugates.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of various triantennary GalNAc conjugates.
Table 1: Preclinical In Vivo Efficacy of Triantennary GalNAc Conjugates
| Conjugate Type | Target | Animal Model | Dose (mg/kg) | Route | % Target mRNA Reduction (Liver) | Reference |
| GalNAc-ASO | Apo(a) | Human LPA Transgenic Mice | 2 | SC | >90% | |
| GalNAc-siRNA | ANGPTL3 | C57BL/6 Mice | 3 | SC | ~83% (Day 14) | |
| GalNAc-ASO | SRB-1, A1AT, FXI, TTR, ApoC III | Mice | 0.5 - 2 | SC | ED50 values | |
| GalNAc-siRNA | TTR | Mice with reduced ASGPR | 2.5 | SC | Activity retained despite 50% receptor reduction |
Table 2: Pharmacokinetic Parameters of Triantennary GalNAc Conjugates in Preclinical Models
| Conjugate Type | Animal Model | Tmax (hours) | Plasma Half-life | Tissue Half-life (Liver) | Reference |
| GalNAc-ASO | CD-1 Mice | ~1-4 | Rapid Clearance | 7-8 days (unconjugated ASO) | |
| GalNAc-siRNA | Rats | - | Rapid Distribution | - | |
| GalNAc-siRNA | Monkeys | 1-4 | Rapid Clearance | - |
Table 3: Clinical Efficacy of Approved and Investigational Triantennary GalNAc-siRNA Conjugates
| Drug Name (Active Ingredient) | Target | Indication | Phase | Dosing Regimen | Key Efficacy Endpoint | % Reduction | Reference |
| Givosiran (ALN-AS1) | ALAS1 | Acute Hepatic Porphyria (AHP) | 3 (ENVISION) | 2.5 mg/kg monthly | Annualized attack rate | 74% | |
| Lumasiran (ALN-GO1) | GO | Primary Hyperoxaluria Type 1 (PH1) | 3 (ILLUMINATE-A) | 3 mg/kg monthly for 3 doses, then quarterly | 24-hour urinary oxalate reduction | 63% (at 36 months) | |
| Inclisiran (ALN-PCSsc) | PCSK9 | Hypercholesterolemia | Approved | 284 mg twice yearly | LDL-C Reduction | ~50% | - |
| Revusiran (ALN-TTRsc) | TTR | hATTR Amyloidosis with Cardiomyopathy | 3 (ENDEAVOUR) | 500 mg weekly | 6-min walk test distance | Study terminated |
Experimental Protocols
Synthesis of a Triantennary GalNAc Phosphoramidite
This protocol is a generalized representation based on published methods.
Materials:
-
Commercially available protected GalNAc monomers
-
Tris(hydroxymethyl)aminomethane (Tris) or other suitable trivalent scaffold
-
Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)
-
Activating agents for coupling reactions (e.g., HBTU, HATU)
-
Phosphitylating reagent (e.g., 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite)
-
Anhydrous solvents (DCM, ACN, Pyridine)
-
Silica gel for column chromatography
Procedure:
-
Scaffold Synthesis: Synthesize a trivalent scaffold with appropriate linkers for attachment of GalNAc monomers and the phosphoramidite moiety.
-
GalNAc Monomer Attachment: Couple three equivalents of the protected GalNAc monomer to the trivalent scaffold using standard amide bond formation or other suitable coupling chemistry.
-
Deprotection and Protection: Selectively deprotect the hydroxyl group on the scaffold designated for phosphitylation and protect it with a dimethoxytrityl (DMT) group.
-
Phosphitylation: React the DMT-protected triantennary GalNAc cluster with a phosphitylating reagent in the presence of an activator (e.g., ethylthiotetrazole) to generate the final phosphoramidite.
-
Purification: Purify the final product by silica gel column chromatography.
In Vivo Efficacy Evaluation in Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of a GalNAc-siRNA conjugate.
Materials:
-
GalNAc-siRNA conjugate dissolved in sterile saline or PBS
-
C57BL/6 mice (or other appropriate strain)
-
Subcutaneous injection supplies
-
Anesthesia
-
Blood collection supplies (e.g., retro-orbital sinus)
-
Tissue harvesting tools
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
ELISA kits for target protein quantification
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Dosing: Administer the GalNAc-siRNA conjugate via subcutaneous injection at the desired dose (e.g., 0.3, 1, 3 mg/kg). Include a vehicle control group.
-
Sample Collection: At predetermined time points (e.g., day 7, 14, 28), collect blood samples for serum preparation.
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest the liver.
-
RNA Analysis: Extract total RNA from a portion of the liver and perform qRT-PCR to quantify the target mRNA levels, normalizing to a housekeeping gene.
-
Protein Analysis: Homogenize a portion of the liver for protein extraction and quantify the target protein levels using an ELISA or Western blot. Analyze serum samples for target protein levels using ELISA.
-
Data Analysis: Calculate the percentage of target mRNA and protein reduction compared to the vehicle-treated control group.
ASGPR Binding Affinity Assay
This protocol describes a competitive binding assay to determine the affinity of GalNAc conjugates for the ASGPR.
Materials:
-
Recombinant human ASGPR
-
Fluorescently labeled triantennary GalNAc ligand (tracer)
-
Unlabeled triantennary GalNAc conjugate (competitor)
-
Assay buffer (e.g., Tris-buffered saline with calcium chloride)
-
Microplate reader capable of fluorescence polarization or TR-FRET
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of recombinant ASGPR and the fluorescently labeled tracer.
-
Competition: Add increasing concentrations of the unlabeled GalNAc conjugate to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization or TR-FRET signal in each well.
-
Data Analysis: Plot the signal as a function of the competitor concentration and fit the data to a suitable binding model to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
Quantification of siRNA in Liver Tissue
This protocol details the quantification of siRNA in liver tissue using stem-loop RT-PCR.
Materials:
-
Liver tissue from treated and control animals
-
RNA extraction kit suitable for small RNAs
-
Reverse transcription kit with stem-loop primers specific for the siRNA
-
Real-time PCR system and reagents
-
Synthetic siRNA oligonucleotides for standard curve generation
Procedure:
-
RNA Extraction: Extract total RNA, including small RNAs, from a known weight of liver tissue.
-
Reverse Transcription: Perform reverse transcription using a stem-loop RT primer that specifically anneals to the 3' end of the target siRNA.
-
Real-time PCR: Perform real-time PCR using a forward primer specific to the siRNA sequence and a universal reverse primer that binds to the stem-loop primer sequence.
-
Standard Curve: Generate a standard curve using known concentrations of the synthetic siRNA oligonucleotide.
-
Quantification: Quantify the amount of siRNA in the liver samples by interpolating their Ct values on the standard curve. Normalize the results to the initial tissue weight.
Conclusion
Triantennary GalNAc conjugates represent a mature and clinically validated platform for the targeted delivery of oligonucleotide therapeutics to the liver. Their success is rooted in a deep understanding of the ASGPR-mediated uptake pathway and the meticulous optimization of the conjugate's chemical architecture. The robust and durable gene silencing achieved with this technology has led to the approval of several life-changing medicines and continues to fuel a vibrant pipeline of novel therapies for a wide range of hepatic diseases. As research continues to refine linker chemistries, explore new payloads, and expand the applicability of this targeting strategy, triantennary GalNAc conjugates are poised to remain at the forefront of precision medicine.
References
- 1. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Clinical Pharmacology Considerations of GalNAc3-Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Role of Tri-GalNAc(OAc)3 TFA in Liver-Specific Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein. A key innovation in this field is the development of tissue-specific degradation strategies. This guide focuses on the pivotal role of Tri-GalNAc(OAc)3 TFA in pioneering liver-specific protein degradation through a technology known as Lysosome-Targeting Chimeras (LYTACs).
LYTACs are bifunctional molecules designed to bridge an extracellular or membrane-bound protein of interest to a lysosome-targeting receptor. This hijacking of the natural receptor-mediated endocytosis pathway results in the engulfment and subsequent degradation of the target protein within the lysosome. The triantennary N-acetylgalactosamine (Tri-GalNAc) moiety is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2] This specificity makes Tri-GalNAc an ideal targeting ligand for liver-directed therapies.
The compound "this compound" is a chemically modified version of the Tri-GalNAc ligand, optimized for the synthesis of these potent LYTAC molecules. The acetate (OAc) groups serve as protecting groups for the hydroxyl moieties on the galactose sugars, preventing unwanted side reactions during chemical synthesis. The trifluoroacetic acid (TFA) salt is formed with a primary amine on the linker portion of the molecule, enhancing its stability and solubility in organic solvents used during the conjugation process.[3][4] This guide will delve into the core principles, experimental validation, and methodologies behind the use of this compound in the targeted degradation of proteins in liver cells.
Mechanism of Action: ASGPR-Mediated Protein Degradation
The fundamental principle behind the Tri-GalNAc-based LYTAC strategy is the hijacking of the ASGPR-mediated endocytic pathway. This process can be broken down into several key steps:
-
Ternary Complex Formation: A GalNAc-LYTAC, which consists of a Tri-GalNAc ligand connected via a linker to a binder for a target protein (e.g., an antibody or a small molecule), first binds to the target protein on the surface of a hepatocyte. Simultaneously, the Tri-GalNAc moiety of the LYTAC engages with an ASGPR on the same cell surface, forming a ternary complex of Target Protein-LYTAC-ASGPR.
-
Endocytosis: The binding of the multivalent Tri-GalNAc ligand to ASGPR triggers clathrin-mediated endocytosis. The entire ternary complex is then internalized into the cell within an endosome.
-
Lysosomal Trafficking: The endosome containing the complex matures and fuses with a lysosome. The acidic environment of the lysosome facilitates the dissociation of the complex.
-
Protein Degradation: The target protein is subsequently degraded by the potent hydrolytic enzymes present within the lysosome.
-
Receptor Recycling: The ASGPR is typically recycled back to the cell surface, ready to mediate another round of internalization.
This mechanism allows for the catalytic degradation of target proteins, as a single LYTAC molecule can mediate the degradation of multiple protein molecules.
Key Experimental Findings
The efficacy of Tri-GalNAc-based LYTACs has been demonstrated through the targeted degradation of several clinically relevant membrane proteins, primarily in hepatocellular carcinoma (HCC) cell lines which overexpress ASGPR.
Degradation of Epidermal Growth Factor Receptor (EGFR)
Cetuximab (Ctx), an antibody that binds to EGFR, was conjugated to a Tri-GalNAc ligand to create Ctx-GalNAc. Treatment of ASGPR-positive HCC cell lines (HEP3B, HEPG2, and HUH7) with Ctx-GalNAc resulted in a significant, dose-dependent reduction in EGFR levels.
| Cell Line | Treatment | Concentration | % EGFR Degradation | Reference |
| HEP3B | Ctx-GalNAc | 10 nM | >70% | |
| HEPG2 | Ctx-GalNAc | 10 nM | >70% | |
| HUH7 | Ctx-GalNAc | 10 nM | >70% | |
| HEP3B | Ctx-GalNAc | 1 nM | ~20% | |
| HEP3B | Ctx-GalNAc | 10 nM | ~75% | |
| HEP3B | Ctx-GalNAc | 50 nM | ~80% | |
| HEP3B | Ctx-GalNAc | 100 nM | ~80% |
Table 1: Quantitative data summarizing the degradation of EGFR in various hepatocellular carcinoma cell lines upon treatment with Ctx-GalNAc.
The degradation of EGFR was shown to be dependent on ASGPR, as siRNA-mediated knockdown of ASGPR abolished the degradation effect of Ctx-GalNAc. Furthermore, co-treatment with excess free Tri-GalNAc ligand competitively inhibited the degradation, confirming the necessity of the Tri-GalNAc-ASGPR interaction.
Degradation of Human Epidermal Growth Factor Receptor 2 (HER2)
Similarly, a LYTAC was constructed using Pertuzumab (Ptz), an antibody targeting HER2. The resulting Ptz-GalNAc conjugate effectively degraded HER2 in HEPG2 cells.
| Cell Line | Treatment | Concentration | % HER2 Degradation | Reference |
| HEPG2 | Ptz-GalNAc | 100 nM | ~75% | |
| HEPG2 | Pertuzumab (unconjugated) | 100 nM | ~30% |
Table 2: Degradation of HER2 in HEPG2 cells after treatment with Ptz-GalNAc compared to the unconjugated antibody.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the efficacy of Tri-GalNAc-based LYTACs.
Experimental Protocols
Synthesis of Tri-GalNAc-Antibody Conjugates (e.g., Ctx-GalNAc)
This protocol describes a general method for conjugating a Tri-GalNAc ligand containing a reactive handle (e.g., an NHS ester for reaction with amines) to an antibody.
Materials:
-
Antibody (e.g., Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tri-GalNAc(OAc)3-linker-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare the Antibody: Buffer exchange the antibody into the reaction buffer to a final concentration of 2-5 mg/mL.
-
Prepare the Tri-GalNAc-NHS Ester Solution: Dissolve the Tri-GalNAc(OAc)3-linker-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the Tri-GalNAc-NHS ester solution to the antibody solution while gently vortexing. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the Tri-GalNAc-antibody conjugate from unreacted Tri-GalNAc ligand and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: a. Determine the protein concentration of the final conjugate using a BCA or Bradford assay. b. Characterize the degree of labeling (number of Tri-GalNAc molecules per antibody) using techniques such as MALDI-TOF mass spectrometry.
Western Blot Analysis of EGFR Degradation
This protocol details the steps to assess the total cellular levels of a target protein like EGFR following LYTAC treatment.
Materials:
-
ASGPR-positive cells (e.g., HEP3B)
-
Complete cell culture medium
-
Tri-GalNAc-LYTAC (e.g., Ctx-GalNAc)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: a. Seed HEP3B cells in 24-well plates and allow them to adhere overnight. b. Treat the cells with the desired concentrations of Ctx-GalNAc in complete culture medium for 48 hours. Include an untreated control.
-
Cell Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities and determine the percentage of EGFR degradation relative to the loading control.
Flow Cytometry Analysis of Cell Surface EGFR
This protocol is for quantifying the levels of a protein on the cell surface.
Materials:
-
ASGPR-positive cells (e.g., HEP3B)
-
Complete cell culture medium
-
Tri-GalNAc-LYTAC (e.g., Ctx-GalNAc)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Fluorophore-conjugated detection antibody (e.g., anti-EGFR antibody conjugated to a different fluorophore than used for the LYTAC, or an orthogonal antibody)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed HEP3B cells in a 24-well plate and treat with Ctx-GalNAc as described for the Western blot protocol.
-
Cell Harvesting and Staining: a. Gently detach the cells using a non-enzymatic cell dissociation solution. b. Wash the cells twice with ice-cold FACS buffer by centrifugation (300 x g for 5 minutes). c. Resuspend the cells in 100 µL of FACS buffer containing the fluorophore-conjugated anti-EGFR detection antibody. d. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells three times with ice-cold FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in 300-500 µL of FACS buffer. b. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) is determined for each sample. The percentage of surface EGFR remaining is calculated relative to the untreated control cells.
Conclusion
The use of this compound as a key building block for the synthesis of liver-targeting LYTACs represents a significant advancement in the field of targeted protein degradation. This technology enables the specific degradation of extracellular and membrane-bound proteins in hepatocytes by co-opting the highly efficient ASGPR-mediated endocytic pathway. The experimental data robustly support the efficacy of this approach for degrading clinically relevant targets such as EGFR and HER2 in liver cancer cell models. The detailed protocols provided in this guide offer a framework for researchers to design, synthesize, and evaluate their own Tri-GalNAc-based LYTACs, paving the way for the development of novel therapeutics for a range of liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tri-GalNAc-siRNA Mediated Gene Silencing in Cell Culture
Introduction
Reagent Information: Understanding "Tri-GalNAc(OAc)3 TFA"
The term "this compound" refers to a protected, synthetic precursor of the Tri-GalNAc ligand. Specifically:
-
Tri-GalNAc: Indicates a molecule with three N-acetylgalactosamine sugar units.
-
(OAc)3: Signifies that the hydroxyl groups on the GalNAc moieties are protected by acetyl (OAc) groups. This protection is necessary during chemical synthesis of the ligand and its conjugation to other molecules like siRNAs.
-
TFA: Denotes that it is a trifluoroacetic acid salt, which can improve the solubility and stability of the compound for chemical reactions.
It is critical to understand that "this compound" is a synthetic intermediate and is not the biologically active form used in cell culture experiments. For the Tri-GalNAc ligand to bind to the ASGPR, the acetyl protecting groups must be removed (deprotected). This deprotection step is typically performed during the final stages of synthesis and purification of the final Tri-GalNAc-siRNA conjugate. Therefore, the following protocols apply to the use of a final, deprotected Tri-GalNAc-siRNA conjugate.
Mechanism of Action
The targeted gene silencing by Tri-GalNAc-siRNA conjugates follows a multi-step process:
-
Binding: The Tri-GalNAc-siRNA conjugate in the extracellular space binds with high affinity to the ASGPR on the surface of hepatocytes.
-
Internalization: Upon binding, the ASGPR-conjugate complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming an endosome.
-
Endosomal Release: The pH within the endosome decreases, causing the dissociation of the conjugate from the ASGPR. A small fraction of the siRNA conjugate then escapes the endosome and enters the cytoplasm. The ASGPR is recycled back to the cell surface.
-
RNAi Activation: In the cytoplasm, the siRNA duplex is recognized and processed by the RNA-induced silencing complex (RISC). The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains associated with the RISC.
-
Gene Silencing: The guide strand directs the RISC to the target messenger RNA (mRNA) through complementary base pairing. This leads to the cleavage and degradation of the target mRNA, thereby silencing gene expression.
Caption: Mechanism of Tri-GalNAc-siRNA uptake and gene silencing.
Experimental Protocols
This section provides a general protocol for treating hepatocyte cell lines (e.g., HepG2) with a Tri-GalNAc-siRNA conjugate to achieve target gene knockdown.
Materials and Reagents
-
Hepatocyte cell line (e.g., HepG2, ATCC HB-8065)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium, EMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Tri-GalNAc-siRNA conjugate targeting the gene of interest
-
Non-targeting (scrambled) Tri-GalNAc-siRNA conjugate (as a negative control)
-
Collagen-coated cell culture plates
-
RNA isolation kit
-
qRT-PCR reagents and instrument
Experimental Workflow
Caption: General workflow for a Tri-GalNAc-siRNA cell culture experiment.
Step-by-Step Protocol
1. Cell Culture and Seeding:
a. Culture HepG2 cells in EMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator. b. The day before treatment, seed the HepG2 cells onto collagen-coated plates at a density that will result in 70-80% confluency at the time of treatment. For a 24-well plate, a typical seeding density is 5 x 10^4 to 1 x 10^5 cells per well.
2. Preparation of siRNA Conjugates:
a. Resuspend the lyophilized Tri-GalNAc-siRNA conjugates (both target-specific and negative control) in nuclease-free water or PBS to create a stock solution (e.g., 20 µM). b. From the stock solution, prepare working dilutions in serum-free cell culture medium.
3. Cell Treatment:
a. Gently aspirate the old medium from the wells. b. Add the prepared siRNA dilutions to the respective wells. It is important to perform a dose-response experiment to determine the optimal concentration, with typical final concentrations ranging from 1 nM to 100 nM. c. Include wells with the negative control siRNA at the same concentrations. Also include an untreated or mock-treated (medium only) control. d. Incubate the cells with the Tri-GalNAc-siRNA conjugates for 24 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the target of interest.
4. Post-Treatment Analysis (Gene Knockdown Quantification):
a. RNA Isolation: After the incubation period, lyse the cells directly in the wells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol. b. cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. c. qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. Data Analysis: Calculate the relative expression of the target gene in treated cells compared to control cells using the ΔΔCt method. A significant reduction in the target mRNA level in cells treated with the target-specific siRNA conjugate indicates successful gene silencing.
Data Presentation
The following tables summarize typical parameters and expected outcomes for Tri-GalNAc-siRNA experiments in cell culture.
Table 1: Typical Experimental Parameters for Tri-GalNAc-siRNA in Cell Culture
| Parameter | Recommended Range/Value | Notes |
| Cell Line | HepG2, Huh7, primary hepatocytes | Must express ASGPR. |
| Seeding Density (24-well) | 5 x 10^4 - 1 x 10^5 cells/well | Aim for 70-80% confluency at treatment. |
| siRNA Concentration | 1 nM - 100 nM | A dose-response curve is recommended. |
| Incubation Time | 24 - 72 hours | Target mRNA and protein stability dependent. |
| Controls | Untreated, Negative Control siRNA | Essential for validating specificity. |
Table 2: Example Data for Target Gene Knockdown
| Treatment Group | siRNA Concentration | Normalized mRNA Level (relative to untreated) |
| Untreated | 0 nM | 1.00 |
| Negative Control | 10 nM | 0.98 ± 0.05 |
| Target-Specific siRNA | 1 nM | 0.65 ± 0.07 |
| Target-Specific siRNA | 10 nM | 0.21 ± 0.04 |
| Target-Specific siRNA | 50 nM | 0.12 ± 0.03 |
Note: Data are representative and will vary depending on the target gene, siRNA sequence, and cell type.
Conclusion
The Tri-GalNAc-siRNA conjugate system is a powerful tool for achieving potent and specific gene silencing in hepatocytes in vitro. By understanding that "this compound" is a synthetic precursor and using the final, deprotected conjugate, researchers can effectively utilize this technology. The provided protocol offers a robust framework for conducting cell culture experiments to evaluate the efficacy of Tri-GalNAc-siRNA conjugates for various research and drug development applications. Careful optimization of parameters such as siRNA concentration and incubation time is crucial for achieving maximal gene knockdown.
References
Application Note: Synthesis of Liver-Targeting GalNAc-LYTACs
For Research Use Only
Abstract
This application note provides a detailed protocol for the synthesis of N-acetylgalactosamine (GalNAc) functionalized Lysosome-Targeting Chimeras (LYTACs) using the trivalent, peracetylated amine building block, Tri-GalNAc(OAc)₃ TFA. LYTACs are bifunctional molecules designed to direct extracellular and membrane-bound proteins to the lysosome for degradation. By incorporating a trivalent GalNAc ligand, these LYTACs can be specifically targeted to hepatocytes via the asialoglycoprotein receptor (ASGPR), a lectin highly expressed on the surface of liver cells.[1] This targeting strategy is crucial for developing therapies for liver-related diseases. The protocol covers the amide coupling of the GalNAc cluster to a molecule of interest (e.g., a small molecule or biologic containing a carboxylic acid), followed by the deprotection of the acetyl groups, which is essential for ASGPR recognition.
Introduction
Lysosome-Targeting Chimeras (LYTACs) represent a promising modality for the targeted degradation of extracellular proteins, a class of proteins historically difficult to address with conventional small molecule inhibitors. The technology works by linking a target-binding moiety (e.g., an antibody, small molecule) to a lysosome-targeting ligand.
The asialoglycoprotein receptor (ASGPR) is an ideal target for liver-specific delivery due to its high expression levels on hepatocytes and its rapid internalization and recycling capabilities.[1][2] ASGPR recognizes and binds to terminal galactose or N-acetylgalactosamine (GalNAc) residues. Studies have shown that trivalent GalNAc ligands exhibit the highest binding affinity and efficiency for endocytosis compared to mono- and bivalent ligands.[3]
This protocol utilizes Tri-GalNAc(OAc)₃ TFA, a trivalent GalNAc derivative where the sugar hydroxyls are protected with acetyl groups and the linker terminates in a primary amine (as a trifluoroacetic acid salt). The acetyl protecting groups are removed in the final step to unmask the native sugar for high-affinity ASGPR binding. This method allows for the creation of homogeneous, well-defined GalNAc-LYTAC conjugates for research and drug development.
Mechanism of Action: GalNAc-LYTAC
A GalNAc-LYTAC facilitates the degradation of a target protein (TP) through a multi-step process. First, the target-binding moiety of the LYTAC binds to the TP on the cell surface. Simultaneously, the exposed trivalent GalNAc ligand binds with high avidity to the ASGPR on hepatocytes. This ternary complex (TP-LYTAC-ASGPR) is then internalized into the cell via clathrin-mediated endocytosis.[1] Following internalization, the vesicle acidifies, leading to the dissociation of the complex. The ASGPR is recycled back to the cell surface, while the TP-LYTAC conjugate is trafficked to the lysosome for degradation by resident hydrolases.
Experimental Protocols
This procedure describes the synthesis of a GalNAc-LYTAC from a molecule of interest (MOI) containing a terminal carboxylic acid.
Materials and Reagents
-
Molecule of Interest with a terminal carboxylic acid (MOI-COOH)
-
Tri-GalNAc(OAc)₃ TFA (amine building block)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M in Methanol
-
Dowex® 50WX8 ion-exchange resin (H⁺ form)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic acid (TFA) for HPLC
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
-
Mass Spectrometer (e.g., LC-MS)
Step 1: Amide Coupling of MOI-COOH with Tri-GalNAc(OAc)₃ TFA
This step forms a stable amide bond between the LYTAC scaffold (MOI-COOH) and the amine linker of the GalNAc cluster.
-
In a dry flask under an inert atmosphere (e.g., Argon), dissolve the MOI-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve Tri-GalNAc(OAc)₃ TFA (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the TFA salt and facilitate the coupling reaction.
-
Add the Tri-GalNAc(OAc)₃ solution to the activated MOI-COOH solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material (MOI-COOH) is consumed.
-
Upon completion, dilute the reaction mixture with an appropriate solvent system (e.g., Water/Acetonitrile) and purify the crude product, MOI-CON-GalNAc(OAc)₃ , using preparative reverse-phase HPLC.
-
Combine the pure fractions and lyophilize to obtain the protected conjugate as a white solid.
Step 2: Zemplén Deacetylation of the GalNAc Cluster
This crucial step removes the acetyl protecting groups from the sugar moieties, which is necessary for recognition and binding by the ASGPR.
-
Dissolve the lyophilized MOI-CON-GalNAc(OAc)₃ (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 - 0.2 eq).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS, observing the mass shift corresponding to the loss of all acetyl groups.
-
Once the reaction is complete, neutralize the mixture by adding pre-washed Dowex® H⁺ resin until the pH is ~7.
-
Filter the resin and wash thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected product, MOI-CON-GalNAc .
Step 3: Final Purification
The final purification is performed to remove any remaining impurities and salts.
-
Dissolve the crude MOI-CON-GalNAc in an appropriate solvent (e.g., Water/Acetonitrile).
-
Purify the final product by preparative reverse-phase HPLC using a suitable gradient.
-
Combine the pure fractions and lyophilize to obtain the final GalNAc-LYTAC as a white, fluffy solid.
-
Characterize the final product by high-resolution mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Tri-GalNAc(OAc)3 TFA to siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of small interfering RNA (siRNA) to hepatocytes has been significantly advanced by conjugation with N-acetylgalactosamine (GalNAc). The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, recognizes and binds to terminal GalNAc residues, leading to receptor-mediated endocytosis of the siRNA conjugate.[1][2][3] This targeted approach enhances the therapeutic efficacy of siRNA by ensuring its delivery to the desired cell type, thereby enabling lower effective doses and minimizing off-target effects.[4][5]
A triantennary configuration of GalNAc ligands has been shown to exhibit the highest binding affinity for ASGPR, making it a preferred ligand for clinical applications. This document provides a detailed protocol for the conjugation of a protected and activated triantennary GalNAc derivative, Tri-GalNAc(OAc)3 TFA (Triantennary N-acetylgalactosamine, peracetylated, trifluoroacetic acid salt), to an amine-modified siRNA.
Mechanism of Action: Targeted Delivery to Hepatocytes
The journey of a GalNAc-siRNA conjugate from administration to gene silencing is a multi-step process:
-
Systemic Circulation and Hepatocyte Targeting: Following subcutaneous or intravenous administration, the GalNAc-siRNA conjugate circulates in the bloodstream. The triantennary GalNAc ligand acts as a high-affinity targeting moiety for the ASGPR on hepatocytes.
-
Receptor-Mediated Endocytosis: The binding of the GalNAc ligand to multiple subunits of the ASGPR triggers clathrin-mediated endocytosis, engulfing the conjugate into an endosome.
-
Endosomal Release: As the endosome matures, its internal pH decreases. This acidic environment facilitates the dissociation of the GalNAc-siRNA conjugate from the ASGPR, which is then recycled back to the cell surface. A portion of the siRNA conjugate escapes the endosome and enters the cytoplasm, a critical and not fully understood step.
-
RISC Loading and Gene Silencing: In the cytoplasm, the siRNA duplex is loaded into the RNA-induced silencing complex (RISC). The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains associated with the Argonaute-2 protein within RISC. This active RISC complex then binds to the target messenger RNA (mRNA) in a sequence-specific manner, leading to its cleavage and subsequent degradation, thereby silencing gene expression.
Experimental Protocols
This section details the materials and methods for the conjugation of this compound to an amine-modified siRNA, followed by purification and characterization of the conjugate.
Materials
-
siRNA: 5'-amine-modified sense strand and unmodified antisense strand (custom synthesis)
-
This compound: Triantennary N-acetylgalactosamine, peracetylated, trifluoroacetic acid salt
-
Coupling Reagents: N,N'-Disuccinimidyl carbonate (DSC), N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous Dimethylformamide (DMF), Anhydrous Dichloromethane (DCM), 0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Purification: HPLC system with an anion-exchange column, Desalting columns (e.g., NAP-10)
-
Characterization: UV-Vis spectrophotometer, Mass spectrometer (ESI-MS), Polyacrylamide gel electrophoresis (PAGE) equipment
Protocol 1: Activation of this compound
-
Dissolve this compound and N,N'-Disuccinimidyl carbonate (DSC) in a 1:1.2 molar ratio in anhydrous DMF.
-
Add DIPEA (2 equivalents relative to Tri-GalNAc) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the activated Tri-GalNAc-NHS ester can be used directly in the next step or purified by silica gel chromatography.
Protocol 2: Conjugation of Activated Tri-GalNAc to siRNA
-
Dissolve the 5'-amine-modified siRNA sense strand in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add a 10-fold molar excess of the activated Tri-GalNAc-NHS ester solution in DMF to the siRNA solution. The final concentration of DMF should not exceed 30% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 12-16 hours with gentle shaking.
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).
Protocol 3: Purification of the GalNAc-siRNA Conjugate
-
Desalting: Remove excess unconjugated Tri-GalNAc and other small molecules using a desalting column (e.g., NAP-10) equilibrated with RNase-free water.
-
HPLC Purification: Purify the GalNAc-siRNA sense strand conjugate using an anion-exchange HPLC system.
-
Column: Strong anion-exchange column.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Gradient: A linear gradient from 0% to 100% of Mobile Phase B over 30 minutes.
-
Detection: UV at 260 nm.
-
-
Collect the fractions corresponding to the GalNAc-siRNA conjugate.
-
Desalt the purified conjugate using a desalting column to remove the high salt concentration from the HPLC buffer.
-
Lyophilize the purified GalNAc-siRNA sense strand to obtain a dry powder.
Protocol 4: Annealing of siRNA Duplex
-
Resuspend the purified GalNAc-siRNA sense strand and the unmodified antisense strand in an appropriate annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate) to a final concentration of 20 µM.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature over 1-2 hours.
-
The final GalNAc-siRNA duplex is ready for characterization and in vitro/in vivo applications.
Data Presentation
The following table summarizes typical quantitative data obtained from the conjugation and purification process.
| Parameter | Value | Method of Analysis |
| Conjugation Efficiency | > 90% | Anion-Exchange HPLC |
| Purity of Conjugate | > 95% | Anion-Exchange HPLC, PAGE |
| Overall Yield | ~50-60% | UV-Vis Spectrophotometry at 260 nm |
| Molecular Weight (Sense Strand) | Expected: ~7500 Da | ESI-MS |
| Molecular Weight (Conjugate) | Expected: ~8900 Da | ESI-MS |
Characterization
-
UV-Vis Spectrophotometry: To determine the concentration of the siRNA conjugate.
-
Mass Spectrometry (ESI-MS): To confirm the successful conjugation and determine the molecular weight of the GalNAc-siRNA sense strand.
-
Anion-Exchange HPLC: To assess the purity of the final conjugate.
-
Polyacrylamide Gel Electrophoresis (PAGE): To visualize the shift in mobility between the unconjugated and conjugated siRNA strands, confirming successful conjugation.
Visualizations
Caption: Experimental workflow for the synthesis of GalNAc-siRNA conjugates.
Caption: Cellular uptake and mechanism of action of GalNAc-siRNA conjugates.
References
- 1. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 4. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
Application Notes and Protocols: Experimental Use of Tri-GalNAc(OAc)3 TFA in Liver Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Tri-GalNAc(OAc)3 TFA and its derivatives in liver cancer models. This document details the underlying mechanism, protocols for in vitro and in vivo studies, and quantitative data from relevant research.
Introduction
This compound is a trivalent N-acetylgalactosamine derivative that serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a cell surface receptor predominantly expressed on hepatocytes.[1][2] This specificity makes it an ideal candidate for targeted drug delivery to liver cells, including hepatocellular carcinoma (HCC) cells that retain ASGPR expression. One of the most promising applications of Tri-GalNAc conjugates is in the development of Lysosome-Targeting Chimeras (LYTACs).[1][2][3] LYTACs are bifunctional molecules that tether an extracellular or membrane-bound protein to a lysosomal targeting receptor, leading to the internalization and subsequent degradation of the target protein.
Mechanism of Action
The fundamental principle behind the application of this compound in liver cancer models is the targeted degradation of pathogenic proteins. When conjugated to a binder specific for a cancer-associated protein (e.g., an antibody or a small molecule), the Tri-GalNAc moiety directs the entire conjugate to hepatocytes. Upon binding to ASGPR, the complex is internalized via endocytosis. The endosome then fuses with a lysosome, leading to the degradation of the target protein by lysosomal hydrolases. This approach can effectively reduce the levels of oncoproteins, such as receptor tyrosine kinases, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.
Data Presentation
The following tables summarize quantitative data from studies utilizing Tri-GalNAc conjugates for targeted protein degradation in liver cancer cell lines.
Table 1: Dose-Dependent Degradation of Cell Surface EGFR in HEP3B Cells
| Treatment Concentration (nM) | Ctx-GalNAc (% of control) |
| 0.1 | ~95% |
| 1 | ~80% |
| 10 | ~50% |
| 50 | ~40% |
| 100 | ~35% |
Data adapted from a study on EGFR degradation mediated by a Cetuximab (Ctx)-GalNAc conjugate in HEP3B cells after 48 hours of treatment.
Table 2: Time-Course of Cell Surface EGFR Degradation in HEP3B Cells with 10 nM Ctx-GalNAc
| Time (hours) | Ctx-GalNAc (% of control) |
| 3 | ~90% |
| 6 | ~85% |
| 24 | ~60% |
| 48 | ~50% |
Data adapted from a study on EGFR degradation mediated by a Cetuximab (Ctx)-GalNAc conjugate in HEP3B cells.
Table 3: Total EGFR Degradation in Various HCC Cell Lines with 10 nM Ctx-GalNAc
| Cell Line | Total EGFR Levels (% of control) |
| HEP3B | ~40% |
| HEPG2 | ~60% |
| HUH7 | ~75% |
Data adapted from Western blot analysis of total EGFR levels after 48 hours of treatment.
Experimental Protocols
Protocol 1: In Vitro Degradation of EGFR in HCC Cells using a Tri-GalNAc-Antibody Conjugate
Objective: To assess the efficacy of a Tri-GalNAc-conjugated antibody in mediating the degradation of Epidermal Growth Factor Receptor (EGFR) in hepatocellular carcinoma cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HEP3B, HEPG2, HUH7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tri-GalNAc conjugated to an anti-EGFR antibody (e.g., Cetuximab-GalNAc)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-EGFR, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HCC cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treatment: Prepare various concentrations of the Ctx-GalNAc conjugate in fresh cell culture medium. For a dose-response experiment, concentrations ranging from 0.1 nM to 100 nM are recommended. For a time-course experiment, a fixed concentration (e.g., 10 nM) can be used.
-
Incubation: Remove the old medium from the cells and add the medium containing the Ctx-GalNAc conjugate. Incubate the cells for the desired time points (e.g., 3, 6, 24, 48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the protein bands. Normalize the EGFR signal to a loading control like beta-actin.
-
Protocol 2: In Vivo Formulation and Administration of this compound Conjugates
Objective: To prepare a this compound conjugate formulation for in vivo studies in a liver cancer mouse model.
Materials:
-
This compound conjugate
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound conjugate in DMSO. A concentration of 25 mg/mL is a common starting point.
-
Vehicle Preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation:
-
For a 1 mL final solution, start with 400 µL of PEG300 in a sterile vial.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of the conjugate in this formulation will be 2.5 mg/mL.
-
If necessary, use an ultrasonic bath to ensure the solution is clear and the conjugate is fully dissolved.
-
-
Administration: The formulation can be administered to animals via appropriate routes, such as subcutaneous or intravenous injection. The dosage will depend on the specific conjugate and the experimental design. For GalNAc-conjugated antisense oligonucleotides, doses in the range of 2.5 to 15 mg/kg have been used in mouse models of HCC.
Visualizations
Caption: Mechanism of Tri-GalNAc-LYTAC mediated protein degradation.
Caption: Workflow for in vitro and in vivo evaluation.
References
Application Notes and Protocols: Tri-GalNAc(OAc)3 TFA as a Building Block for Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triantennary N-acetylgalactosamine (Tri-GalNAc) has emerged as a critical component in the targeted delivery of therapeutics to hepatocytes.[1] The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of these liver cells, exhibits a strong binding affinity for Tri-GalNAc, facilitating rapid internalization of conjugated payloads via receptor-mediated endocytosis.[2][3] This specific targeting mechanism enhances therapeutic efficacy while minimizing off-target effects.[2]
The building block, Tri-GalNAc(OAc)3 TFA , is a protected, amine-functionalized trivalent GalNAc ligand. The acetyl (OAc) protecting groups on the sugar moieties and the trifluoroacetic acid (TFA) salt of the terminal amine ensure stability and allow for controlled, sequential deprotection and conjugation. This document provides detailed protocols for the use of this compound in the synthesis of glycoconjugates, such as those with peptides, oligonucleotides, and proteins for applications in targeted drug delivery and targeted protein degradation (e.g., Lysosome-Targeting Chimeras or LYTACs).[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C81H129F3N10O38 | MedChemExpress |
| Molecular Weight | 1907.93 g/mol | MedChemExpress |
| Purity | >98% | DC Chemicals |
| Storage Conditions | -20°C (Powder) | DC Chemicals |
Table 2: Quantitative Data on Tri-GalNAc Conjugate Performance
| Conjugate Type | Payload | Key Finding | Quantitative Value | Reference |
| Peptide-Tri-GalNAc | Helical Peptide (5S) | Enhanced cellular uptake in HepG2 cells compared to traditional Tri-GalNAc. | ~2-fold higher hepatocyte selectivity | |
| Antibody-Tri-GalNAc | Cetuximab (anti-EGFR) | Drug-to-antibody ratio (DAR) achieved in synthesis. | DAR = 7.4 | |
| ASO-Tri-GalNAc | Antisense Oligonucleotide | Comparison of solution-phase vs. solid-phase conjugation. | Solution-phase yield: Higher; Purity: 97.0% | |
| Antibody-Tri-GalNAc | Full-size antibody | Optimal labeling efficiency for antibody conjugation. | Achieved with 25 equivalents of Tri-GalNAc-NHS ester. |
Signaling Pathway and Experimental Workflow Visualization
ASGPR-Mediated Endocytosis Pathway
The following diagram illustrates the signaling pathway for the uptake of Tri-GalNAc conjugated molecules.
Experimental Workflow for Glycoconjugate Synthesis
The diagram below outlines the general workflow for synthesizing a glycoconjugate using this compound.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the acetyl protecting groups from the GalNAc residues and the neutralization of the terminal amine's TFA salt, yielding a reactive amine for conjugation.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M in MeOH
-
Dowex® 50WX8 resin (or similar acidic resin)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound in anhydrous methanol (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Deacetylation: Cool the solution to 0°C in an ice bath. Add sodium methoxide (0.5 M in MeOH) dropwise until the pH reaches approximately 10-11. The amount of NaOMe should be catalytic, typically around 0.1 equivalents per acetyl group.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Neutralization: Once the deacetylation is complete, neutralize the reaction mixture by adding Dowex® 50WX8 resin until the pH is neutral (pH ~7).
-
Filtration and Evaporation: Filter off the resin and wash it with methanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deacetylated Tri-GalNAc with a free amine (as a salt).
-
Amine Neutralization for Conjugation: For subsequent conjugation reactions, the amine salt must be neutralized. Dissolve the deacetylated product in an anhydrous solvent suitable for the conjugation step (e.g., DMF or DMSO). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to liberate the free amine. This solution can be used directly in the next conjugation step.
Protocol 2: Conjugation of Deprotected Tri-GalNAc to an NHS Ester-Activated Payload
This protocol details the conjugation of the amine-functionalized Tri-GalNAc (from Protocol 1) to a payload (e.g., peptide, small molecule) that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected and neutralized Tri-GalNAc solution (from Protocol 1)
-
NHS ester-activated payload (dissolved in anhydrous DMF or DMSO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, if aqueous conditions are tolerated)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
HPLC solvents: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile)
Procedure:
-
Reactant Preparation: Prepare a solution of the deprotected and neutralized Tri-GalNAc in anhydrous DMF or DMSO. Prepare a separate solution of the NHS ester-activated payload in the same solvent.
-
Conjugation Reaction: Add the Tri-GalNAc solution to the NHS ester-activated payload solution. A typical molar ratio is 1.2 to 1.5 equivalents of the Tri-GalNAc amine to the NHS ester. If the payload is sensitive to organic solvents, the reaction can be performed in an aqueous buffer (pH 8.3-8.5), though this may increase hydrolysis of the NHS ester.
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C. Protect from light if any components are light-sensitive.
-
Reaction Monitoring: Monitor the reaction for the formation of the conjugate and consumption of the starting materials by LC-MS.
-
Purification: Upon completion, purify the glycoconjugate from unreacted starting materials and byproducts using RP-HPLC.
-
Column: Use a suitable C18 column.
-
Gradient: Develop a gradient of Solvent A and Solvent B to effectively separate the product. For example, a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at appropriate wavelengths (e.g., 220 nm for peptides, or a specific wavelength for a chromophore-containing payload).
-
-
Product Characterization: Collect the fractions containing the purified glycoconjugate. Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, NMR spectroscopy. Lyophilize the pure fractions to obtain the final product as a powder.
Conclusion
This compound is a versatile and valuable building block for the synthesis of advanced glycoconjugates for targeted therapies. The protocols outlined above provide a framework for the deprotection and conjugation of this ligand to a variety of payloads. Proper execution of these steps, coupled with rigorous purification and characterization, will enable researchers and drug developers to harness the potential of ASGPR-mediated delivery to the liver, paving the way for more effective and safer therapeutics.
References
Application Note: Dissolving Tri-GalNAc(OAc)3 TFA for Cellular and In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-GalNAc(OAc)3 TFA is a trivalent N-acetylgalactosamine derivative crucial for the synthesis of molecules targeting the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1][2][3] This targeting capability is leveraged in drug development for liver-specific delivery and in the design of lysosome-targeting chimeras (LYTACs) for the degradation of extracellular and membrane proteins. Proper dissolution of this compound is critical for ensuring experimental reproducibility and efficacy. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo applications.
Compound Information
| Property | Value |
| CAS Number | 1159408-65-7 |
| Molecular Formula | C81H129F3N10O38 |
| Molecular Weight | 1907.93 g/mol |
| Appearance | White to off-white solid or oil |
| Storage | Store at 4°C, sealed, away from moisture and light. For long-term storage of stock solutions, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended. |
Solubility Data
The solubility of this compound varies depending on the solvent system. It is important to select the appropriate solvent based on the experimental design.
| Solvent System | Solubility | Application | Notes |
| DMSO | Soluble | In Vitro Stock | Can be sparingly soluble (1-10 mg/mL). |
| Ethanol | Sparingly Soluble (1-10 mg/mL) | In Vitro | May require sonication. |
| PBS (pH 7.2) | ≥10 mg/mL | In Vitro | A good option for direct use in cell culture if the required concentration is met. |
| 10% DMSO in 40% PEG300, 5% Tween-80, and 45% saline | ≥2.5 mg/mL (1.31 mM) | In Vivo | Requires sequential addition of solvents and may need sonication. |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥2.5 mg/mL (1.31 mM) | In Vivo | Requires sequential addition and sonication. |
| 10% DMSO in 90% corn oil | ≥2.5 mg/mL (1.31 mM) | In Vivo | Requires sequential addition and sonication. |
Experimental Protocols
Safety Precautions
This compound is a trifluoroacetic acid (TFA) salt. While specific safety data for this compound is not extensively published, precautions for handling TFA and its salts should be followed.
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol outlines the preparation of a concentrated stock solution in DMSO, which can be further diluted in culture media for cellular assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.908 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 2.5 mg/mL Working Solution for In Vivo Administration
This protocol describes the preparation of a working solution suitable for animal studies, based on a common formulation.
Materials:
-
10 mg/mL this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Pipettes
Procedure:
-
Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of a 2.5 mg/mL working solution, sequentially add the following components, ensuring the solution is clear after each addition: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture. Mix thoroughly. c. Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.
-
If the solution is not clear, sonicate in a water bath until it becomes clear.
-
It is recommended to prepare this working solution fresh on the day of use.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of Tri-GalNAc in LYTAC-mediated protein degradation and the workflow for preparing solutions of this compound.
Caption: Mechanism of Tri-GalNAc-LYTAC mediated protein degradation via ASGPR.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols: Tri-GalNAc(OAc)3 TFA for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery to hepatocytes is a critical strategy for treating various liver diseases and for advancing nucleic acid-based therapies. The asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, provides an effective portal for cellular entry. Triantennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for ASGPR, making it an ideal targeting moiety for liver-specific delivery of therapeutic payloads encapsulated within nanoparticles.[1][2]
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using Tri-GalNAc(OAc)3 TFA. This reagent is a protected form of the Tri-GalNAc ligand which, after deprotection, presents a primary amine for conjugation. We will cover two primary conjugation strategies: amide bond formation via EDC/NHS chemistry and triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
Key Applications
-
Targeted delivery of siRNA and ASOs to the liver: Tri-GalNAc functionalization has been shown to significantly enhance the delivery of oligonucleotides to hepatocytes, leading to potent gene silencing.[3][4]
-
Hepatocyte-specific delivery of small molecule drugs: Encapsulating small molecules in Tri-GalNAc-modified nanoparticles can increase their therapeutic index by concentrating the drug at the site of action and reducing systemic exposure.
-
Development of liver-targeted gene therapies: Lipid nanoparticles (LNPs) functionalized with Tri-GalNAc are a leading platform for the delivery of mRNA and other genetic material to the liver.[5]
-
Targeted protein degradation: Tri-GalNAc can be used to direct lysosome-targeting chimeras (LYTACs) to hepatocytes for the degradation of specific membrane proteins.
Data Presentation: Physicochemical Properties of Tri-GalNAc Modified Nanoparticles
The surface modification of nanoparticles with Tri-GalNAc can influence their physicochemical properties, such as size and surface charge (zeta potential). These parameters are critical for the stability, biodistribution, and cellular uptake of the nanoparticles. The following tables summarize representative data on the changes in these properties upon Tri-GalNAc conjugation.
Table 1: Effect of Tri-GalNAc Functionalization on Nanoparticle Size and Polydispersity Index (PDI)
| Nanoparticle Type | Modification | Average Size (nm) | PDI | Reference |
| Chitosan Nanoparticles | Unmodified | 114.6 ± 4.5 | 0.61 ± 0.04 | |
| Chitosan Nanoparticles | PEGylated | 145.2 ± 5.1 | 0.29 ± 0.03 | |
| Chitosan Nanoparticles | TAT-PEGylated | 198.9 ± 6.2 | 0.28 ± 0.02 | |
| Lecithin/GMS Nanoparticles | Small OVA-conjugated | 230 | ~0.3 | |
| Lecithin/GMS Nanoparticles | Large OVA-conjugated | 708 | ~0.2 |
Table 2: Impact of Tri-GalNAc Functionalization on Nanoparticle Zeta Potential
| Nanoparticle Type | Modification | Zeta Potential (mV) | Reference |
| Mesoporous Silica Nanoparticles (TMSN) | Amine-functionalized (TMSN-NH2) | +29.44 | |
| Mesoporous Silica Nanoparticles (TMSN) | Tri-GalNAc conjugated (TMSN-GalNAc) | -40.67 | |
| Chitosan Nanoparticles | Unmodified (pH 6.0) | +25.3 ± 1.5 | |
| Chitosan Nanoparticles | PEGylated (pH 6.0) | +10.1 ± 0.9 | |
| Chitosan Nanoparticles | TAT-PEGylated (pH 6.0) | +18.7 ± 1.2 |
Experimental Protocols
Protocol 1: Amide Bond Conjugation of Tri-GalNAc to Carboxylated Nanoparticles
This protocol describes the conjugation of an amine-functionalized Tri-GalNAc ligand to nanoparticles with carboxyl groups on their surface (e.g., carboxylated PLGA or silica nanoparticles) using EDC/NHS chemistry.
Workflow Diagram:
Caption: Workflow for EDC/NHS conjugation of Tri-GalNAc.
Materials:
-
This compound
-
Carboxylated nanoparticles (e.g., PLGA, silica)
-
Sodium methoxide solution in methanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous methanol, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Deprotection of this compound to yield Tri-GalNAc-NH2:
-
Dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
The TFA salt can be neutralized by adding a mild base like triethylamine.
-
Purify the resulting amine-functionalized Tri-GalNAc by silica gel chromatography or precipitation.
-
-
Activation of Carboxylated Nanoparticles:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. A typical starting point is a 5-10 fold molar excess of EDC/Sulfo-NHS over the estimated number of carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of Tri-GalNAc-NH2:
-
Wash the activated nanoparticles by centrifugation and resuspension in Coupling Buffer to remove excess EDC/Sulfo-NHS.
-
Dissolve the deprotected Tri-GalNAc-NH2 in Coupling Buffer.
-
Add the Tri-GalNAc-NH2 solution to the activated nanoparticle suspension. The molar ratio of ligand to nanoparticles should be optimized for the desired surface density.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to cap any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
Purify the Tri-GalNAc functionalized nanoparticles by repeated centrifugation and washing steps with the Washing Buffer to remove unreacted ligand and by-products.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS).
-
Protocol 2: Click Chemistry Conjugation of Tri-GalNAc to Alkyne-Modified Nanoparticles
This protocol outlines the conjugation of an azide-functionalized Tri-GalNAc ligand to nanoparticles bearing alkyne groups using a copper-catalyzed click reaction.
Workflow Diagram:
Caption: Workflow for click chemistry conjugation of Tri-GalNAc.
Materials:
-
Alkyne-modified nanoparticles (e.g., DBCO-functionalized lipids for LNPs)
-
Azide-functionalized Tri-GalNAc ligand
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Sodium ascorbate
-
Reaction Buffer: PBS or other suitable buffer, pH 7.0-8.0
-
DMSO
Procedure:
-
Preparation of Stock Solutions:
-
Disperse the alkyne-modified nanoparticles in the Reaction Buffer.
-
Dissolve the azide-functionalized Tri-GalNAc in DMSO to create a concentrated stock solution.
-
Prepare stock solutions of CuSO4, THPTA (or TBTA), and sodium ascorbate in water. The sodium ascorbate solution should be made fresh.
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified nanoparticle suspension and the azide-functionalized Tri-GalNAc solution.
-
Prepare the copper catalyst by pre-mixing the CuSO4 and THPTA solutions. A 1:5 molar ratio of CuSO4 to THPTA is often used.
-
Add the copper/ligand complex to the nanoparticle/ligand mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the Tri-GalNAc functionalized nanoparticles using a method that effectively removes the copper catalyst, unreacted ligand, and other small molecules.
-
Size exclusion chromatography or dialysis are common methods for purification.
-
Characterize the purified nanoparticles for size, zeta potential, and ligand density.
-
Signaling Pathway for Hepatocyte Targeting
The Tri-GalNAc ligand on the nanoparticle surface binds to the asialoglycoprotein receptor (ASGPR) on hepatocytes, triggering receptor-mediated endocytosis.
Caption: ASGPR-mediated endocytosis of Tri-GalNAc nanoparticles.
Conclusion
The surface modification of nanoparticles with Tri-GalNAc is a robust and effective strategy for targeted drug delivery to the liver. The choice of conjugation chemistry will depend on the available functional groups on the nanoparticle and the Tri-GalNAc ligand. Careful characterization of the modified nanoparticles is essential to ensure the desired physicochemical properties and targeting efficiency. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working in this exciting field.
References
Application Notes and Protocols for Tri-GalNAc(OAc)3 TFA in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. While Proteolysis-Targeting Chimeras (PROTACs) have successfully targeted intracellular proteins for proteasomal degradation, there is a growing need for technologies that can degrade extracellular and membrane-bound proteins. This has led to the development of Lysosome-Targeting Chimeras (LYTACs), which hijack the endosomal-lysosomal pathway.
A key strategy in liver-specific drug delivery involves targeting the asialoglycoprotein receptor (ASGPR), a C-type lectin highly expressed on the surface of hepatocytes. Triantennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for ASGPR.[1][2] The acetylated and trifluoroacetic acid salt form, Tri-GalNAc(OAc)3 TFA, serves as a crucial synthetic precursor for the development of liver-targeting LYTACs.[3][4] These LYTACs can selectively deliver extracellular and membrane proteins to the lysosomes of liver cells for degradation, opening new avenues for treating liver diseases and other conditions involving circulating proteins.
This document provides detailed application notes and protocols for the use of this compound in the development of ASGPR-targeting protein degraders.
Mechanism of Action: ASGPR-Mediated Protein Degradation
Tri-GalNAc-based LYTACs are bifunctional molecules comprising a Tri-GalNAc ligand that binds to ASGPR and a binder moiety (e.g., an antibody, peptide, or small molecule) that recognizes a protein of interest (POI). The mechanism of action involves several key steps:
-
Ternary Complex Formation: The LYTAC simultaneously binds to the POI in the extracellular space and the ASGPR on the hepatocyte cell surface, forming a POI-LYTAC-ASGPR ternary complex.
-
Endocytosis: The binding of the Tri-GalNAc ligand to ASGPR triggers clathrin-mediated endocytosis, leading to the internalization of the entire ternary complex into the cell.
-
Lysosomal Trafficking: The endocytic vesicle containing the complex matures into an early endosome and then a late endosome. The acidic environment of the late endosome facilitates the dissociation of the ASGPR from the LYTAC-POI complex. The ASGPR is then recycled back to the cell surface.
-
Degradation: The LYTAC-POI complex is trafficked to the lysosome, where the POI is degraded by lysosomal hydrolases.
This process allows for the specific and efficient elimination of target proteins from the circulation or the surface of other cells by leveraging the natural endocytic and degradative capacity of hepatocytes.
Quantitative Data Summary
The efficacy of Tri-GalNAc-based LYTACs can be quantified by several parameters, including the binding affinity of the Tri-GalNAc ligand to ASGPR, and the potency (DC50) and maximal degradation (Dmax) of the target protein.
| Parameter | Ligand/Degrader | Target Protein | Cell Line | Value | Reference |
| Binding Affinity (Kd) | Triantennary GalNAc | ASGPR | Primary Mouse Hepatocytes | 2.3 nM | |
| Binding Affinity (Kd) | Monomeric GalNAc | ASGPR | N/A | 40.4 µM | |
| Degradation (DC50) | Cetuximab-GalNAc | EGFR | HEP3B | ~1 nM | |
| Maximal Degradation (Dmax) | Cetuximab-GalNAc | EGFR | HEP3B | >70% | |
| Maximal Degradation (Dmax) | Pertuzumab-GalNAc | HER2 | HEPG2 | >70% |
Experimental Protocols
Protocol 1: Synthesis of a Tri-GalNAc-Antibody Conjugate (LYTAC)
This protocol describes a general method for the synthesis of an antibody-based LYTAC using this compound as the starting material for the ASGPR ligand. The process involves deprotection of the acetyl groups, activation of the carboxylic acid, and conjugation to the antibody.
Materials:
-
This compound
-
Sodium methoxide in methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Antibody of interest in phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer, pH 8.5
-
Amicon Ultra centrifugal filters (10 kDa MWCO)
-
MALDI-TOF mass spectrometer
Procedure:
Part A: Deprotection of this compound
-
Dissolve this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until complete deacetylation is observed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate under reduced pressure to obtain the deprotected Tri-GalNAc-amine.
Part B: Activation of Deprotected Tri-GalNAc to an NHS Ester
-
The deprotected Tri-GalNAc can be functionalized with a linker containing a carboxylic acid. For this protocol, we will assume a commercially available Tri-GalNAc-COOH is used for simplicity, as described by Zhou et al. (2021).
-
Dissolve Tri-GalNAc-COOH in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) and a coupling reagent such as DCC or EDC.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the formation of the Tri-GalNAc-NHS ester by LC-MS.
-
The crude Tri-GalNAc-NHS ester can be used directly in the next step or purified by chromatography.
Part C: Conjugation of Tri-GalNAc-NHS to the Antibody
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS (pH 7.4). If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a centrifugal filter.
-
Adjust the pH of the antibody solution to 8.0-8.5 using a sodium bicarbonate buffer to facilitate the reaction with primary amines (lysine residues) on the antibody.
-
Dissolve the Tri-GalNAc-NHS ester in anhydrous DMSO to prepare a stock solution.
-
Add the Tri-GalNAc-NHS ester solution to the antibody solution at a specific molar ratio (e.g., 10-25 equivalents of the NHS ester per antibody).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a small amount of 1 M Tris-HCl (pH 8.0) to cap any unreacted NHS esters.
-
Purify the Tri-GalNAc-antibody conjugate by size-exclusion chromatography or using centrifugal filters to remove unconjugated Tri-GalNAc and other small molecules.
-
Characterize the final conjugate by MALDI-TOF mass spectrometry to determine the average number of Tri-GalNAc molecules conjugated per antibody.
Protocol 2: In Vitro Degradation Assay using Western Blot
This protocol details the procedure for assessing the degradation of a target membrane protein in a hepatocyte cell line (e.g., HepG2 or HEP3B) treated with a Tri-GalNAc-based LYTAC.
Materials:
-
Hepatocyte cell line (e.g., HepG2, HEP3B)
-
Cell culture medium and supplements
-
Tri-GalNAc-LYTAC
-
Vehicle control (e.g., PBS or DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate the hepatocyte cell line in 24-well plates at a density of 100,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Tri-GalNAc-LYTAC (e.g., 1 nM to 100 nM) or a vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After incubation, wash the cells three times with ice-cold PBS. Lyse the cells by adding RIPA buffer to each well and incubating on ice for 30 minutes.
-
Lysate Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 21,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the LYTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Flow Cytometry Analysis of Cell Surface Protein Degradation
This protocol is for quantifying the degradation of a cell surface protein on hepatocytes following treatment with a Tri-GalNAc-LYTAC.
Materials:
-
Hepatocyte cell line (e.g., HEP3B)
-
Cell culture medium and supplements
-
Tri-GalNAc-LYTAC
-
Vehicle control
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorophore-conjugated primary antibody against the target protein (must not compete with the LYTAC binder)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Plate and treat the cells with the Tri-GalNAc-LYTAC as described in Protocol 2.
-
Cell Harvesting: After treatment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Staining:
-
Resuspend the cells in FACS buffer.
-
Add the fluorophore-conjugated primary antibody against the target protein and incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the mean fluorescence intensity (MFI) for each treatment condition.
-
Calculate the percentage of cell surface protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the LYTAC concentration to determine the DC50 and Dmax for cell surface protein degradation.
-
Visualizations
Caption: ASGPR-mediated LYTAC signaling pathway.
Caption: Workflow for Tri-GalNAc LYTAC evaluation.
Caption: Components of a Tri-GalNAc LYTAC.
References
- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 2. Characterizing the Membrane Assembly of ASGPR Related to Mediated Endocytosis Using TriGalNAc-Probe-Based Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tri-GalNAc Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in Tri-GalNAc(OAc)3 TFA conjugation experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a trivalent (triantennary) N-acetylgalactosamine derivative. The "(OAc)3" indicates that the hydroxyl groups on the sugar moieties are protected with acetyl groups, and "TFA" signifies that the molecule is a trifluoroacetic acid salt, likely associated with an amine functional group on the linker. This compound is a critical reagent for conjugating a Tri-GalNAc cluster to biomolecules like antisense oligonucleotides (ASOs), siRNAs, or antibodies.[] The Tri-GalNAc ligand targets the asialoglycoprotein receptor (ASGPR) on hepatocytes, enabling highly efficient and specific delivery of therapeutics to the liver.[2][3]
Q2: I'm observing a very low yield in my conjugation reaction. What are the most common causes?
Low yields in Tri-GalNAc conjugation can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder the reaction. The presence of the TFA salt requires neutralization.
-
Reagent Quality and Handling: Degradation or impurity of the Tri-GalNAc reagent, the biomolecule, or solvents can significantly impact efficiency.
-
Inefficient Activation: If using a carboxylated Tri-GalNAc linker, incomplete activation to an active ester (e.g., NHS or PFP ester) will result in poor conjugation.[][4]
-
Purification Losses: The final conjugate can be lost during purification steps if the methodology is not optimized.
-
Hydrolysis: The activated Tri-GalNAc reagent can be susceptible to hydrolysis, especially in aqueous buffers, reducing the amount available to react with the target biomolecule.
Q3: How does the TFA salt component affect the conjugation?
The TFA salt indicates that an amine group on your linker is protonated. For a successful conjugation reaction involving this amine (e.g., an amide bond formation), it must be deprotonated to its free amine form (R-NH2). This typically requires the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the TFA salt.
Q4: Do the acetyl (OAc) protecting groups need to be removed before conjugation?
Generally, no. The acetyl groups protect the hydroxyls on the sugar rings and are typically kept on during the conjugation process to prevent side reactions. They are usually removed in a final deprotection step after the conjugation is complete, often during the standard deprotection and cleavage of an oligonucleotide from its solid support.
Q5: What are the recommended purification strategies for Tri-GalNAc conjugates?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for purifying Tri-GalNAc conjugated oligonucleotides. The hydrophobicity of the GalNAc cluster can even serve as a purification handle. For large-scale manufacturing, continuous chromatography techniques like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) have been shown to dramatically increase purification yields compared to traditional batch methods.
Troubleshooting Guide
Problem 1: Low or No Formation of Conjugate Product
| Possible Cause | Recommended Solution |
| Incorrect pH / Un-neutralized TFA Salt | The amine on your biomolecule or linker is not sufficiently nucleophilic. Ensure the reaction pH is in the range of 7.5-8.5. Add a suitable base (e.g., DIPEA) to neutralize the TFA salt and free the amine. |
| Inactive Tri-GalNAc Reagent | The Tri-GalNAc reagent may have degraded due to improper storage (e.g., exposure to moisture or light). Verify the purity and integrity of the reagent using LC-MS. Store at 4°C in a sealed container, away from moisture. |
| Inefficient Carboxylic Acid Activation | If conjugating a Tri-GalNAc-COOH, the activation step is critical. Ensure the activating agents (e.g., HBTU, PFP) are fresh and used in the correct stoichiometry. Allow sufficient time for activation before adding your amine-containing molecule. |
| Hydrolysis of Activated Ester | Activated esters (e.g., NHS, PFP) can hydrolyze back to the carboxylic acid in the presence of water. Use anhydrous solvents (like DMF or DMSO) for the activation step and minimize the amount of aqueous buffer in the subsequent conjugation reaction. |
Problem 2: Low Product Recovery After Purification
| Possible Cause | Recommended Solution |
| Suboptimal HPLC Method | The conjugate may be co-eluting with impurities or failing to elute from the column. Optimize the RP-HPLC gradient, mobile phases, and column type. The hydrophobicity of the Tri-GalNAc moiety often requires a higher concentration of organic solvent for elution. |
| Product Precipitation | The conjugate may have limited solubility in the purification buffers. Try adjusting the pH or adding a small percentage of a co-solvent. Ensure any collected fractions are handled promptly to prevent precipitation. |
| Non-specific Adsorption | The conjugate may be adsorbing to vials or purification equipment. Use low-adsorption labware (e.g., siliconized tubes) for handling and storage. |
Quantitative Data Summary
Successful conjugation and synthesis yields reported in the literature can serve as a benchmark for your experiments.
Table 1: Comparison of Purification Yields for a GalNAc-Conjugated Oligonucleotide
| Purification Method | Reported Yield |
| Batch Chromatography | 52.7% |
| MCSGP Continuous Chromatography | 91.5% |
| Data from a study on a GalNAc-cluster-conjugated DNA-LNA gapmer. |
Table 2: Reported Yields in Tri-GalNAc Synthesis and Conjugation
| Process Step | Reported Yield |
| Solution-phase conjugation of Tri-GalNAc to siRNA | 70% (effective yield) |
| Multi-step synthesis of a Tri-GalNAc phosphoramidite | 61% (total yield) |
| Single HBTU coupling step in cluster synthesis | 85% |
Experimental Protocols
Protocol 1: General Solution-Phase Conjugation of Tri-GalNAc-COOH to an Amino-Modified Oligonucleotide
This protocol describes a general method using HBTU as an activator. Note: All steps involving oligonucleotides should be performed under RNase-free conditions.
-
Reagent Preparation:
-
Dissolve the Tri-GalNAc-COOH derivative in anhydrous DMF or DMSO to a concentration of ~50 mM.
-
Dissolve HBTU and DIPEA in anhydrous DMF.
-
Dissolve the 5'-amino-modified oligonucleotide in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
-
Activation of Tri-GalNAc-COOH:
-
In a microfuge tube, mix 1.2 equivalents of Tri-GalNAc-COOH, 1.2 equivalents of HBTU, and 3 equivalents of DIPEA (relative to the oligonucleotide).
-
Vortex briefly and allow the activation to proceed for 15-20 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated Tri-GalNAc mixture to the dissolved amino-modified oligonucleotide.
-
Gently mix and allow the reaction to proceed for 4-12 hours at room temperature.
-
-
Quenching and Purification:
-
The reaction can be quenched by proceeding directly to purification.
-
Purify the resulting Tri-GalNAc-oligonucleotide conjugate using RP-HPLC or other suitable chromatographic techniques.
-
Analyze the collected fractions by LC-MS to confirm the mass of the desired conjugate.
-
Protocol 2: General RP-HPLC Purification of Tri-GalNAc Conjugates
-
System Setup:
-
Column: C18 reversed-phase column suitable for oligonucleotide purification.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 100% Acetonitrile.
-
-
Purification Method:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the conjugate using a linear gradient of increasing Mobile Phase B. Due to the hydrophobicity of the Tri-GalNAc moiety, the conjugate will elute later than the unconjugated oligonucleotide. A typical gradient might run from 10% to 70% B over 30-40 minutes.
-
Monitor the elution profile at 260 nm.
-
-
Post-Purification:
-
Collect fractions corresponding to the product peak.
-
Confirm the identity and purity of the conjugate using LC-MS and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
Caption: General workflow for Tri-GalNAc conjugation and purification.
Caption: Decision tree for troubleshooting low conjugation yield.
Caption: Scheme of a typical amide coupling for Tri-GalNAc conjugation.
References
- 2. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 4. Efficient Synthesis and Biological Evaluation of 5'-GalNAc Conjugated Antisense Oligonucleotides. | Semantic Scholar [semanticscholar.org]
"Tri-GalNAc(OAc)3 TFA stability issues in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-GalNAc(OAc)3 TFA. Below you will find information on its stability in solution, proper handling, and methods to troubleshoot potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a trivalent N-acetylgalactosamine derivative where the hydroxyl groups of the GalNAc moieties are protected with acetyl (OAc) groups.[1][2] It serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes.[1][2] This specific targeting capability makes it a valuable tool in drug development for liver-specific delivery of various therapeutic payloads, such as siRNAs, antisense oligonucleotides, and proteins for targeted degradation via lysosomal targeting chimeras (LYTACs).[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound. For solid-form this compound, it is recommended to store it at 4°C, sealed from light and moisture. Once dissolved in a solvent, the stability is dependent on the storage temperature. To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: What are the potential stability issues when Tri-GalNAc(OAc)3 is in a solution containing Trifluoroacetic Acid (TFA)?
-
Deacetylation: The acetyl (OAc) protecting groups on the sugar rings can be labile under acidic conditions. TFA may catalyze the hydrolysis of these ester linkages, leading to partially or fully deacetylated forms of the molecule. The rate of this deacetylation is expected to depend on the concentration of TFA, temperature, solvent, and incubation time.
-
Glycosidic Bond Cleavage: Although glycosidic bonds are generally more stable than ester bonds, prolonged exposure to strong acids like TFA, especially at elevated temperatures, can lead to their cleavage. This would result in the breakdown of the trivalent structure.
Troubleshooting Guide
Problem 1: Inconsistent or lower than expected activity of my this compound conjugate.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound prior to conjugation | 1. Verify Storage Conditions: Ensure the compound has been stored correctly (see storage table below). 2. Aliquot Stock Solutions: If not already done, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 3. Freshly Prepare Solutions: Whenever possible, use freshly prepared solutions for your experiments. |
| Degradation during experimental workflow involving acidic conditions (e.g., TFA) | 1. Minimize Exposure to TFA: Reduce the concentration of TFA and the duration of exposure to the minimum required for your protocol. 2. Control Temperature: Perform steps involving TFA at the lowest possible temperature (e.g., on ice) to slow down potential degradation reactions. 3. pH Neutralization: Promptly neutralize the TFA with a suitable base after the required step is completed. 4. Use an Alternative Acid: If your protocol allows, consider using a weaker acid. |
| Precipitation of the compound | 1. Check Solubility: Ensure you are using an appropriate solvent and concentration (see solubility table below). 2. Aid Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound. |
Problem 2: Suspected deacetylation of this compound.
| Possible Cause | Troubleshooting Steps |
| Exposure to acidic or basic conditions | 1. Analyze by Mass Spectrometry: Use high-resolution mass spectrometry to check for the presence of species with lower molecular weights corresponding to the loss of one or more acetyl groups (mass of acetyl group = 42.04 Da). 2. Use HPLC for Purity Check: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity of your compound. The appearance of new, more polar peaks could indicate deacetylation. 3. NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of acetyl proton signals. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Not specified | Sealed, away from moisture and light. |
| In Solvent | -80°C | 6 months | Sealed, away from moisture and light. |
| -20°C | 1 month | Sealed, away from moisture and light. |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (52.41 mM) | May require sonication. |
| In vivo formulation 1 | 2.5 mg/mL (1.31 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Requires sonication. |
| In vivo formulation 2 | 2.5 mg/mL (1.31 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline). Requires sonication. |
| In vivo formulation 3 | 2.5 mg/mL (1.31 mM) | 10% DMSO, 90% Corn Oil. Requires sonication. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in a TFA-Containing Solution
This protocol outlines a general method to assess the stability of this compound under specific acidic conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare the desired TFA-containing solution (e.g., 1% TFA in water, v/v).
-
-
Incubation:
-
Add a known volume of the this compound stock solution to the TFA-containing solution to achieve the final desired concentration.
-
Incubate the solution at a specific temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the TFA with a base (e.g., ammonium hydroxide or a buffer solution).
-
-
Analysis:
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of any degradation products.
-
Characterize the degradation products by collecting the corresponding HPLC fractions and analyzing them by mass spectrometry to determine if deacetylation or other degradation has occurred.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Potential degradation pathways of Tri-GalNAc(OAc)3 in the presence of TFA.
References
"troubleshooting poor cellular uptake of Tri-GalNAc conjugates"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the cellular uptake of Tri-GalNAc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for Tri-GalNAc conjugates?
A1: The primary mechanism is asialoglycoprotein receptor (ASGPR)-mediated endocytosis. ASGPR is a C-type lectin predominantly expressed on the surface of hepatocytes that recognizes and binds to terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues of glycoproteins.[1][2][3][4][5] This interaction triggers clathrin-mediated endocytosis, leading to the internalization of the conjugate.
Q2: Which cell lines are suitable for Tri-GalNAc conjugate uptake experiments?
A2: Cell lines with high ASGPR expression are essential for efficient uptake. Hepatoma cell lines like HepG2 and Huh7 are commonly used due to their high ASGPR levels. It is crucial to verify ASGPR expression in your chosen cell line, as levels can vary significantly. For example, HepG2 cells have been estimated to have around 76,000 ASGPRs per cell, while cell lines of extrahepatic origin, such as HeLa or A549, have low to negligible expression and are often used as negative controls.
Q3: What are the key factors influencing the efficiency of cellular uptake?
A3: Several factors can impact uptake efficiency:
-
ASGPR Expression Level: Higher receptor density on the cell surface leads to increased uptake.
-
Conjugate Design:
-
Valency: Triantennary (Tri-GalNAc) configurations show significantly higher affinity for ASGPR compared to mono- or di-antennary versions due to a "cluster effect".
-
Linker Chemistry: The length, flexibility, and hydrophilicity of the linker between the Tri-GalNAc moiety and the cargo can influence binding affinity and uptake.
-
Size of the Conjugate: Smaller complexes have, in some cases, demonstrated higher uptake efficiency.
-
-
Experimental Conditions:
-
Concentration: A "hook effect" can be observed where very high concentrations of the conjugate can lead to reduced uptake.
-
Incubation Time: Uptake is a time-dependent process.
-
Calcium Concentration: ASGPR binding to its ligand is calcium-dependent.
-
Q4: How can I confirm that the uptake of my conjugate is ASGPR-mediated?
A4: To confirm ASGPR-mediated uptake, you can perform competition assays. Co-incubation of your Tri-GalNAc conjugate with an excess of a known ASGPR ligand, such as free Tri-GalNAc or asialofetuin, should competitively inhibit the uptake of your conjugate. Additionally, performing the experiment in cell lines with low or no ASGPR expression should result in significantly lower uptake. Knockdown of ASGPR using siRNA is another effective method to validate its role in the uptake of your conjugate.
Troubleshooting Guide
Issue 1: Low or No Cellular Uptake of the Tri-GalNAc Conjugate
This is one of the most common challenges. The following decision tree can help you troubleshoot the potential causes.
Caption: Troubleshooting workflow for low cellular uptake.
Issue 2: High Variability Between Experimental Replicates
High variability can obscure meaningful results. Consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inconsistent Cell Health/Density | Ensure consistent cell passage number, seeding density, and confluency at the time of the experiment. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inhomogeneous Conjugate Solution | Ensure the conjugate is fully dissolved and vortexed before application to cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to minimize evaporation. |
| Variability in Incubation Time | Stagger the addition and removal of the conjugate to ensure consistent incubation times across all wells. |
Experimental Protocols & Data
ASGPR-Mediated Endocytosis Pathway
The uptake of Tri-GalNAc conjugates is a dynamic process involving binding, internalization, and intracellular sorting.
Caption: ASGPR-mediated endocytosis pathway.
Quantitative Parameters for Uptake Experiments
The following table summarizes typical concentration ranges and conditions reported in the literature. Optimization within these ranges is recommended for each specific conjugate and cell line.
| Parameter | Typical Range | Notes |
| Tri-GalNAc Conjugate Concentration | 1 nM - 10 µM | A dose-response curve is recommended to identify the optimal concentration and avoid the "hook effect". |
| Incubation Time | 1 - 24 hours | Time-course experiments are crucial to determine the kinetics of uptake. |
| Cell Seeding Density | 50,000 - 200,000 cells/well (96-well plate) | Should be optimized for the specific cell line to achieve ~70-80% confluency at the time of the assay. |
| ASGPR Receptors per Hepatocyte | ~500,000 | This high number contributes to the rapid clearance of ligands from circulation. |
| ASGPR Recycling Time | ~15 minutes | The receptor is rapidly recycled back to the cell surface, allowing for continuous uptake. |
Protocol: In Vitro Cellular Uptake Assay using Fluorescence Microscopy
This protocol outlines a general workflow for visualizing the uptake of a fluorescently-labeled Tri-GalNAc conjugate.
Caption: Workflow for a fluorescence microscopy uptake assay.
Negative Controls for the Assay:
-
Unconjugated Fluorophore: To assess non-specific uptake of the fluorescent label itself.
-
Competition: Co-incubation with a 50-100 fold excess of unlabeled Tri-GalNAc.
-
Low ASGPR Cell Line: Perform the assay in parallel with a cell line that has low or no ASGPR expression (e.g., A549, HeLa).
This technical support guide provides a starting point for troubleshooting poor cellular uptake of Tri-GalNAc conjugates. Successful experiments often require careful optimization of conjugate design and experimental parameters.
References
- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tri-GalNAc(OAc)3 Deprotection: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the trifluoroacetic acid (TFA)-mediated deacetylation of Tri-GalNAc(OAc)3. The following information is intended to help optimize reaction conditions and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general purpose of the TFA reaction with Tri-GalNAc(OAc)3?
The primary purpose is to remove the acetyl (OAc) protecting groups from the hydroxyl moieties of the trivalent N-acetylgalactosamine (Tri-GalNAc) ligand. This global deprotection is a crucial step in the synthesis of Tri-GalNAc conjugates, which are widely used for targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).
Q2: What are the typical starting conditions for this deacetylation reaction?
While specific protocols can vary, a common starting point involves treating the peracetylated Tri-GalNAc compound with a high concentration of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM) or neat, at room temperature. Reaction times can range from a few hours to overnight, depending on the scale and specific substrate.
Q3: How can I monitor the progress of the deacetylation reaction?
The reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). A successful reaction will show the disappearance of the starting material and the appearance of the deprotected product with a corresponding mass shift. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the absence of acetyl group signals in the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deacetylation | 1. Insufficient reaction time or temperature. 2. Degradation of TFA. 3. Insufficient amount of TFA. | 1. Extend the reaction time and monitor by TLC/LC-MS. If the reaction is sluggish, consider a slight increase in temperature (e.g., to 40°C), but be cautious of potential side reactions. 2. Use fresh, high-purity TFA. 3. Ensure a sufficient excess of TFA is used, especially if the substrate has other acid-labile groups. |
| Formation of Trifluoroacetylated Byproducts | Free hydroxyl groups on the deacetylated product can be esterified by TFA, especially under anhydrous conditions. | Introduce a small amount of water into the reaction mixture (e.g., a TFA/water ratio of 95:5). The water acts as a scavenger for any reactive trifluoroacetylating species. |
| Product Degradation | The glycosidic linkages or other sensitive functional groups in the molecule may be susceptible to cleavage under strongly acidic conditions. | 1. Perform the reaction at a lower temperature (e.g., 0°C). 2. Reduce the reaction time and monitor closely. 3. Consider using alternative, milder deprotection methods if the substrate is particularly sensitive. |
| Difficult Product Isolation/Purification | The final product is highly polar and may be difficult to separate from residual TFA and other polar impurities. | 1. After the reaction, co-evaporate the crude product with a solvent like toluene to remove residual TFA. 2. Utilize purification techniques suitable for polar compounds, such as reversed-phase HPLC or size-exclusion chromatography (e.g., Sephadex). |
Experimental Protocols
Note: The following is a representative protocol for the global deacetylation of Tri-GalNAc(OAc)3. Optimization may be required based on the specific substrate and experimental setup.
Materials:
-
Tri-GalNAc(OAc)3
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Toluene
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve Tri-GalNAc(OAc)3 in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0°C using an ice bath. Slowly add a solution of TFA and water (e.g., 95:5 v/v) to the reaction mixture. The final concentration of TFA should be high (e.g., 50-90% of the total volume).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (3x) to remove most of the TFA.
-
Dissolve the residue in a small amount of methanol and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The product will likely remain in the aqueous layer.
-
-
Purification:
-
Concentrate the aqueous layer under reduced pressure.
-
Purify the crude product by reversed-phase HPLC or size-exclusion chromatography to yield the pure, deacetylated Tri-GalNAc product.
-
Visualizations
"how to prevent degradation of Tri-GalNAc(OAc)3 TFA"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tri-GalNAc(OAc)3 TFA. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this critical reagent in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Loss of Compound Activity or Inconsistent Experimental Results
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperatures. For long-term storage, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to 1 month.[1] The compound should be stored in a tightly sealed container, away from moisture and light.[1]
-
Assess Purity: If degradation is suspected, it is crucial to assess the purity of the compound. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Implement Control Experiments: Use a fresh, unopened vial of this compound as a positive control in your experiments to compare its performance with the suspect batch.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
-
Possible Cause: Deacetylation of the GalNAc residues or cleavage of the glycosidic bonds.
-
Troubleshooting Steps:
-
Review Solvent and Buffer pH: The trifluoroacetic acid (TFA) salt is acidic. Exposure to basic conditions can lead to the hydrolysis of the O-acetyl groups. Ensure that all solvents and buffers used are within a neutral to slightly acidic pH range.
-
Control Temperature: Avoid exposing the compound to elevated temperatures, as this can accelerate both deacetylation and glycosidic bond cleavage.[2]
-
Analyze Degradation Products: Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks. A decrease in molecular weight corresponding to the loss of acetyl groups (42 Da each) would indicate deacetylation.
-
Issue 3: Difficulty in Dissolving the Compound or a Change in its Physical Appearance
-
Possible Cause: Absorption of moisture due to the hygroscopic nature of the TFA salt.
-
Troubleshooting Steps:
-
Proper Handling Technique: Always allow the vial to warm to room temperature before opening to prevent condensation from forming inside.
-
Inert Atmosphere: For maximum stability, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
-
Use of Desiccants: Store vials in a desiccator, especially after opening, to protect from ambient humidity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Deacetylation: The hydrolysis of the O-acetyl groups from the N-acetylgalactosamine (GalNAc) residues. This is often catalyzed by basic conditions.
-
Glycosidic Bond Cleavage: The breaking of the bonds linking the GalNAc units to the core structure. This can be accelerated by acidic conditions and elevated temperatures.[3]
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, the following storage conditions are recommended:
-
Long-term (up to 6 months): -80°C[1]
-
Short-term (up to 1 month): -20°C The compound should always be stored in a tightly sealed vial, protected from light and moisture.
Q3: How can I assess the purity of my this compound?
A3: The purity can be assessed using the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate the intact compound from potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed structural information and help identify the presence of deacetylated impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify any degradation products.
Q4: Can I use a stock solution of this compound that has been stored for an extended period?
A4: It is recommended to use freshly prepared solutions whenever possible. If a stock solution must be stored, it should be aliquoted into single-use vials and stored at -80°C. Before use, the integrity of the compound in the stored solution should be verified by an appropriate analytical method if the experiment is sensitive to the purity of the reagent.
Data Presentation: Degradation of Acetylated Glycosides
| Condition | Temperature (°C) | pH | Estimated Half-life (t½) of Acetyl Groups | Primary Degradation Pathway |
| Storage (Solid) | -80 | N/A | > 6 months | Negligible |
| Storage (Solid) | -20 | N/A | ~1-2 months | Slow moisture absorption leading to hydrolysis |
| Storage (Solid) | 4 | N/A | Weeks | Moisture absorption leading to hydrolysis |
| In Solution | 25 | 4.0 | > 14 days | Slow acid-catalyzed glycosidic cleavage |
| In Solution | 25 | 7.0 | Days to Weeks | Slow hydrolysis |
| In Solution | 25 | 9.0 | Hours to Days | Base-catalyzed deacetylation |
| In Solution | 50 | 7.0 | Hours | Accelerated hydrolysis |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
-
Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to the intact compound and any earlier eluting peaks that may correspond to more polar, deacetylated products.
Protocol 2: Structural Integrity Assessment by 1H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve a small amount of the compound in the deuterated solvent.
-
Acquire a 1H NMR spectrum.
-
Analysis:
-
Integrate the signals corresponding to the acetyl protons (typically in the range of 1.9-2.2 ppm).
-
Compare the integration of the acetyl protons to the integration of protons on the sugar rings or the core scaffold.
-
A decrease in the relative integration of the acetyl proton signals indicates deacetylation.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of temperature and pH on the deacetylation of diamorphine in aqueous solution and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
"Tri-GalNAc(OAc)3 TFA solubility problems in aqueous buffers"
Welcome to the technical support center for Tri-GalNAc(OAc)3 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a trivalent N-acetylgalactosamine (GalNAc) derivative. It functions as a specific ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes.[1][2][3][4] This targeting capability makes it valuable for the development of therapies aimed at the liver, such as antisense oligonucleotides (ASOs) and siRNA therapies, by facilitating their entry into liver cells.[5] It is also used in the development of lysosome-targeting chimeras (LYTACs) to degrade extracellular proteins.
Q2: What are the general solubility properties of this compound?
A2: this compound is soluble in organic solvents like DMSO. However, it exhibits limited solubility in purely aqueous buffers, which can lead to challenges during experimental setup. Its hydrophobic nature is partly due to the acetyl (OAc) protecting groups.
Q3: Are there established protocols for dissolving this compound for in vivo use?
A3: Yes, there are protocols that utilize a combination of solvents to achieve a clear aqueous solution. These typically involve an initial dissolution in DMSO followed by the addition of other agents like PEG300, Tween-80, or SBE-β-CD.
Troubleshooting Guide
Issue 1: Precipitation Observed When Preparing Aqueous Solutions
Symptoms:
-
A cloudy solution or visible precipitate forms immediately upon adding this compound to an aqueous buffer.
-
Precipitation occurs after a short period, even if the initial solution was clear.
-
The compound fails to dissolve completely.
Possible Causes:
-
Low Aqueous Solubility: The inherent hydrophobicity of the molecule due to the acetyl groups limits its solubility in water-based solutions.
-
Incorrect Solvent System: Using a purely aqueous buffer without appropriate co-solvents is likely to cause precipitation.
-
Concentration Too High: The desired concentration may exceed the solubility limit in the chosen solvent system.
-
Temperature Effects: Lower temperatures can decrease solubility.
Solutions:
-
Utilize a Co-Solvent System: Avoid direct dissolution in aqueous buffers. First, prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into the final aqueous medium.
-
Follow Recommended Formulation Protocols: For a final concentration of 2.5 mg/mL, specific multi-component solvent systems are recommended. Refer to the tables below for detailed compositions.
-
Employ Mechanical Assistance: Use of sonication (ultrasonic bath) is often necessary to aid dissolution and achieve a clear solution.
-
Gentle Heating: If precipitation persists, gentle heating of the solution can help to dissolve the compound. However, be mindful of the thermal stability of your other reagents.
-
pH Adjustment: While not explicitly detailed in the search results for this specific compound, the pH of the aqueous buffer can influence the solubility of similar molecules. Experimenting with a pH range might be beneficial, but should be done with caution to avoid degradation.
Issue 2: Phase Separation During Preparation
Symptoms:
-
An oily or separate liquid phase is observed in the solution.
Possible Causes:
-
Incomplete Mixing: The different solvent components may not be homogenously mixed.
-
High Concentration of Hydrophobic Components: The ratio of the organic co-solvents to the aqueous buffer may be too high.
Solutions:
-
Sequential Addition and Thorough Mixing: Add each solvent component one by one and ensure the solution is mixed thoroughly after each addition.
-
Vortexing and Sonication: Vigorous mixing through vortexing, followed by sonication, can help to create a homogenous solution.
Quantitative Data and Protocols
Stock Solution Preparation
For experimental use, it is recommended to first prepare a concentrated stock solution in an organic solvent.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (52.41 mM) | Requires sonication for complete dissolution. |
In Vivo Formulation Protocols
The following protocols have been established to yield a clear solution at a concentration of 2.5 mg/mL (1.31 mM).
Protocol 1: PEG-Based Formulation
| Component | Percentage | Order of Addition |
| DMSO | 10% | 1 |
| PEG300 | 40% | 2 |
| Tween-80 | 5% | 3 |
| Saline | 45% | 4 |
| Note: This protocol requires sonication to achieve a clear solution. |
Protocol 2: Cyclodextrin-Based Formulation
| Component | Percentage | Order of Addition |
| DMSO | 10% | 1 |
| 20% SBE-β-CD in Saline | 90% | 2 |
| Note: This protocol requires sonication to achieve a clear solution. |
Protocol 3: Oil-Based Formulation
| Component | Percentage | Order of Addition |
| DMSO | 10% | 1 |
| Corn Oil | 90% | 2 |
| Note: This protocol requires sonication to achieve a clear solution. |
Visual Guides
Experimental Workflow for Preparing an Aqueous Solution of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 4. Advancement of drugs conjugated with GalNAc in the targeted delivery to hepatocytes based on asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylgalactosamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Tri-GalNAc Mediated Endocytosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tri-GalNAc mediated endocytosis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Tri-GalNAc mediated endocytosis experiments in a question-and-answer format.
Question 1: Why am I observing low uptake of my Tri-GalNAc conjugated cargo?
Answer: Low uptake efficiency can stem from several factors related to the cells, the conjugate itself, or the experimental setup. Here’s a checklist of potential causes and solutions:
-
Low ASGPR Expression in Target Cells: The asialoglycoprotein receptor (ASGPR) is essential for Tri-GalNAc mediated endocytosis. Its expression levels can vary significantly between different liver-derived cell lines and even between passages of the same cell line.[1]
-
Solution:
-
Verify ASGPR Expression: Confirm ASGPR protein levels in your target cells (e.g., HepG2, Huh7) using Western blotting or flow cytometry. Compare your expression levels to a positive control cell line known to have high ASGPR expression.
-
Select Appropriate Cell Line: If ASGPR expression is inherently low, consider switching to a different cell line with higher reported ASGPR levels.
-
Cell Culture Conditions: Ensure consistent cell culture conditions, as factors like cell density and passage number can influence receptor expression.
-
-
-
Suboptimal Tri-GalNAc Conjugate Design: The structure of the Tri-GalNAc ligand and its linker to the cargo are critical for efficient receptor binding and internalization.
-
Solution:
-
Valency and Spacing: Ensure your ligand is a trivalent N-acetylgalactosamine (Tri-GalNAc) conjugate. Trivalent ligands exhibit significantly higher affinity for ASGPR compared to monovalent or divalent versions.[2][3] The optimal spacing between each GalNAc residue is reported to be 15-20 Å.[2]
-
Linker Chemistry: The linker connecting the Tri-GalNAc moiety to the cargo can impact uptake efficiency. Very short or excessively long and hydrophobic linkers can hinder binding.[4] Consider using hydrophilic linkers to improve solvent accessibility and reduce steric hindrance.
-
Conjugate Aggregation: Large aggregates of your conjugate may not be efficiently endocytosed. Assess the aggregation state of your conjugate using techniques like dynamic light scattering (DLS). If aggregation is an issue, you may need to optimize the formulation or linker chemistry.
-
-
-
Large Cargo Size: The size of the cargo molecule conjugated to the Tri-GalNAc ligand can influence the efficiency of endocytosis.
-
Solution: Studies have shown that smaller complexes tend to have higher uptake efficiency. While there isn't a strict cutoff, cargo sizes below 70 nm are suggested for proper receptor recognition. If possible, consider using a smaller cargo or a fragment of a larger protein.
-
-
Incorrect Conjugate Concentration: Using a concentration of the Tri-GalNAc conjugate that is too high can lead to saturation of the ASGPRs, paradoxically reducing the overall uptake. This is known as the "hook effect."
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific conjugate and cell line. Start with a low concentration and titrate up to identify the point of maximal uptake before it begins to decrease.
-
Question 2: How can I be sure the uptake I'm observing is specifically mediated by ASGPR?
Answer: It is crucial to perform control experiments to confirm the specificity of the endocytosis pathway.
-
Solution:
-
Competitive Inhibition: Co-incubate your cells with your fluorescently labeled Tri-GalNAc conjugate and an excess of free Tri-GalNAc or asialofetuin (a natural ligand for ASGPR). A significant reduction in the uptake of your conjugate in the presence of the competitor indicates ASGPR-mediated uptake.
-
ASGPR Knockdown: Use siRNA to specifically knockdown the expression of ASGPR in your target cells. A substantial decrease in the uptake of your conjugate in the knockdown cells compared to control cells will confirm the involvement of ASGPR.
-
Use of ASGPR-negative Cell Lines: As a negative control, perform the uptake assay in a cell line that does not express ASGPR (e.g., HeLa cells). Minimal uptake in these cells compared to your target liver cell line supports ASGPR-specific endocytosis.
-
Question 3: My in vivo study shows low liver uptake of the Tri-GalNAc conjugate. What could be the reason?
Answer: Low liver targeting in vivo can be influenced by factors beyond simple receptor binding, including pharmacokinetics and potential off-target interactions.
-
Solution:
-
Pharmacokinetics and Clearance: At high doses, the ASGPR-mediated clearance pathway can become saturated, leading to reduced liver uptake and increased clearance by other organs like the kidneys. Consider performing dose-ranging studies to find a dose that does not saturate the receptor.
-
Linker Stability: The stability of the linker in the bloodstream is important. A linker that is cleaved prematurely will result in the loss of the targeting ligand and reduced liver accumulation. Conversely, a completely non-cleavable linker might not be ideal if the cargo needs to be released inside the cell to be active.
-
Non-parenchymal Cell Uptake: While ASGPR is predominantly on hepatocytes, some uptake by other liver cells like Kupffer cells can occur. The design of the conjugate can influence this distribution.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Tri-GalNAc mediated endocytosis?
A1: Tri-GalNAc mediated endocytosis is a receptor-mediated process initiated by the binding of a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes. This binding event triggers the internalization of the receptor-ligand complex via clathrin-mediated endocytosis. Inside the cell, the complex is trafficked through endosomal compartments. As the endosome acidifies, the Tri-GalNAc conjugate dissociates from the ASGPR. The ASGPR is then recycled back to the cell surface for further rounds of ligand uptake, while the cargo is typically trafficked to the lysosome for degradation.
Q2: Which cell lines are suitable for studying Tri-GalNAc mediated endocytosis?
A2: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used as they endogenously express ASGPR. However, it is important to note that ASGPR expression levels can be variable. Primary hepatocytes are also an excellent model, though they are more challenging to culture. It is recommended to verify ASGPR expression in the specific cell line and passage number you are using.
Q3: What are the key structural features of a successful Tri-GalNAc targeting ligand?
A3: The key features are:
-
Trivalency: Three GalNAc residues are crucial for high-affinity binding to the ASGPR.
-
Optimal Spacing: A distance of approximately 15-20 Å between the GalNAc moieties is considered optimal for engaging the multiple binding sites on the ASGPR complex.
-
Linker: The linker should be hydrophilic to enhance solubility and minimize non-specific interactions. Its length should be sufficient to present the Tri-GalNAc cluster to the receptor without steric hindrance from the cargo.
Q4: How does the size of the cargo affect uptake efficiency?
A4: Generally, smaller cargo molecules lead to more efficient uptake. Larger molecules or complexes may experience steric hindrance that impedes their interaction with the ASGPR or their internalization through clathrin-coated pits. Studies suggest a cargo size below 70 nm is preferable for efficient endocytosis.
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing Tri-GalNAc mediated endocytosis efficiency.
Table 1: Effect of Ligand Valency on ASGPR Affinity
| Valency | Relative Affinity for ASGPR | Reference |
| Monovalent (GalNAc) | 1 | |
| Divalent (di-GalNAc) | 1,000x | |
| Trivalent (Tri-GalNAc) | 1,000,000x | |
| Tetravalent (Tetra-GalNAc) | Slightly higher than trivalent |
Table 2: Impact of Cargo Size on Uptake Efficiency in HepG2 Cells
| Cargo | Molecular Weight (approx.) | Relative Uptake Efficiency | Reference |
| NeutrAvidin | 60 kDa | High | |
| IgG Fab fragment | 50 kDa | Highest | |
| Full-size IgG | 150 kDa | Lower than Fab |
Experimental Protocols
Protocol 1: Fluorescent Tri-GalNAc Conjugate Uptake Assay using Flow Cytometry
This protocol allows for the quantification of Tri-GalNAc conjugate uptake by a cell population.
-
Cell Preparation:
-
Plate HepG2 cells (or another suitable cell line) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Conjugate Incubation:
-
Prepare a working solution of your fluorescently labeled Tri-GalNAc conjugate in serum-free cell culture medium at the desired concentration.
-
For specificity controls, prepare solutions containing the fluorescent conjugate plus a 100-fold molar excess of unlabeled Tri-GalNAc.
-
Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the conjugate-containing medium (and control media) to the respective wells.
-
Incubate the plate at 37°C for the desired time (e.g., 2-4 hours).
-
-
Cell Harvesting and Staining:
-
Aspirate the incubation medium and wash the cells three times with cold PBS to remove unbound conjugate.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in cold flow cytometry buffer (e.g., PBS with 2% fetal bovine serum).
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for your fluorophore.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each condition.
-
Protocol 2: Western Blot for ASGPR Expression
This protocol is for determining the protein level of ASGPR in your cell line.
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3-5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an ASGPR subunit (e.g., ASGR1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the ASGPR signal.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Tri-GalNAc(OAc)3 TFA storage and handling best practices"
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Tri-GalNAc(OAc)3 TFA, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility.
Recommended Storage Conditions:
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -80°C | Up to 6 months | Sealed container, protected from moisture and light.[1] |
| Short-term Storage | -20°C | Up to 1 month | Sealed container, protected from moisture and light.[1] |
| Stock Solutions | -80°C in DMSO | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Shipping | Room Temperature | Varies | Should be stored appropriately upon receipt. |
Handling and Safety
This compound, as a trifluoroacetate (TFA) salt, requires careful handling to ensure user safety and compound stability.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.
-
Hygroscopicity: The compound is potentially hygroscopic. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Weighing: When weighing the solid, do so in a controlled environment to minimize exposure and prevent contamination.
Safety Precautions:
-
In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of contact with skin: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Disposal:
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of into sewer systems.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Precipitation of this compound in Aqueous Solutions
Possible Causes:
-
Low Solubility in Aqueous Buffers: While soluble in DMSO, direct dilution of a concentrated DMSO stock into aqueous buffers like PBS can cause precipitation, especially at high concentrations.
-
TFA Counterion Effects: TFA salts can sometimes exhibit different solubility profiles compared to other salt forms (e.g., HCl).
-
Incorrect pH: The pH of the final solution can affect the solubility of the compound.
-
High Organic Solvent Concentration in Final Solution: Rapid changes in solvent polarity during dilution can lead to precipitation.
Solutions:
-
Optimize Dilution Strategy:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Perform serial dilutions in a mixture of organic solvent and your aqueous buffer, gradually increasing the proportion of the aqueous component.
-
For in vivo studies, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to improve solubility.[2]
-
-
Use Sonication: After dilution, sonicate the solution briefly to aid in dissolving any small precipitates.
-
Adjust pH: If the experimental conditions allow, a slight adjustment of the buffer's pH might improve solubility.
-
Consider Salt Exchange: For persistent issues, and if the experimental design permits, consider exchanging the TFA counterion for a more soluble one like hydrochloride (HCl), though this is a complex chemical modification.
Issue 2: Inconsistent or Low Activity in Cell-Based Assays
Possible Causes:
-
Compound Degradation: Improper storage or handling of stock solutions (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C) can lead to degradation.
-
Low Compound Concentration: Precipitation during dilution can lead to a lower effective concentration in the assay.
-
Cell Line Suitability: The target receptor for Tri-GalNAc, the asialoglycoprotein receptor (ASGPR), is primarily expressed on hepatocytes. Ensure the cell line used (e.g., HepG2, Huh7) has sufficient ASGPR expression.
-
Assay Duration and Endpoint: The kinetics of uptake and subsequent protein degradation may vary. The chosen time point for analysis might not be optimal.
Solutions:
-
Freshly Prepare Working Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Verify Compound Integrity: If degradation is suspected, the compound's purity can be checked using methods like HPLC or mass spectrometry.
-
Confirm ASGPR Expression: Verify the expression of ASGPR in your chosen cell line by qPCR or Western blot.
-
Optimize Assay Parameters: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect (e.g., protein degradation). Also, test a range of concentrations to establish a dose-response curve.
-
Control for DMSO Effects: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. The compound is soluble in DMSO.
Q2: Can I filter-sterilize solutions of this compound?
A2: As this compound is a heat-sensitive molecule, heat sterilization methods like autoclaving should be avoided. For sterile applications, it is recommended to prepare solutions using sterile-filtered solvents and aseptic techniques in a biological safety cabinet. If filtration of the final solution is necessary, use a sterile syringe filter with a low protein binding membrane (e.g., PVDF or PES).
Q3: How should I reconstitute lyophilized this compound?
A3: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom. Add the recommended solvent (e.g., DMSO) to the desired concentration and vortex gently to dissolve. Sonication can be used to aid dissolution if needed.
Q4: What are the typical concentrations of this compound used in cell-based protein degradation assays?
A4: The effective concentration can vary depending on the specific application and cell line. However, studies have shown that concentrations in the nanomolar range (e.g., 10 nM) can be effective for mediating protein degradation in ASGPR-expressing cells like HepG2 and Huh7. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: Can the TFA counterion interfere with my experiments?
A5: Yes, the trifluoroacetate (TFA) counterion can sometimes impact biological assays. At high concentrations, TFA has been reported to affect cell growth and alter the secondary structure of peptides. It can also lower the pH of unbuffered solutions. While typically present at low concentrations that do not cause issues, it is important to be aware of these potential effects and to include appropriate controls in your experiments.
Experimental Protocols
Protocol: In Vitro Targeted Protein Degradation Assay using Tri-GalNAc Conjugate
This protocol outlines a general procedure for assessing the degradation of a target protein (e.g., EGFR) in hepatoma cells (e.g., HepG2) mediated by a Tri-GalNAc conjugate.
Materials:
-
This compound
-
Antibody or small molecule binder to the protein of interest (POI)
-
Conjugation chemistry reagents (if preparing the conjugate in-house)
-
HepG2 cells (or other ASGPR-expressing cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation:
-
Prepare a stock solution of the Tri-GalNAc conjugate in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in complete cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the Tri-GalNAc conjugate or controls (e.g., vehicle, unconjugated binder).
-
Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary and secondary antibodies according to standard Western blot protocols.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the loading control to determine the relative protein levels.
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent activity of this compound.
Caption: Workflow for a targeted protein degradation assay using a Tri-GalNAc conjugate.
References
Technical Support Center: Trifluoroacetic Acid (TFA) Removal in Synthesis
Welcome to the technical support center for addressing challenges associated with Trifluoroacetic acid (TFA) removal. TFA is a common reagent in solid-phase peptide synthesis (SPPS) for cleavage and in HPLC for purification.[1][2][3][4] However, residual TFA can interfere with experiments and exhibit toxicity, making its removal a critical step.[1] This guide provides troubleshooting advice and detailed protocols to help you navigate and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual Trifluoroacetic Acid (TFA) from my synthetic compound?
Residual TFA is often undesirable for several reasons:
-
Biological Toxicity : TFA can be toxic to cells, even at low concentrations, potentially disrupting membrane integrity, inhibiting cell proliferation, and interfering with biological assays. For any preclinical, clinical, or cell-based studies, removing TFA is non-negotiable.
-
Alteration of Product Properties : As a strong acid, TFA forms salts with positively charged residues in peptides (like arginine, lysine, and histidine), which can alter the peptide's secondary structure, mass, and solubility.
-
Assay Interference : The acidity of TFA can denature pH-sensitive proteins and enzymes. It can also suppress the signal in mass spectrometry (LC/MS) analyses by causing ion-pairing in the gas phase.
-
Inaccurate Quantification : The presence of TFA salts can contribute significantly to the total weight of a lyophilized peptide sample, leading to an overestimation of the actual peptide content by 5% to 25%.
Q2: What are the common methods for removing or exchanging TFA counterions?
There are several established methods, each with its own advantages and applications:
-
Ether Precipitation and Washing : A basic workup step after cleavage where the peptide is precipitated with cold diethyl ether and washed multiple times to remove TFA and other scavengers.
-
Lyophilization : Repeatedly dissolving the compound in water or a suitable buffer and freeze-drying can help remove unbound, volatile TFA. However, this is often insufficient for removing TFA that is ionically bound to the product.
-
TFA/HCl Exchange : This is a widely used and effective method that involves dissolving the peptide in a dilute solution of hydrochloric acid (a stronger acid than TFA) and then lyophilizing. The process is typically repeated several times to ensure complete exchange.
-
Ion-Exchange Chromatography : This technique involves passing the peptide solution through an anion exchange resin to replace trifluoroacetate ions with a more benign counterion, such as acetate.
-
Reverse-Phase HPLC : Purification by HPLC can be performed using a mobile phase containing a different, more biologically compatible acid like acetic acid to exchange the TFA counterion.
Q3: My compound precipitated out of solution during the TFA/HCl exchange. What should I do?
Peptide precipitation during salt exchange can occur if the hydrochloride salt of your peptide is less soluble than its TFA salt in the chosen solvent.
Here are some solutions:
-
Increase Solvent Volume : Reduce the overall concentration of your peptide by adding more solvent.
-
Use a Different Solvent System : Instead of pure water, try dissolving the peptide in a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) before adding HCl.
-
Adjust HCl Concentration : Ensure the final HCl concentration is within the recommended 2-10 mM range. Concentrations above 10 mM may risk modifying the peptide, while concentrations below 2 mM can lead to incomplete exchange.
Q4: How can I verify that TFA has been successfully removed?
Several analytical techniques can be used to quantify residual TFA content:
-
19F-NMR Spectroscopy : Since fluorine is not naturally present in most peptides, 19F-NMR is a highly specific and sensitive method for detecting and quantifying TFA.
-
Ion Chromatography (IC) : IC is a robust method for separating and quantifying various anions, including trifluoroacetate, and can detect it at very low levels (ng/mL).
-
HPLC with ELSD : HPLC coupled with an Evaporative Light-Scattering Detector (ELSD) can also be used for TFA quantification.
-
ATR FT-IR Spectroscopy : Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectroscopy can be used to monitor the removal of TFA.
Q5: Are there synthesis strategies that avoid using TFA altogether?
Yes, while TFA is prevalent, research into "greener" or alternative methods is ongoing. For cleaving protected peptides from highly acid-sensitive resins (like 2-chlorotrityl chloride resin), a very dilute solution of TFA (1-3%) is used, which is easier to remove. Additionally, new cleavage cocktails using combinations of Brønsted and Lewis acids, such as HCl/FeCl₃, are being explored as viable, PFAS-free alternatives to TFA.
Troubleshooting and Workflow Diagrams
To select the appropriate TFA removal strategy, consider the requirements of your downstream application and the properties of your compound.
Caption: Decision tree for selecting a TFA removal method.
The following diagram outlines the standard workflow for a TFA to Hydrochloride (HCl) salt exchange.
Caption: Workflow for TFA/HCl exchange via lyophilization.
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol is adapted from standard procedures for exchanging trifluoroacetate counterions with chloride. It is one of the most common and effective methods.
Materials:
-
Peptide-TFA salt
-
Deionized water or phosphate buffer (50 mM phosphate, 100 mM NaCl)
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer (Freeze-dryer)
-
Appropriate vials for lyophilization
Methodology:
-
Initial Dissolution : Dissolve the peptide-TFA salt in deionized water or phosphate buffer to a concentration of approximately 1 mg/mL.
-
Acidification : Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Allow the solution to stand at room temperature for at least one minute.
-
First Lyophilization : Flash-freeze the solution, preferably in liquid nitrogen, and lyophilize overnight until all liquid is removed.
-
Exchange Cycle (Repeat 2-3 times) : a. Re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution. b. Freeze the solution again. c. Lyophilize overnight to dryness. Repeating this cycle is critical for complete exchange.
-
Final Product : After the final lyophilization, the peptide is obtained as its hydrochloride salt and can be dissolved in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This method is useful when chloride ions must also be avoided.
Materials:
-
Peptide-TFA salt
-
Strong anion exchange resin
-
1M Sodium Acetate solution
-
Deionized water
-
Small chromatography column
Methodology:
-
Resin Preparation : Prepare a small column with the anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the expected anion amount in your peptide sample.
-
Resin Activation : Elute the column with a 1M solution of sodium acetate.
-
Washing : Wash the column thoroughly with deionized water to remove any excess sodium acetate.
-
Sample Loading : Dissolve the peptide in deionized water and apply it to the prepared column.
-
Elution and Collection : Elute the column with deionized water, collecting the fractions that contain your peptide.
-
Lyophilization : Combine the peptide-containing fractions and lyophilize to obtain the final peptide as an acetate salt.
Quantitative Data Summary
The efficiency of TFA removal is highly dependent on the chosen method and the number of repetitions. The following table summarizes the effectiveness of the TFA/HCl exchange method over multiple cycles for a model peptide.
| Exchange Cycle | HCl Concentration | Residual TFA per mg Peptide Salt (µg) | Method of Detection | Reference |
| 0 (Post-HPLC) | N/A | 333.0 ± 8.0 | HPLC-ELSD | |
| 1 | 2 mM | ~20.0 | HPLC-ELSD | |
| 2 | 2 mM | < 10.0 | HPLC-ELSD | |
| 3 | 2 mM | Below Limit of Quantitation (<5.8) | HPLC-ELSD | |
| 1 | 10 mM | Below Limit of Quantitation (<5.8) | HPLC-ELSD | |
| 1 | 100 mM | Below Limit of Quantitation (<5.8) | HPLC-ELSD |
Data adapted from a systematic study on the removal of TFA counterions from synthetic peptides. The Limit of Quantitation (LoQ) for the HPLC-ELSD method was reported as 5.8 µg per mg of peptide salt.
As the data indicates, using a 10 mM HCl solution can effectively reduce TFA content to below the limit of quantification in a single exchange cycle. For lower HCl concentrations, additional cycles are necessary to achieve the same level of removal.
References
Technical Support Center: Tri-GalNAc Mediated Protein Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-GalNAc mediated protein uptake, with a specific focus on understanding and mitigating the "hook effect".
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of Tri-GalNAc mediated protein uptake?
A1: The hook effect, also known as the prozone effect, is a phenomenon where the efficiency of protein uptake decreases at high concentrations of the Tri-GalNAc conjugate.[1][2] Instead of a continued increase in protein uptake with increasing conjugate concentration, a bell-shaped curve is observed.[3] This can lead to misinterpretation of experimental results, suggesting lower efficacy at higher doses.[4]
Q2: What is the underlying mechanism of the hook effect in this system?
A2: The hook effect is caused by an imbalance in the stoichiometry of the components required for successful protein uptake. At optimal concentrations, the Tri-GalNAc conjugate forms a "ternary complex" with the target protein and the asialoglycoprotein receptor (ASGPR) on the cell surface, leading to endocytosis. However, at excessive concentrations of the Tri-GalNAc conjugate, the formation of non-productive "binary complexes" is favored.[1] These binary complexes consist of either the conjugate bound to the protein or the conjugate bound to the receptor, but not all three together, thus inhibiting the formation of the productive ternary complex required for uptake.
Q3: How can I determine if my experiment is being affected by the hook effect?
A3: To determine if you are observing a hook effect, you should perform a dose-response experiment with a wide range of Tri-GalNAc conjugate concentrations. If you observe an initial increase in protein uptake followed by a decrease at higher concentrations, it is indicative of a hook effect. It is crucial to test a broad concentration range to identify the optimal concentration and the point at which the hook effect begins.
Q4: What are the key factors that can influence the hook effect?
A4: Several factors can influence the occurrence and magnitude of the hook effect:
-
Concentration of the Tri-GalNAc conjugate: This is the most direct cause.
-
Affinity of the conjugate for the protein and the receptor: The relative binding affinities can affect the formation of binary vs. ternary complexes.
-
Size of the protein-conjugate complex: Smaller complexes may exhibit higher uptake efficiency.
-
Expression level of ASGPR on the target cells: Cell lines with higher ASGPR expression may have a different optimal concentration range.
-
Linker chemistry of the conjugate: The length and flexibility of the linker can influence the geometry of the ternary complex.
Troubleshooting Guide
Problem 1: Decreased or no protein uptake at high concentrations of the Tri-GalNAc conjugate.
-
Possible Cause: You are likely observing the hook effect due to an excess of the Tri-GalNAc conjugate, leading to the formation of non-productive binary complexes.
-
Solution:
-
Perform a wide-range dose-response curve: Test a broad range of conjugate concentrations (e.g., from nanomolar to high micromolar) to identify the optimal concentration for maximal protein uptake and to characterize the bell-shaped curve of the hook effect.
-
Titrate the conjugate concentration: Once the optimal range is identified, perform finer titrations around this peak to determine the precise optimal concentration for your specific protein and cell type.
-
Use a lower concentration: For subsequent experiments, use the determined optimal concentration of the Tri-GalNAc conjugate.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Minor variations in the concentrations of the conjugate or protein, or differences in cell confluence and ASGPR expression levels, can lead to variability, especially if you are working near the peak or on the downward slope of the hook effect curve.
-
Solution:
-
Standardize all experimental parameters: Ensure consistent cell seeding density, passage number, and growth conditions to maintain consistent ASGPR expression.
-
Prepare fresh dilutions: Always prepare fresh dilutions of your Tri-GalNAc conjugate and protein for each experiment to avoid issues with stability and concentration accuracy.
-
Work in the optimal concentration window: Design your experiments to use a conjugate concentration that is on the plateau of the dose-response curve, where small variations in concentration will have a minimal impact on the outcome.
-
Problem 3: Low overall uptake efficiency even at the apparent "optimal" concentration.
-
Possible Cause: The overall efficiency of uptake can be influenced by factors other than the hook effect.
-
Solution:
-
Verify ASGPR expression: Confirm that your target cell line expresses sufficient levels of ASGPR. You can do this by qPCR, western blot, or by using a positive control conjugate known to be taken up by ASGPR.
-
Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time for maximal uptake.
-
Consider the size of the complex: If you are working with a large protein, the size of the resulting complex with the Tri-GalNAc conjugate might be sterically hindering efficient endocytosis. If possible, using smaller protein fragments or smaller conjugates (e.g., Fab fragments instead of full antibodies) might improve uptake.
-
Data Presentation
Table 1: Example Dose-Response Data for Tri-GalNAc-biotin Mediated Uptake of NeutrAvidin-650 in HepG2 Cells
| Tri-GalNAc-biotin Conc. (µM) | Relative Fluorescence Units (RFU) | Observation |
| 0 | 100 | Baseline |
| 0.1 | 500 | Uptake increases |
| 1 | 1500 | Uptake increases |
| 2 | 2500 | Near optimal uptake |
| 5 | 2600 | Optimal uptake |
| 10 | 2000 | Hook effect begins |
| 20 | 1200 | Significant hook effect |
| 50 | 600 | Strong hook effect |
Note: The data in this table is illustrative and based on the trends described in the literature. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Cellular Uptake Assay to Investigate the Hook Effect
This protocol describes a general method for assessing the cellular uptake of a fluorescently labeled protein mediated by a Tri-GalNAc conjugate in a dose-dependent manner to identify a potential hook effect.
Materials:
-
HepG2 cells (or another cell line with high ASGPR expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled protein of interest (e.g., with Alexa Fluor 647)
-
Tri-GalNAc conjugate
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Preparation of Reagents:
-
Prepare a stock solution of your fluorescently labeled protein in PBS or an appropriate buffer.
-
Prepare a stock solution of your Tri-GalNAc conjugate.
-
Create a series of dilutions of the Tri-GalNAc conjugate in cell culture medium to cover a wide concentration range (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM).
-
Prepare a solution of the fluorescently labeled protein in cell culture medium at a fixed concentration (e.g., 500 nM).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared solutions of the Tri-GalNAc conjugate and the fluorescently labeled protein to the respective wells. Include controls with protein only and conjugate only.
-
Incubate the plate at 37°C for a predetermined time (e.g., 4 hours).
-
-
Washing:
-
After incubation, remove the treatment solutions from the wells.
-
Wash the cells three times with cold PBS to remove any unbound protein and conjugate.
-
-
Quantification:
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from the wells with no fluorescent protein.
-
Plot the fluorescence intensity (protein uptake) as a function of the Tri-GalNAc conjugate concentration.
-
Analyze the resulting curve to identify the optimal concentration and the onset of the hook effect.
-
Mandatory Visualization
Caption: Mechanism of the hook effect in Tri-GalNAc mediated protein uptake.
Caption: Workflow for identifying the hook effect in protein uptake experiments.
Caption: Troubleshooting logic for suboptimal Tri-GalNAc mediated protein uptake.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
Validation & Comparative
Comparative Guide to the Validation of ASGPR Binding with Tri-GalNAc Ligands
This guide provides a comparative analysis of Tri-GalNAc(OAc)3 TFA and other ligands for validating binding to the Asialoglycoprotein Receptor (ASGPR). It is intended for researchers, scientists, and drug development professionals working on liver-specific therapeutic delivery. The document outlines common experimental protocols, presents comparative data on ligand performance, and visualizes key processes.
The asialoglycoprotein receptor (ASGPR), predominantly expressed on the surface of hepatocytes, is a key target for liver-specific drug delivery.[1] This C-type lectin receptor recognizes and internalizes glycoproteins with terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[2][3] This mechanism has been effectively harnessed to deliver therapeutics, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), directly to the liver, enhancing efficacy and reducing off-target effects.[4][5]
Triantennary (Tri-GalNAc) constructs, which present three GalNAc moieties, bind to ASGPR with high affinity, significantly greater than monovalent GalNAc, due to a multivalent effect. This compound is a trivalent GalNAc derivative used in the synthesis of these high-affinity ligands for ASGPR. These ligands can be conjugated to various molecules to facilitate their targeted delivery and subsequent internalization into hepatocytes via ASGPR-mediated endocytosis.
Comparison of ASGPR Ligands
The choice of ligand is critical for efficient ASGPR targeting. Performance varies based on structure, valency, and the nature of the conjugated payload. Below is a comparison of various ligands studied for ASGPR binding.
| Ligand Type | Example(s) | Binding Affinity (Kd) | Key Performance Characteristics |
| Synthetic Trivalent GalNAc | Tri-GalNAc Conjugates | Nanomolar (nM) range | Considered the state-of-the-art for clinical applications; enables potent, liver-specific delivery of oligonucleotides. Antibody-Tri-GalNAc conjugates have shown a "hook effect" in binding and degradation assays at high concentrations. |
| Peptide-Based Scaffolds | Helical Peptide 5S | Not specified, but showed higher uptake than Tri-GalNAc | Designed to control the geometric presentation of GalNAc moieties; demonstrated superior uptake efficiency and hepatocyte selectivity compared to conventional Tri-GalNAc in one study. |
| Natural N-Glycans | Tri-antennary N-glycan | Not specified | Antibody conjugates with natural tri-antennary N-glycans were effective for protein degradation and did not exhibit the hook effect seen with synthetic Tri-GalNAc conjugates. |
| Glycomimetic Analogues | Trifluoromethylacetamide derivatives | Not specified, but showed increased affinity over GalNAc | Modifications to the GalNAc structure can enhance binding affinity. |
| Polysaccharides | Arabinogalactan, Pullulan | Not specified | Natural polymers that have been explored for ASGPR-mediated targeting, though uptake of pullulan is generally lower than arabinogalactan. |
| Monovalent GalNAc | Single GalNAc moiety | Micromolar (µM) range (~40 µM) | Binding affinity is generally too low for effective therapeutic targeting on its own. |
Experimental Protocols for ASGPR Binding Validation
Validating the binding and uptake of a novel ligand is a crucial step. The following are standard methodologies used to quantify ligand-ASGPR interaction.
Cell-Based Ligand Uptake Assay
This assay directly measures the internalization of a ligand into cells expressing ASGPR.
-
Objective: To quantify and visualize ligand uptake in an ASGPR-dependent manner.
-
Materials:
-
Cell Lines: ASGPR-positive cells (e.g., HepG2, Huh7) and ASGPR-negative control cells (e.g., HeLa, A549).
-
Ligand: The test ligand conjugated to a fluorescent reporter (e.g., FITC, Alexa Fluor).
-
Competitor: An excess of a known ASGPR ligand (e.g., unlabeled Tri-GalNAc or asialofetuin) to demonstrate binding specificity.
-
-
Protocol:
-
Cell Seeding: Plate HepG2 and control cells in suitable well plates and grow to desired confluency.
-
Incubation: Treat cells with the fluorescently labeled ligand (e.g., at a concentration of 1-2 µM) for a defined period (e.g., 2-6 hours) at 37°C.
-
Competition: For specificity testing, pre-incubate a set of cells with a high concentration of an unlabeled competitor ligand before adding the fluorescent ligand.
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any unbound ligand.
-
Quantification: Measure the mean fluorescence intensity (MFI) of the cells using a flow cytometer or a fluorescence plate reader. Imaging can also be performed with fluorescence microscopy.
-
-
Expected Outcome: A significantly higher fluorescence signal in ASGPR-positive cells compared to ASGPR-negative cells. The signal in ASGPR-positive cells should be substantially reduced in the presence of a competitor ligand.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measure of binding affinity in a cell-free system.
-
Objective: To determine the binding of a ligand to purified ASGPR.
-
Materials:
-
Highly purified ASGPR (e.g., from rabbit liver).
-
High-binding microtiter plates.
-
Biotinylated test ligand.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
HRP substrate (e.g., TMB).
-
-
Protocol:
-
Coating: Immobilize purified ASGPR onto the wells of a microtiter plate overnight at 4°C.
-
Blocking: Block unoccupied sites in the wells with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Ligand Incubation: Add serial dilutions of the biotinylated ligand to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plates to remove unbound ligand.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes. After another wash step, add the HRP substrate.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Expected Outcome: A dose-dependent increase in absorbance with increasing ligand concentration, which can be used to determine binding parameters.
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for real-time, label-free analysis of binding kinetics.
-
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_d) of the ligand-receptor interaction.
-
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated chip).
-
Purified ASGPR, potentially biotinylated for immobilization.
-
Test ligand in a suitable running buffer.
-
-
Protocol:
-
Immobilization: Immobilize the purified ASGPR onto the surface of an SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of the test ligand over the sensor surface and monitor the binding response in real-time.
-
Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the ligand from the receptor.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (k_a, k_d) and the affinity constant (K_d).
-
-
Expected Outcome: High-quality kinetic data that precisely defines the affinity and stability of the ligand-ASGPR interaction.
Visualizations
Diagrams illustrating the experimental and biological processes are provided below.
Caption: Workflow for Validating ASGPR Binding via a Cell-Based Uptake Assay.
Caption: Pathway of ASGPR-Mediated Endocytosis upon Tri-GalNAc Ligand Binding.
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of Tri-GalNAc(OAc)3 TFA Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural characterization of complex glycoconjugates is a critical aspect of drug development and biomedical research. Tri-GalNAc(OAc)3 TFA, a trivalent N-acetylgalactosamine derivative, plays a significant role in targeted drug delivery, particularly to hepatocytes via the asialoglycoprotein receptor (ASGPR). Accurate and robust analytical methods are therefore essential to verify its structure, purity, and stability. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of this compound conjugates, supported by experimental data and detailed protocols.
Performance Comparison of Mass Spectrometry Platforms
The choice of mass spectrometry (MS) platform for analyzing this compound conjugates depends on the specific analytical goal, whether it be routine quality control, in-depth structural elucidation, or quantitative analysis. The two most common ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), coupled with various mass analyzers, each offer distinct advantages and disadvantages.
Derivatization of glycans, such as through acetylation, is a common strategy to improve their ionization efficiency and stabilize them in the gas phase.[1] Peracetylation and permethylation are known to enhance MS signal intensity.[1][2] While the Tri-GalNAc(OAc)3 moiety is already acetylated, further derivatization or careful selection of the ionization method is crucial for optimal analysis.
| Analytical Parameter | MALDI-TOF MS | ESI-MS (e.g., Q-TOF, Orbitrap) | LC-MS/MS (Triple Quadrupole) |
| Primary Application | Rapid screening, molecular weight determination, analysis of complex mixtures.[3] | High-resolution mass measurement, structural elucidation via MS/MS.[4] | Targeted quantitative analysis, metabolite identification. |
| Sample Throughput | High | Moderate to High | High |
| Sensitivity | Picomole to femtomole range. | Femtomole to attomole range. | Picogram to femtogram on-column. |
| Mass Accuracy | Moderate to High (with reflectron) | High to Very High | Low to Moderate (unit mass resolution) |
| Fragmentation | Primarily single-stage MS, some in-source decay and post-source decay (PSD) possible. | Controlled fragmentation via Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD). | Highly specific fragmentation for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). |
| Sample Preparation | Requires co-crystallization with a suitable matrix (e.g., DHB, Super-DHB). | Requires sample to be in solution, compatible with liquid chromatography. | Requires extensive sample clean-up and chromatography. |
| Coupling to LC | Possible (offline or with specialized interfaces) | Standard | Standard |
| Strengths for this compound | Fast quality control of synthesis products. | Accurate mass determination for structural confirmation and detailed fragmentation analysis for linkage and modification site analysis. | Sensitive quantification in biological matrices. |
| Limitations for this compound | Limited structural information from fragmentation. Potential for fragmentation of the acetyl and TFA groups in-source. | Can be more complex to operate and maintain. | Less suitable for unknown identification without prior knowledge of fragmentation patterns. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is critical for obtaining high-quality mass spectra. For this compound conjugates, the following general steps are recommended:
-
Purification: The conjugate should be purified from the reaction mixture using appropriate chromatographic techniques (e.g., silica gel chromatography, HPLC) to remove unreacted starting materials and byproducts.
-
Desalting: Salts can suppress the ionization of the analyte. Desalting can be performed using a C18 Sep-Pak cartridge or by dialysis.
-
Solubilization:
-
For MALDI-TOF MS: Dissolve the purified conjugate in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1-10 pmol/µL.
-
For ESI-MS and LC-MS/MS: Dissolve the sample in a solvent compatible with the LC mobile phase (e.g., water/acetonitrile with a small amount of formic acid or ammonium acetate) to a concentration appropriate for the instrument's sensitivity.
-
MALDI-TOF MS Analysis Protocol
This method is well-suited for rapid molecular weight confirmation.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio (v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Data Acquisition: Acquire spectra in positive ion reflectron mode for better mass accuracy. The expected [M+Na]⁺ ion should be the most prominent peak.
LC-MS/MS Analysis Protocol
This protocol is designed for detailed structural characterization and quantification.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is suitable for the analysis of the relatively hydrophobic this compound conjugate.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be optimized to achieve good separation.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire a full scan to determine the precursor ion, which is expected to be the [M+H]⁺ or [M+Na]⁺ adduct.
-
Tandem MS (MS/MS): Perform product ion scans on the selected precursor ion using CID or HCD to generate fragment ions for structural elucidation. The collision energy should be optimized to obtain a rich fragmentation spectrum. For quantitative analysis on a triple quadrupole instrument, specific precursor-to-product ion transitions (MRM) would be monitored.
-
Visualizations
Caption: Experimental workflow for MS analysis.
Caption: Predicted fragmentation of the conjugate.
Predicted Fragmentation Pathways
Upon collision-induced dissociation (CID) in the gas phase, the this compound conjugate is expected to fragment through several pathways. The trifluoroacetyl (TFA) group is relatively labile and can be lost as a neutral molecule. Similarly, the acetyl groups can also be eliminated.
The most informative fragments for structural elucidation arise from glycosidic bond cleavages, leading to the formation of oxonium ions characteristic of the acetylated GalNAc residues. For a peracetylated hexosamine, characteristic oxonium ions are expected at m/z 331, 289, 271, 229, and 169. Further fragmentation of these oxonium ions can occur through cross-ring cleavages, providing more detailed structural information. The fragmentation pattern of acetylated oligosaccharides can be complex due to the presence of multiple isobaric species. A detailed analysis of the MS/MS spectrum is necessary to distinguish between different isomers and confirm the structure of the conjugate.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound conjugates:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the stereochemistry and linkage of the sugar moieties. However, it requires larger amounts of sample and is a lower throughput technique compared to MS.
-
High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) Detection: Useful for purity assessment and quantification, especially when coupled with appropriate standards. However, it does not provide structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of specific functional groups (e.g., esters, amides) in the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 4. MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis [premierbiosoft.com]
A Comparative Guide to the Efficacy of Tri-GalNAc Ligands for Hepatocyte Targeting
The targeted delivery of therapeutics to specific cell types is a cornerstone of modern drug development, enhancing efficacy while minimizing off-target effects. For liver-directed therapies, particularly those involving oligonucleotides like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), ligands that bind to the asialoglycoprotein receptor (ASGPR) are paramount. The ASGPR is a high-capacity receptor abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2][3][4]
Among the most potent ligands for ASGPR is the trivalent N-acetylgalactosamine (Tri-GalNAc) cluster.[5] The compound "Tri-GalNAc(OAc)3 TFA" is a chemically protected, trifluoroacetic acid salt form of this ligand, designed to enhance solubility and stability for use as a versatile building block in the synthesis of drug conjugates. Once conjugated and administered, the active moiety is the Tri-GalNAc ligand itself. This guide provides an objective comparison of the efficacy of Tri-GalNAc with other targeting ligands, supported by experimental data and protocols relevant to researchers in drug development.
Mechanism of Action: ASGPR-Mediated Endocytosis
The efficacy of GalNAc-based ligands stems from their high-affinity binding to ASGPR, which triggers rapid, clathrin-mediated endocytosis. Upon internalization, the ligand-drug conjugate traffics through the endosomal pathway. A drop in pH within the endosome causes the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface, a process that can repeat every 15 minutes, allowing for efficient and continuous uptake of the therapeutic cargo. The therapeutic agent, now free within the endosome, must then escape into the cytoplasm to engage its target, a step that is considered rate-limiting, with less than 1% of the internalized conjugate successfully reaching the cytosol.
Comparative Efficacy: The Importance of Valency and Spacing
The binding affinity of ligands to the ASGPR is critically dependent on valency—the number of sugar moieties presented to the receptor. Early studies established that trivalent (triantennary) configurations of GalNAc exhibit significantly higher affinity than divalent or monovalent versions, a finding that has consistently guided the design of liver-targeting conjugates.
Table 1: Comparison of Ligand Binding Affinity to Asialoglycoprotein Receptor (ASGPR)
| Ligand Type | Example | Binding Affinity (IC50 / Kd) | Key Findings |
| Monovalent | Single GalNAc | ~40 µM (Kd) | Ineffective for promoting significant uptake alone. |
| Divalent | Two GalNAc units | Variable, lower potency than trivalent | Generally less effective for siRNAs, though some studies show comparable potency for ASOs depending on spacing. |
| Trivalent | Tri-GalNAc | ~0.2 nM (IC50) | Considered the gold standard; offers a ~1000-fold higher affinity than corresponding divalent or monovalent ligands. |
| Tetravalent | Four GalNAc units | Slightly higher or equal affinity to trivalent | Does not offer a significant advantage over the trivalent configuration to justify increased synthetic complexity. |
| Alternative Sugars | Galactose, Lactose | 19 to 27-fold lower affinity than GalNAc | GalNAc is the preferred sugar for its superior binding characteristics. |
| Polymeric Ligands | Pullulan, Arabinogalactan | High affinity (not quantified with Kd) | Effective for targeting nanoparticles but less common for direct oligonucleotide conjugation. |
Table 2: Comparison of In Vivo Efficacy for Oligonucleotide Conjugates
| Ligand Conjugate (Targeting Moiety) | Therapeutic Cargo | Animal Model | Efficacy Metric (ED50 or % Knockdown) | Key Findings |
| Unconjugated ASO | ApoB ASO | Mouse | ED50 ~35 mg/kg | Serves as a baseline for efficacy. |
| Cholesterol-ASO | ApoB ASO | Mouse | ED50 ~7 mg/kg | Lipophilic ligands increase delivery to both hepatocytes and non-parenchymal cells. |
| Tri-GalNAc-ASO | ApoB ASO | Mouse | ED50 ~1.5 mg/kg | ~7-fold increase in hepatocyte delivery and >10-fold increase in potency vs. unconjugated ASO. |
| Divalent GalNAc-siRNA | TTR siRNA | Mouse | Reduced potency vs. trivalent | Valency is critical for siRNA delivery. |
| Trivalent GalNAc-siRNA | TTR siRNA | Mouse | Potent, dose-dependent silencing | Trivalent clusters show higher liver accumulation and efficacy than linear or lower-valency conjugates. |
| Tetravalent GalNAc-siRNA | TTR siRNA | Mouse | Similar efficacy to trivalent | No significant improvement in activity over the trivalent design. |
Studies have shown that not only valency but also the spatial arrangement of the GalNAc units is crucial. An optimal spacing of 15-20 Å between each sugar has been identified to match the carbohydrate-binding pockets of the ASGPR heterotrimer, maximizing avidity.
Experimental Protocols
Objective comparison of targeting ligands relies on standardized and reproducible experimental methods. Below are detailed protocols for key assays used to evaluate ligand efficacy.
This assay determines the affinity of a test ligand (e.g., Tri-GalNAc conjugate) by measuring its ability to compete with a known radiolabeled ligand for binding to the ASGPR.
Methodology:
-
Preparation of Receptor Source: Isolate hepatocyte membrane fractions or use cells expressing ASGPR (e.g., HepG2 cells).
-
Assay Setup: In a multiwell plate, add the receptor preparation to a binding buffer.
-
Radioligand Addition: Add a fixed, subsaturating concentration of a high-affinity radioligand (e.g., ¹²⁵I-Asialoorosomucoid).
-
Competitor Addition: Add the unlabeled test ligand in a series of increasing concentrations to different wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The time required should be determined empirically.
-
Separation: Separate bound from free radioligand. For membrane preparations, this is typically done by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a one-site competition model to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding). The inhibitor constant (Ki) can then be derived using the Cheng-Prusoff equation.
This experiment evaluates the ability of a ligand-conjugated therapeutic (e.g., Tri-GalNAc-siRNA) to silence a target gene in the liver.
Methodology:
-
Animal Model: Use a relevant animal model, typically mice.
-
Dosing: Administer the ligand-conjugated siRNA via an appropriate route, commonly subcutaneous injection. Include control groups receiving saline (PBS) and a non-targeting control conjugate.
-
Time Course: Collect tissue and blood samples at predetermined time points after administration (e.g., 7, 14, 28 days).
-
Tissue Processing: Perfuse the liver and harvest it for analysis. A portion can be used for quantifying the amount of oligonucleotide delivered, and another for measuring mRNA levels.
-
mRNA Quantification: Isolate total RNA from liver tissue and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target mRNA relative to a housekeeping gene.
-
Protein Quantification: Collect serum to measure the level of the target protein via an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of mRNA or protein reduction compared to the saline-treated control group. Plot the dose-response curve to determine the ED50 (the dose required to achieve 50% target knockdown).
Conclusion
The targeted delivery of therapeutics to hepatocytes via the asialoglycoprotein receptor is a clinically validated and highly successful strategy. Extensive comparative data has unequivocally demonstrated the superiority of the trivalent N-acetylgalactosamine (Tri-GalNAc) configuration as the targeting ligand. Its high binding affinity, specificity, and capacity for rapid receptor-mediated endocytosis lead to potent and durable pharmacological effects, particularly for oligonucleotide therapeutics. While other ligands, including those with different valencies (di- or tetravalent GalNAc) and alternative carbohydrate moieties (galactose, pullulan), can target the ASGPR, none have matched the robust and consistent performance of the Tri-GalNAc cluster. Therefore, Tri-GalNAc, often synthesized from precursors like this compound, remains the industry standard and the most effective ligand for developing liver-targeted medicines.
References
- 1. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 5. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Tri-GalNAc(OAc)3 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of targeting ligands is a critical step in the development of effective and safe therapies. This guide provides a comparative analysis of methods to assess the purity of Tri-GalNAc(OAc)3 TFA, a widely used triantennary N-acetylgalactosamine ligand for targeted drug delivery to hepatocytes. We will also compare its purity assessment with a common alternative, Tri-GalNAc-COOH.
This compound is a complex glycoconjugate designed to bind with high affinity to the asialoglycoprotein receptor (ASGPR) on the surface of liver cells. Its purity is paramount, as impurities can lead to off-target effects, reduced efficacy, and potential toxicity. This guide outlines the key analytical techniques for purity assessment and provides a framework for comparing commercially available products.
Comparative Purity of Tri-GalNAc Ligands
The purity of this compound and its carboxylic acid counterpart, Tri-GalNAc-COOH, is typically high, with most commercial suppliers quoting purities of 98% or greater. However, the nature and quantity of impurities can vary depending on the synthetic route and purification methods employed.
| Product | Supplier Example | Stated Purity | Analytical Data Provided |
| This compound | MedChemExpress | 98.09% | HPLC, HNMR, MS |
| CD Bioparticles | 98% | Datasheet | |
| BOC Sciences | 98% | HPLC, MS | |
| Tri-GalNAc-COOH | TargetMol | 99.13% | HPLC, HNMR |
| CD Bioparticles | 98% | Datasheet | |
| Bio-Techne | ≥90% (HPLC) | Datasheet |
Note: This table is a summary of stated purities from various suppliers and should be used as a general guide. It is crucial to obtain batch-specific certificates of analysis for any purchased product.
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive assessment of this compound purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination, capable of separating the main compound from closely related impurities. Reversed-phase HPLC (RP-HPLC) is the most common modality.
Typical Experimental Protocol for RP-HPLC:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm
-
Column Temperature: 25-30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.
Typical Experimental Protocol for ¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Frequency: 400 MHz or higher for better resolution
-
Analysis: Integration of characteristic peaks corresponding to the Tri-GalNAc structure (e.g., anomeric protons, acetyl groups) against known impurity peaks or a certified internal standard.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the compound and its impurities. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Typical Experimental Protocol for LC-MS:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
-
Analysis: Identification of the [M+H]⁺ or other relevant adducts for the main compound and any detected impurities. The high mass accuracy of TOF analyzers can aid in the elemental composition determination of unknown impurities.
Potential Impurities in this compound
The synthesis of this compound is a multi-step process, which can lead to various impurities. Understanding the synthetic route is key to anticipating potential byproducts.
Common Classes of Impurities:
-
Incompletely Reacted Intermediates: Structures where one or two of the GalNAc arms have not been successfully coupled to the central scaffold.
-
Starting Materials: Residual amounts of the activated GalNAc monomer, the linker, or the trifluoroacetic acid.
-
Side-Reaction Products: Products from unintended reactions, such as the hydrolysis of the acetate protecting groups.
-
Process-Related Impurities: Reagents, catalysts, or solvents used during the synthesis and purification process.
-
Degradation Products: The molecule may be susceptible to degradation over time, especially if not stored properly.
Comparison with Tri-GalNAc-COOH Purity Assessment
Tri-GalNAc-COOH is the precursor to the TFA salt and is also used as a targeting ligand. Its purity assessment follows similar principles to that of the TFA salt.
Key Differences in Analysis:
-
Solubility: Tri-GalNAc-COOH may have different solubility characteristics, which could require adjustments to the HPLC mobile phase or NMR solvent.
-
Hygroscopicity: The carboxylic acid form may be more hygroscopic, which should be considered during sample preparation and storage.
-
Impurities: The impurity profile may differ slightly, as the final salt formation step is omitted.
Experimental and Logical Workflows
To ensure a thorough assessment of purity, a logical workflow should be followed, integrating the data from multiple analytical techniques.
Caption: A streamlined workflow for the comprehensive purity assessment of this compound.
Signaling Pathway for ASGPR-Mediated Endocytosis
The purity of this compound is critical for its function in mediating the endocytosis of conjugated drug molecules via the asialoglycoprotein receptor (ASGPR).
Caption: Simplified signaling pathway of ASGPR-mediated endocytosis initiated by Tri-GalNAc binding.
A Comparative Guide to Tri-GalNAc(OAc)3 TFA and Monovalent GalNAc Ligands for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific cell types is a paramount goal in modern drug development, promising enhanced efficacy and reduced off-target effects. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, has emerged as a key target. Ligands based on N-acetylgalactosamine (GalNAc) are recognized and internalized by ASGPR, making them ideal candidates for conjugating to therapeutic payloads. This guide provides an objective comparison between the trivalent ligand, Tri-GalNAc(OAc)3 TFA, and monovalent GalNAc ligands, supported by experimental data, to aid researchers in selecting the optimal targeting moiety for their applications.
Executive Summary
The fundamental difference between this compound and monovalent GalNAc ligands lies in their valency—the number of GalNAc sugar moieties available for binding to the ASGPR. The ASGPR is a trimeric receptor, and the spatial arrangement of its carbohydrate-binding domains favors multivalent interactions. This multivalent binding, often referred to as the "cluster effect" or "avidity," leads to a significantly higher binding affinity and more efficient cellular uptake for trivalent ligands compared to their monovalent counterparts. Experimental evidence consistently demonstrates that triantennary GalNAc conjugates exhibit nanomolar to picomolar binding affinities, whereas monovalent ligands typically bind in the micromolar to millimolar range. This translates to enhanced in vivo potency for trivalent ligand-conjugated therapeutics, such as small interfering RNAs (siRNAs), often with a lower effective dose (ED50) required for target gene silencing.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data comparing the performance of trivalent and monovalent GalNAc ligands from various studies. It is important to note that the exact values can vary depending on the specific experimental setup, the nature of the conjugated cargo, and the linker chemistry employed.
| Ligand Type | Binding Affinity (Kd) to ASGPR | Reference |
| Trivalent GalNAc | 5 nM - 9 nM[1] | [1] |
| Monovalent GalNAc | 10⁻⁴ M (100 µM)[1] | [1] |
| Ligand-siRNA Conjugate | In Vivo Gene Silencing (ED50 in mice) | Reference |
| Trivalent GalNAc-siRNA | ~1 mg/kg | [2] |
| Monovalent GalNAc-siRNA | Significantly higher than trivalent (less potent) | |
| Divalent GalNAc-siRNA | Potency between monovalent and trivalent |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to compare trivalent and monovalent GalNAc ligands.
Competitive Binding Assay to ASGPR
This assay determines the binding affinity of a ligand by measuring its ability to compete with a labeled high-affinity ligand for binding to the ASGPR.
Materials:
-
Recombinant human ASGPR protein
-
Fluorescently labeled or radiolabeled trivalent GalNAc ligand (e.g., [¹²⁵I]-asialoorosomucoid or a fluorescently tagged synthetic trivalent GalNAc)
-
Unlabeled trivalent GalNAc ligand (as a positive control)
-
Unlabeled monovalent GalNAc ligand (test compound)
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and 10 mM CaCl₂
-
96-well microplates (black, for fluorescence assays)
Procedure:
-
Coat the wells of a 96-well plate with recombinant ASGPR and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Wash the wells again as in step 2.
-
Prepare serial dilutions of the unlabeled monovalent and trivalent GalNAc ligands in assay buffer.
-
Add a fixed concentration of the labeled trivalent GalNAc ligand to each well, followed by the addition of the serially diluted unlabeled ligands.
-
Incubate the plate for 2-4 hours at 4°C with gentle agitation.
-
Wash the wells extensively to remove unbound ligands.
-
Measure the signal (fluorescence or radioactivity) in each well using a plate reader.
-
Plot the signal as a function of the unlabeled ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Uptake Assay in HepG2 Cells
This assay quantifies the internalization of fluorescently labeled GalNAc ligands or their conjugates into liver cells expressing the ASGPR.
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled trivalent GalNAc conjugate (e.g., Tri-GalNAc-FITC)
-
Fluorescently labeled monovalent GalNAc conjugate (e.g., Mono-GalNAc-FITC)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 24-well plates and allow them to adhere and grow to 70-80% confluency.
-
On the day of the experiment, replace the culture medium with a fresh serum-free medium.
-
Add the fluorescently labeled trivalent and monovalent GalNAc conjugates to the respective wells at various concentrations.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
To stop the uptake, wash the cells three times with ice-cold PBS.
-
Detach the cells from the plate using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
-
The MFI is proportional to the amount of internalized fluorescent conjugate. Compare the MFI values for the trivalent and monovalent ligands at different concentrations.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.
Caption: Experimental workflow for comparing GalNAc ligands.
Caption: Relationship between ligand valency and biological performance.
References
A Researcher's Guide to Quantifying Receptor-Mediated Uptake of Tri-GalNAc Conjugates
For researchers, scientists, and drug development professionals, the efficient and targeted delivery of therapeutics to hepatocytes is a critical goal. Tri-antennary N-acetylgalactosamine (Tri-GalNAc) conjugates have emerged as a leading strategy, leveraging the high-affinity interaction with the asialoglycoprotein receptor (ASGPR) on liver cells to facilitate receptor-mediated endocytosis. Accurate quantification of this uptake is paramount for evaluating conjugate performance and optimizing drug delivery systems. This guide provides a comparative overview of key methodologies, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.
This guide delves into the primary techniques for quantifying the uptake of Tri-GalNAc conjugates: fluorescence-based assays, radioligand binding assays, and mass spectrometry. Each method is presented with a detailed experimental protocol, alongside a comparison of their advantages and limitations. Furthermore, we will explore alternative hepatocyte-targeting ligands to provide a broader context for evaluating Tri-GalNAc-based delivery systems.
Comparative Analysis of Quantification Methodologies
The selection of a quantification method depends on various factors, including the required sensitivity, throughput, cost, and the nature of the conjugate being studied. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Relative Cost |
| Fluorescence Microscopy | Visualization and quantification of fluorescently labeled conjugates within cells. | Provides spatial information on subcellular localization. | Lower throughput, potential for photobleaching and spectral overlap. | Low to Medium | Medium |
| Flow Cytometry | Measures the fluorescence intensity of individual cells that have taken up a fluorescently labeled conjugate. | High-throughput, provides quantitative data on a per-cell basis. | Does not provide subcellular localization information. | High | Medium |
| Plate Reader-Based Fluorescence Assay | Measures the total fluorescence intensity from a population of cells in a microplate well. | High-throughput, simple, and cost-effective. | Provides an average measurement for the cell population, no single-cell resolution. | High | Low |
| Radioligand Binding Assay | Uses radiolabeled conjugates to quantify binding to and uptake by the ASGPR. | High sensitivity and specificity, considered a "gold standard" for receptor binding studies.[1] | Requires handling of radioactive materials, lower throughput. | Low to Medium | High |
| Mass Spectrometry | Directly measures the amount of intracellular conjugate, often after extraction and chromatography. | High sensitivity and specificity, can distinguish between the intact conjugate and its metabolites.[2] | Lower throughput, requires specialized equipment and expertise. | Low | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to implement these techniques in their own laboratories.
Fluorescence Microscopy-Based Uptake Assay
This protocol describes the quantification of intracellular Tri-GalNAc conjugates using confocal fluorescence microscopy.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Fluorescently labeled Tri-GalNAc conjugate (e.g., with Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Treatment: Remove the culture medium and incubate the cells with the fluorescently labeled Tri-GalNAc conjugate at the desired concentration in serum-free medium for a specified time (e.g., 2-4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound conjugate.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the fluorescent label and the nuclear stain.
-
Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity per cell can be calculated by segmenting the cells based on the nuclear and cytoplasmic staining.
Flow Cytometry-Based Uptake Assay
This protocol outlines the quantification of Tri-GalNAc conjugate uptake using flow cytometry.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Fluorescently labeled Tri-GalNAc conjugate
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate and culture to the desired confluency.
-
Treatment: Incubate the cells with the fluorescently labeled Tri-GalNAc conjugate at various concentrations in serum-free medium for a defined period at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Cell Collection: Resuspend the cells in culture medium containing serum to inactivate the trypsin and transfer to flow cytometry tubes.
-
Washing: Centrifuge the cells and wash the pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in PBS for flow cytometry analysis.
-
Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. A gate can be set on the live cell population based on forward and side scatter. The geometric mean fluorescence intensity (gMFI) is typically used for quantification.
Radiolabeled Tri-GalNAc Conjugate Uptake Assay
This protocol describes a method for quantifying the uptake of a radiolabeled Tri-GalNAc conjugate.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Radiolabeled Tri-GalNAc conjugate (e.g., with ¹²⁵I or ³H)
-
Unlabeled Tri-GalNAc conjugate (for competition assay)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate and culture to confluency.
-
Treatment: Incubate the cells with the radiolabeled Tri-GalNAc conjugate at a specific concentration in binding buffer at 37°C for various time points. For competition experiments to determine specific uptake, co-incubate with a high concentration of unlabeled conjugate.
-
Washing: After incubation, rapidly wash the cells three times with ice-cold PBS to stop the uptake and remove unbound radioligand.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating on ice.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of internalized radioligand is determined from the counts per minute (CPM) and can be normalized to the protein concentration of the cell lysate. Specific uptake is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled conjugate) from the total binding.[3]
Mass Spectrometry-Based Intracellular Quantification
This protocol provides a general workflow for quantifying intracellular Tri-GalNAc conjugates using liquid chromatography-mass spectrometry (LC-MS).[2]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Tri-GalNAc conjugate
-
PBS
-
Cell lysis and extraction buffer (e.g., containing proteinase K and a chaotropic agent like guanidinium thiocyanate)
-
Internal standard (e.g., a stable isotope-labeled version of the conjugate)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS system
Procedure:
-
Cell Culture and Treatment: Culture and treat HepG2 cells with the Tri-GalNAc conjugate as described in the previous protocols.
-
Cell Lysis and Extraction: After washing, lyse the cells and extract the intracellular contents. Spike the lysate with a known amount of the internal standard.
-
Sample Cleanup: Purify and concentrate the conjugate from the cell lysate using SPE.[4]
-
LC-MS Analysis: Analyze the extracted sample using an LC-MS system. The liquid chromatography step separates the conjugate from other cellular components, and the mass spectrometer detects and quantifies the conjugate and the internal standard based on their mass-to-charge ratios.
-
Data Analysis: The concentration of the Tri-GalNAc conjugate in the cells is determined by comparing the peak area of the analyte to that of the internal standard.
Visualizing Pathways and Workflows
To better understand the biological process and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: ASGPR-mediated endocytosis of a Tri-GalNAc conjugate.
Caption: Experimental workflow for fluorescence-based uptake quantification.
Comparison with Alternative Hepatocyte-Targeting Ligands
While Tri-GalNAc is a highly effective targeting ligand for hepatocytes, several alternatives have been explored. A comparative understanding of these alternatives is crucial for selecting the optimal delivery strategy for a given therapeutic application.
| Ligand | Receptor | Key Features | Reported Performance Comparison |
| Tri-GalNAc | Asialoglycoprotein Receptor (ASGPR) | High affinity and specificity for hepatocytes. Rapid internalization and receptor recycling. | Generally considered the gold standard for hepatocyte targeting of oligonucleotides. |
| Di- and Mono-GalNAc | Asialoglycoprotein Receptor (ASGPR) | Lower valency results in reduced binding affinity compared to Tri-GalNAc. | Studies have shown that for certain antisense oligonucleotides, di- and even mono-GalNAc conjugates can achieve significant potency, although generally less than Tri-GalNAc. |
| Lactosylated Moieties | Asialoglycoprotein Receptor (ASGPR) | Utilize lactose, which also binds to the ASGPR. Can be incorporated into liposomes and other nanoparticles. | Lactosylated liposomes have demonstrated enhanced cellular uptake and tumor growth inhibition in hepatocellular carcinoma models compared to non-targeted liposomes. |
| Glycyrrhetinic Acid (GA) | GA Receptors | Binds to specific receptors on hepatocytes. GA itself has therapeutic properties. | GA-modified nanoparticles have shown enhanced uptake in HepG2 cells and improved antitumor activity in vivo compared to unmodified nanoparticles. |
| Helical Peptides with GalNAc | Asialoglycoprotein Receptor (ASGPR) | A novel approach where the spatial presentation of GalNAc moieties is controlled by a helical peptide scaffold. | A helical peptide with strategically positioned GalNAc moieties demonstrated superior uptake efficiency and liver selectivity compared to conventional Tri-GalNAc conjugates in one study. |
Comparative Uptake Data
The following table presents a summary of quantitative data from published studies comparing the uptake efficiency of different conjugates.
| Conjugate/Delivery System | Cell Line/Model | Uptake Measurement | Key Finding | Reference |
| Tri-GalNAc-siRNA vs. Di-GalNAc-siRNA | Primary Hepatocytes | Gene Silencing (IC₅₀) | Trivalent GalNAc conjugates generally show higher potency (lower IC₅₀) for gene silencing compared to divalent conjugates. | |
| Tri-GalNAc-FITC vs. Helical Peptide-GalNAc-FITC | HepG2 cells | Mean Fluorescence Intensity (MFI) | The optimized helical peptide-GalNAc conjugate showed approximately twice the cellular uptake compared to the conventional Tri-GalNAc conjugate. | |
| DTX/GA-HA-NPs vs. DTX | HepG2 cells | IC₅₀ | GA-modified nanoparticles loaded with docetaxel (DTX) had a significantly lower IC₅₀ value (higher cytotoxicity) compared to free DTX, indicating enhanced uptake and efficacy. | |
| Lactosylated Liposomes vs. Non-targeted Liposomes | HepG2 cells | Cellular Uptake (% of initial dose) | Lactosylated liposomes showed significantly higher cellular uptake in HepG2 cells compared to non-targeted liposomes. |
Conclusion
The quantification of receptor-mediated uptake is a cornerstone of developing effective Tri-GalNAc-based therapeutics. This guide has provided a comparative overview of the primary methodologies, including fluorescence-based assays, radioligand binding assays, and mass spectrometry, complete with detailed protocols to facilitate their implementation. The choice of method will be dictated by the specific research question, available resources, and desired throughput.
Furthermore, the exploration of alternative hepatocyte-targeting ligands, such as lactosylated moieties and glycyrrhetinic acid, highlights the dynamic nature of the field and provides a valuable context for evaluating the performance of Tri-GalNAc conjugates. The presented quantitative data underscores the superior efficacy of the tri-antennary configuration of GalNAc for ASGPR-mediated uptake, while also showcasing the potential of innovative approaches like spatially defined peptide scaffolds. By carefully selecting and applying the appropriate quantification techniques, researchers can accelerate the development of next-generation, liver-targeted therapies.
References
The Decisive Role of Deprotection: A Comparative Guide to Acetylated vs. Deprotected Tri-GalNAc for In Vivo Studies
For researchers and drug developers in the field of targeted therapeutics, the choice between acetylated and deprotected forms of Tri-GalNAc (triantennary N-acetylgalactosamine) conjugates is a critical determinant of in vivo success. While both forms are stages in the chemical synthesis of these potent liver-targeting agents, only the deprotected conjugate is biologically active and capable of mediating effective delivery of therapeutic payloads to hepatocytes.
This guide provides a comprehensive comparison of acetylated and deprotected Tri-GalNAc conjugates, supported by experimental principles and methodologies, to inform the design and execution of in vivo studies. The key takeaway is that complete deprotection of the Tri-GalNAc ligand, leaving the essential N-acetyl groups intact, is a prerequisite for high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes.
The A-B-Cs of Tri-GalNAc Conjugates: Acetylation and Deprotection Explained
During the intricate process of chemical synthesis, protecting groups are employed to shield reactive hydroxyl groups on the galactose moieties of the Tri-GalNAc ligand. This "acetylated" or, more accurately, "protected" state prevents unwanted side reactions during the conjugation of the ligand to a therapeutic molecule, such as an oligonucleotide or a small molecule.
However, for the Tri-GalNAc conjugate to perform its function in a biological system, these protecting groups must be removed in a final "deprotection" step. This unmasks the hydroxyl groups, which, along with the N-acetyl group, are crucial for recognition and binding by the ASGPR. Therefore, the terms "acetylated" and "deprotected" in the context of in vivo studies refer to the inactive, protected precursor and the active, final drug substance, respectively.
In Vivo Performance: A Tale of Two Forms
The in vivo efficacy of a Tri-GalNAc conjugate is entirely dependent on its ability to bind to the ASGPR. This interaction is what facilitates the targeted delivery of the therapeutic payload to liver cells.
| Feature | Acetylated (Protected) Tri-GalNAc | Deprotected Tri-GalNAc |
| ASGPR Binding | Negligible to none | High affinity |
| Hepatocyte Uptake | Minimal | Efficient and rapid |
| In Vivo Efficacy | Inactive | Active |
| Therapeutic Potential | None (synthesis intermediate) | High (final active drug) |
The stark contrast in performance is due to the precise molecular recognition required for ASGPR binding. The receptor specifically recognizes the terminal galactose or N-acetylgalactosamine residues of glycoproteins.[1] The presence of bulky protecting groups on the hydroxyl moieties of the galactose units in the "acetylated" form sterically hinders this interaction, rendering the conjugate inactive.
The Critical Role of the N-Acetyl Group
It is crucial to distinguish between the protective acetyl groups used during synthesis and the inherent N-acetyl group of N-acetylgalactosamine. The N-acetyl group at the C-2 position of the galactose sugar is a key determinant for high-affinity binding to the ASGPR. In fact, N-acetylgalactosamine exhibits a significantly higher binding affinity for ASGPR than galactose itself.[1] Therefore, while other protecting groups are removed during deprotection, the N-acetyl group remains as an integral part of the active ligand.
Experimental Protocols: Ensuring Complete Deprotection and In Vivo Efficacy
To ensure the successful application of Tri-GalNAc conjugates in in vivo studies, rigorous analytical characterization is necessary to confirm complete deprotection of the final product.
Confirmation of Deprotection:
-
Method: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Protocol:
-
Following the final deprotection step in the synthesis of the Tri-GalNAc conjugate, purify the product using appropriate chromatographic techniques (e.g., HPLC).
-
Analyze the purified conjugate by HRMS to confirm the expected molecular weight, which will be lower than the protected intermediate due to the loss of protecting groups.
-
Acquire 1H and 13C NMR spectra of the final product. The absence of signals corresponding to the protecting groups (e.g., acetyl ester methyl protons) and the appearance of signals for the free hydroxyl protons will confirm complete deprotection.
-
In Vitro Validation of ASGPR Binding:
-
Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Protocol:
-
Immobilize purified ASGPR on a sensor chip (for SPR) or place it in the sample cell (for ITC).
-
Prepare a series of concentrations of the deprotected Tri-GalNAc conjugate.
-
Measure the binding affinity (KD) of the conjugate to the ASGPR. A low nanomolar to high picomolar KD value is indicative of high-affinity binding.
-
As a negative control, test the protected (acetylated) Tri-GalNAc intermediate, which should show no significant binding.
-
In Vivo Evaluation of Hepatocyte Targeting:
-
Method: Biodistribution study using a labeled conjugate.
-
Protocol:
-
Synthesize a deprotected Tri-GalNAc conjugate labeled with a fluorescent dye or a radionuclide.
-
Administer the labeled conjugate to laboratory animals (e.g., mice or rats) via a relevant route (e.g., subcutaneous or intravenous injection).
-
At various time points post-administration, euthanize the animals and harvest major organs (liver, kidneys, spleen, heart, lungs, etc.).
-
Quantify the amount of the labeled conjugate in each organ using fluorescence imaging or scintillation counting.
-
A significantly higher accumulation of the conjugate in the liver compared to other organs will confirm successful hepatocyte targeting.
-
Visualizing the Path to Efficacy
The following diagrams illustrate the conceptual difference between the protected and deprotected states and the experimental workflow for validating in vivo targeting.
Caption: From inactive intermediate to active therapeutic: the critical deprotection step.
Caption: Workflow for confirming liver-specific targeting of Tri-GalNAc conjugates in vivo.
References
A Comparative Analysis of Triantennary GalNAc Scaffolds for Hepatocyte-Targeted Delivery
The development of therapies utilizing small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has been significantly advanced by the use of N-acetylgalactosamine (GalNAc) as a targeting ligand for hepatocytes. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of these liver cells, efficiently recognizes and internalizes molecules presenting terminal GalNAc residues. This interaction has been harnessed to ensure the specific and effective delivery of oligonucleotide-based drugs. The multivalent nature of ASGPR has led to the design of triantennary GalNAc clusters, which exhibit high-affinity binding and facilitate potent gene silencing in the liver. This guide provides a comparative analysis of different triantennary GalNAc scaffolds, summarizing key performance data and outlining the experimental protocols used for their evaluation.
Comparative Performance of Triantennary GalNAc Scaffolds
The efficacy of GalNAc-conjugated oligonucleotides is critically dependent on the architecture of the GalNAc scaffold, including the branching core, the length and composition of the linkers, and the overall spatial arrangement of the sugar moieties. A variety of scaffolds have been developed and evaluated, with key performance metrics including binding affinity to ASGPR, and in vitro and in vivo potency for target gene knockdown.
In Vivo Efficacy of Different GalNAc-Conjugated ASOs
A comprehensive structure-activity relationship study evaluated seventeen GalNAc clusters assembled from six distinct scaffolds.[1][2] Five of these clusters were selected for extensive in vivo evaluation with ASOs targeting various mRNAs. The results demonstrated excellent potencies for reducing target mRNAs and proteins, with ED50 values in the range of 0.5-2 mg/kg.[1][2] A simplified tris-based GalNAc cluster, THA-GN3, was identified as a particularly efficient and cost-effective option.[1]
| Scaffold Type | ASO Target | In Vivo ED50 (mg/kg) | Reference |
| Tris-based (THA-GN3) | SRB-1, A1AT, FXI, TTR, ApoC III | 0.5 - 2 | |
| Lys-Gly-HA-GN3 | SRB-1 | Not specified, but potent | |
| Lys-Lys-H-GN3 | SRB-1 | Not specified, but potent |
Comparison of Preassembled vs. Phosphoramidite-Based Scaffolds
The synthesis of GalNAc-conjugated oligonucleotides can be achieved through two primary strategies: conjugation of a pre-synthesized triantennary GalNAc cluster to the oligonucleotide, or the sequential assembly of a multivalent structure on the solid-phase support using GalNAc phosphoramidite monomers. A comparative study revealed that while both methods produce potent conjugates, the preassembled trivalent GalNAc clusters demonstrated higher tissue accumulation and gene silencing in vivo compared to those assembled via phosphoramidite chemistry.
Novel Scaffold Designs and Their Performance
Recent research has explored alternative scaffold designs to improve efficacy, simplify synthesis, and reduce manufacturing costs.
-
Pyran-Derived Scaffolds: A novel pyran-derived scaffold used to attach serial monovalent GalNAc units has shown equivalent or superior in vivo efficacy compared to the standard triantennary GalNAc construct (L96). For instance, a trivalent TrisGal-6 conjugated siRNA demonstrated better in vivo efficacy than the conventional triantennary L96.
-
Diamine-Scaffold: A newly synthesized diamine-scaffold based GalNAc conjugate exhibited comparable siRNA delivery effectiveness to a phase II clinical drug candidate.
-
Helical Peptides: Helical peptides with strategically positioned GalNAc moieties have been shown to have superior uptake efficiency and liver selectivity compared to conventional flexible triantennary GalNAc ligands.
Signaling Pathways and Experimental Workflows
ASGPR-Mediated Endocytosis
The targeted delivery of GalNAc-conjugated oligonucleotides to hepatocytes is mediated by the asialoglycoprotein receptor (ASGPR). Upon binding of the triantennary GalNAc ligand to the ASGPR, the complex is internalized via clathrin-mediated endocytosis. The endocytic vesicle then fuses with early endosomes. As the endosome matures and its internal pH decreases, the GalNAc ligand dissociates from the receptor. The ASGPR is then recycled back to the cell surface, while the oligonucleotide is released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.
References
Safety Operating Guide
Proper Disposal of Tri-GalNAc(OAc)3 TFA: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Tri-GalNAc(OAc)3 TFA (Tris(N-acetylgalactosamine) triacetate trifluoroacetate salt), a complex organic molecule utilized in advanced biomedical research. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety and Handling Precautions
This compound, as a trifluoroacetic acid (TFA) salt, should be handled with care, assuming the primary hazard is associated with the TFA component. Trifluoroacetic acid is a strong, corrosive acid.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate vicinity of the work area.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office as hazardous waste.
-
Segregation:
-
Do not dispose of this compound, or any solutions containing it, down the sanitary sewer.
-
This waste must be segregated from other waste streams, particularly from bases, strong oxidizing agents, and metals, due to the corrosive nature of the TFA component.
-
-
Waste Container:
-
Collect waste this compound in a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must be in good condition and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" or "Tris(N-acetylgalactosamine) triacetate trifluoroacetate salt."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Waste Collection:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS office.
-
Follow your institution's specific procedures for requesting a waste collection.
-
Data Presentation
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | General guidelines for TFA |
| Primary Hazard | Corrosive (due to TFA) | TFA Safety Data Sheets |
| Incompatible Materials | Bases, Strong Oxidizing Agents, Metals | TFA Safety Data Sheets |
| Container Type | Glass or High-Density Polyethylene | Standard laboratory practice |
| Disposal Route | Institutional EHS Hazardous Waste Program | University and commercial EHS guidelines |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the recommended disposal procedure is based on established protocols for the handling and disposal of trifluoroacetic acid and general organic chemical waste.
Visualizations
Comprehensive Safety and Handling Guide for Tri-GalNAc(OAc)3 TFA
This guide provides essential safety and logistical information for the handling and disposal of Tri-GalNAc(OAc)3 TFA. The following procedures are based on the hazardous properties of its components, particularly the trifluoroacetic acid (TFA) salt, and general best practices for handling acetylated compounds in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Engineering Controls
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
An eyewash station and safety shower should be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A fully buttoned lab coat or chemical-resistant apron. | Prevents skin contact, which may cause irritation. Contaminated gloves should be disposed of properly. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols are generated, or if irritation is experienced. | Protects against inhalation of dust or vapors that may cause respiratory tract irritation. |
Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical for maintaining the stability of the compound and ensuring laboratory safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Smoking, eating, and drinking are strictly prohibited in areas where the chemical is handled.
-
Use the smallest practical quantities for the experiment being performed.
-
Transport the chemical in secondary containment, such as a polyethylene bottle carrier.
Storage:
-
Store at 4°C in a sealed container, away from moisture and light.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials, including strong oxidizing agents, strong bases, and metals.
Spill and Disposal Procedures
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup:
-
Evacuate the spill area and ensure others are aware of the spill.
-
Wear appropriate PPE as detailed in the table above.
-
Confine the spill to a small area using an inert absorbent material like sand or vermiculite.
-
Collect the absorbed material into a sealed, properly labeled container for hazardous waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
Collect unused or waste this compound in a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Trifluoroacetic acid waste should be segregated from incompatible materials.
-
Disposal must be carried out by a licensed waste disposal company. Do not pour down the drain.
Experimental Workflow
The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
